4-((Isopropylsulfonyl)methyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(propan-2-ylsulfonylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-8(2)13(11,12)7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXHFZDMWHOILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651575 | |
| Record name | 4-[(Propane-2-sulfonyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018533-19-1 | |
| Record name | 4-[(Propane-2-sulfonyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-((Isopropylsulfonyl)methyl)piperidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged motif for engaging with biological targets. When combined with the sulfone functional group—a potent hydrogen bond acceptor and metabolically stable linker—the resulting piperidine sulfone derivatives offer a rich chemical space for the design of novel therapeutics. This technical guide provides a comprehensive overview of a specific and promising example: 4-((Isopropylsulfonyl)methyl)piperidine. As a Senior Application Scientist, my goal is to not only present the known data but also to provide a deeper, experience-driven perspective on its synthesis, characterization, and potential applications, guiding researchers in their quest for new and effective medicines.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a central piperidine ring substituted at the 4-position with a methyl group bearing an isopropylsulfonyl moiety. This unique combination of a basic piperidine nitrogen, a flexible alkyl linker, and a polar sulfone group imparts a specific set of physicochemical properties that are of significant interest in drug discovery. The piperidine ring can engage in crucial interactions with biological targets, while the isopropylsulfonyl group can influence solubility, metabolic stability, and binding affinity through hydrogen bonding and dipolar interactions. While specific biological data for this exact molecule is not extensively published, the broader class of piperidine sulfone derivatives has shown promise in various therapeutic areas, suggesting that this compound is a valuable building block for creating new chemical entities with therapeutic potential.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| CAS Number | 1018533-19-1 | [1][2] |
| Molecular Formula | C₉H₁₉NO₂S | [2][3] |
| Molecular Weight | 205.32 g/mol | [2][3] |
| Appearance | Yellow semi-solid (Predicted) | Chemical Supplier Data |
| Boiling Point | 359.3 ± 15.0 °C (Predicted) | [4] |
| Density | 1.055 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 10.18 ± 0.10 (Predicted) | Chemical Supplier Data |
Note: The majority of the physicochemical properties for this compound are predicted and have not been experimentally determined in published literature. These values should be used as estimations.
Synthesis and Characterization
A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. While a specific protocol for the synthesis of this compound is not explicitly detailed in the public domain, a plausible and efficient pathway can be designed based on established synthetic methodologies for related piperidine sulfones.
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This multi-step synthesis involves the activation of the primary alcohol, nucleophilic substitution with an appropriate sulfur nucleophile, oxidation to the sulfone, and final deprotection of the piperidine nitrogen.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a scientifically informed projection based on analogous transformations and should be optimized for specific laboratory conditions.
Step 1: Mesylation of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Rationale: Activation of the primary alcohol as a good leaving group (mesylate) is a standard and efficient method for subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.
-
Step 2: Nucleophilic Substitution with Isopropylthiolate
-
Rationale: The mesylate is displaced by the sulfur nucleophile to form the thioether linkage. Sodium isopropanethiolate is a suitable nucleophile for this Sₙ2 reaction.
-
Procedure:
-
Dissolve the crude mesylate from the previous step in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium isopropanethiolate (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir until TLC analysis indicates complete consumption of the mesylate.
-
Cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-((isopropylthio)methyl)piperidine-1-carboxylate.
-
Step 3: Oxidation to the Sulfone
-
Rationale: The thioether is oxidized to the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.
-
Procedure:
-
Dissolve the purified thioether (1.0 eq) in DCM and cool to 0 °C.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting tert-butyl this compound-1-carboxylate may be purified by column chromatography if necessary.
-
Step 4: Deprotection of the Boc Group
-
Rationale: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the free base. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are standard reagents for this deprotection.[5]
-
Procedure:
-
Dissolve the Boc-protected sulfone (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 10 equivalents) or a saturated solution of HCl in a suitable solvent like dioxane or diethyl ether.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
If TFA was used, dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to obtain the free base. If HCl was used, the hydrochloride salt can be isolated directly or neutralized to the free base.
-
Purify the final product, this compound, by an appropriate method such as crystallization or chromatography.
-
Spectral Characterization (Predicted)
-
¹H NMR:
-
A multiplet for the isopropyl methine proton (CH) around δ 3.0-3.5 ppm.
-
A doublet for the isopropyl methyl protons (CH₃) around δ 1.2-1.4 ppm.
-
A doublet for the methylene protons adjacent to the sulfone group (CH₂) around δ 2.8-3.2 ppm.
-
Multiplets for the piperidine ring protons, with the axial and equatorial protons at C2 and C6 appearing at different chemical shifts, typically in the range of δ 2.5-3.5 ppm.
-
Multiplets for the piperidine protons at C3, C4, and C5 in the range of δ 1.2-2.0 ppm.
-
A broad singlet for the piperidine N-H proton, the chemical shift of which will be solvent-dependent.
-
-
¹³C NMR:
-
A signal for the isopropyl methine carbon around δ 50-55 ppm.
-
A signal for the isopropyl methyl carbons around δ 15-20 ppm.
-
A signal for the methylene carbon adjacent to the sulfone group around δ 55-60 ppm.
-
Signals for the piperidine carbons, with C2 and C6 appearing around δ 45-50 ppm, C4 around δ 30-35 ppm, and C3 and C5 around δ 25-30 ppm.
-
-
IR Spectroscopy:
-
Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfone group in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
-
An N-H stretching vibration for the secondary amine in the piperidine ring around 3300-3500 cm⁻¹.
-
C-H stretching vibrations for the alkyl groups in the region of 2800-3000 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) at m/z = 205.
-
Characteristic fragmentation patterns including the loss of the isopropyl group, the sulfonyl group, and fragmentation of the piperidine ring.
-
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. The piperidine ring is a common motif in a wide range of biologically active compounds, and the sulfone group can act as a key pharmacophoric element.
Enzyme Inhibition
The sulfone group is a strong hydrogen bond acceptor and can mimic the transition state of certain enzymatic reactions. This makes piperidine sulfone derivatives potential inhibitors of various enzymes. For instance, related sulfonylpiperidine compounds have been investigated as inhibitors of thymidylate kinase (TMK), an essential enzyme for DNA synthesis in bacteria, suggesting a potential avenue for the development of novel antibacterial agents.
G-Protein Coupled Receptor (GPCR) Ligands
The piperidine moiety is a common feature in many GPCR ligands. The basic nitrogen can form a key salt bridge with acidic residues in the receptor binding pocket. By functionalizing the 4-position with the isopropylsulfonylmethyl group, it is possible to explore interactions with other regions of the binding pocket, potentially leading to agonists or antagonists with improved potency and selectivity. For example, a patent for GPR119 modulators includes complex structures containing a sulfonylpiperidine moiety, highlighting the relevance of this scaffold in targeting GPCRs for metabolic disorders.
Ion Channel Modulation
Piperidine derivatives have also been explored as modulators of various ion channels. The combination of the lipophilic piperidine ring and the polar sulfone group could lead to compounds that can partition into the cell membrane and interact with transmembrane domains of ion channels.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling piperidine derivatives and sulfones should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
This compound represents a valuable, yet underexplored, building block in the vast landscape of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for the development of novel therapeutic agents targeting a range of biological pathways. The predicted physicochemical properties provide a solid foundation for its use in drug design, and the general importance of the piperidine sulfone scaffold is underscored by its presence in patented bioactive molecules.
Future research should focus on the experimental validation of the predicted properties, the optimization of the proposed synthetic route, and the biological evaluation of this compound and its derivatives in relevant disease models. The insights provided in this guide are intended to serve as a catalyst for such investigations, empowering researchers to unlock the full therapeutic potential of this promising chemical entity.
References
- Rubiralta, M., Giralt, E., & Diez, A. (1991).
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
- Larkin, M. A., & Lasseter, K. C. (1971). The hydrogenation of pyridines.
- Donohoe, T. J., & Helliwell, M. (2003). Catalytic asymmetric hydrogenation of pyridines. Journal of the American Chemical Society, 125(35), 10586-10587.
- Wang, D. S., Chen, Q. A., & Zhou, Y. G. (2013). Iridium-catalyzed asymmetric hydrogenation of pyridines. Chemical Science, 4(5), 2051-2057.
-
Piperidine Synthesis. Defense Technical Information Center. Retrieved January 18, 2026, from [Link]
- Watson, P. S., & Jiang, B. (2006). Recent advances in the synthesis of piperidones and piperidines. Arkivoc, 2006(7), 1-23.
- Zaragoza, F. (2004). Recent advances in the synthesis of piperidines. Organic & Biomolecular Chemistry, 2(18), 2549-2561.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- Wang, M., Wang, W., & Xu, S. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Zhang, X., Li, Y., & Wang, J. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
-
One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem. Retrieved January 18, 2026, from [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. Retrieved January 18, 2026, from [Link]
-
Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- Knegtel, R., Charrier, J. D., Durrant, S., Davis, C., O'Donnell, M., Storck, P., ... & Pollard, J. (2019). Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Journal of Medicinal Chemistry, 62(11), 5547–5561.
-
Iptriazopyrid (Ref: NC-656). University of Hertfordshire. Retrieved January 18, 2026, from [Link]
-
iptriazopyrid data sheet. Compendium of Pesticide Common Names. Retrieved January 18, 2026, from [Link]
Sources
- 1. This compound | 1018533-19-1 [amp.chemicalbook.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. Piperidine, 4-propyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
4-((Isopropylsulfonyl)methyl)piperidine molecular weight
An In-Depth Technical Guide to the Physicochemical Characterization of 4-((Isopropylsulfonyl)methyl)piperidine
Introduction
This compound is a heterocyclic amine that serves as a valuable building block in contemporary medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring coupled with an isopropylsulfonyl moiety, presents a unique combination of polarity, basicity, and steric bulk. These characteristics make it a compelling scaffold for designing ligands that target a variety of biological systems. For researchers and drug development professionals, a precise understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for its effective application in synthesis, biological screening, and formulation.
Core Physicochemical Properties
A foundational step in the characterization of any chemical entity is the compilation of its core properties. This data serves as a reference standard for all subsequent experimental work. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₉NO₂S | [1][2][3] |
| Molecular Weight | 205.32 g/mol | [1][3] |
| Exact Mass | 205.1164 g/mol | Calculated |
| CAS Number | 1018533-19-1 | [1][2][3] |
| Appearance | Yellow semi-solid (predicted) | [1] |
| Boiling Point | 359.3 ± 15.0 °C (predicted) | [1] |
| Density | 1.055 ± 0.06 g/cm³ (predicted) | [1] |
| pKa | 10.18 ± 0.10 (predicted) | [1] |
Definitive Molecular Weight Determination via Mass Spectrometry
The molecular weight is the most critical parameter for confirming the identity of a synthesized compound. While the formula weight (205.32) is calculated from the atomic weights on the periodic table, the experimentally determined molecular weight via mass spectrometry confirms the compound's elemental composition.
Causality of Method Selection: Electrospray Ionization (ESI)
For a molecule like this compound, which contains a basic nitrogen atom within the piperidine ring, Electrospray Ionization (ESI) is the method of choice.[4] The piperidine nitrogen is readily protonated in the acidic mobile phase, forming a positive ion ([M+H]⁺) that is easily detected. This "soft" ionization technique minimizes fragmentation, ensuring that the primary peak observed corresponds to the intact molecule, thereby providing a clear and accurate molecular weight.
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.[4]
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in the protonation of the piperidine nitrogen.
-
-
Instrumentation and Analysis:
-
Technique: High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or Time-of-Flight (TOF) analyzer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.[4]
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).
-
-
Data Interpretation:
-
The primary peak in the spectrum should correspond to the protonated molecular ion, [M+H]⁺.
-
Expected m/z: The theoretical exact mass of the neutral molecule is ~205.1164 Da. The expected m/z for the protonated ion ([C₉H₁₉NO₂S + H]⁺) is therefore ~206.1238.
-
Validation: The high-resolution instrument allows for the confirmation of the elemental composition based on the measured exact mass. The obtained mass should be within a narrow tolerance (typically < 5 ppm) of the calculated value. Fragmentation patterns, though minimal with ESI, can provide additional structural clues, such as the loss of the isopropyl group or cleavage related to the sulfonyl moiety.[5][6]
-
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry confirms the molecular weight and elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence of the molecular structure by mapping the connectivity of atoms.[7][8] For this compound, both ¹H and ¹³C NMR are essential.
Causality of Method Selection: ¹H and ¹³C NMR
¹H NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts and splitting patterns. This is crucial for identifying the isopropyl group (a characteristic doublet and septet) and the protons on the piperidine ring.[9][10][11] ¹³C NMR complements this by showing the number of unique carbon atoms, confirming the presence of the nine carbons in their respective chemical environments (aliphatic, attached to nitrogen, attached to sulfur).[12]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4] CDCl₃ is a good choice for initial analysis due to its ability to dissolve a wide range of organic compounds.
-
-
Instrumentation and Analysis:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard 1D ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
¹H NMR: Acquire data with sufficient scans to achieve a good signal-to-noise ratio. Key parameters include spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Expected Spectral Features and Interpretation:
-
¹H NMR Spectrum:
-
Isopropyl Group: A doublet at ~1.3 ppm (6H, integrating to six protons) for the two methyl groups, and a septet at ~3.2 ppm (1H) for the CH proton.
-
Piperidine Ring & Methylene Bridge: A complex series of multiplets between ~1.5 and ~3.5 ppm. The protons on carbons adjacent to the nitrogen (C2, C6) will be shifted further downfield (~2.8-3.2 ppm) compared to the others (C3, C4, C5). The CH₂ group attached to the sulfonyl group will likely appear as a doublet around ~3.0 ppm. The NH proton may appear as a broad singlet.
-
-
¹³C NMR Spectrum:
-
Isopropyl Group: Two signals; one for the two equivalent methyl carbons (~16 ppm) and one for the CH carbon (~53 ppm).
-
Piperidine Ring: Signals for the C4 carbon and the C3/C5 carbons will be in the aliphatic region (~25-45 ppm). The C2/C6 carbons adjacent to the nitrogen will be further downfield (~45-55 ppm).
-
Methylene Bridge: A signal for the CH₂ carbon attached to the sulfonyl group (~55-65 ppm).
-
-
Conclusion
The rigorous characterization of this compound is fundamental to its successful application in research and development. By employing a synergistic approach that combines high-resolution mass spectrometry for definitive molecular weight confirmation and multinuclear NMR spectroscopy for structural elucidation, scientists can establish the identity and purity of this key building block with a high degree of confidence. The protocols and workflows detailed in this guide represent a self-validating system, where the molecular formula derived from HRMS is confirmed by the structural framework provided by NMR. This ensures the scientific integrity of subsequent studies, from synthetic transformations to pharmacological evaluations.
References
- ChemicalBook. (n.d.). This compound | 1018533-19-1.
- Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.
- ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). This compound.
- Wikipedia. (n.d.). Piperidine.
- Canadian Journal of Chemistry. (1973).
- ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.
- Journal of the American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- PubMed. (2008).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- Matrix Scientific. (n.d.). 1018533-19-1 Cas No. | this compound.
- Elsevier. (1991).
Sources
- 1. This compound | 1018533-19-1 [amp.chemicalbook.com]
- 2. smochem.com [smochem.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 8. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 11. hmdb.ca [hmdb.ca]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic Data of 4-((Isopropylsulfonyl)methyl)piperidine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-((Isopropylsulfonyl)methyl)piperidine, a key building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers not just data, but a framework for understanding and applying spectroscopic techniques for the robust analysis of piperidine-containing molecules.
Introduction
This compound (CAS No. 1018533-19-1) is a saturated heterocyclic compound with a molecular formula of C9H19NO2S and a molecular weight of 205.32 g/mol .[1][2] The piperidine scaffold is a prevalent feature in a vast number of pharmaceuticals and biologically active compounds, owing to its ability to confer desirable physicochemical properties such as basicity and lipophilicity.[3] The incorporation of an isopropylsulfonylmethyl substituent at the 4-position introduces a polar, hydrogen-bond accepting sulfonyl group, which can significantly influence a molecule's solubility, metabolic stability, and target-binding interactions.
Accurate and unambiguous structural confirmation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this characterization process. This guide will delve into the theoretical and practical aspects of acquiring and interpreting this crucial data for this compound.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.
Sources
solubility of 4-((Isopropylsulfonyl)methyl)piperidine
An In-depth Technical Guide to the Aqueous Solubility Characterization of 4-((Isopropylsulfonyl)methyl)piperidine
Executive Summary
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] The introduction of functional groups, such as the isopropylsulfonylmethyl moiety, significantly modulates the physicochemical properties of the parent heterocycle, directly impacting critical drug-like attributes. Among these, aqueous solubility is a paramount parameter that governs bioavailability, formulation feasibility, and the reliability of in-vitro biological assays.[3][4][5]
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the thorough characterization of the aqueous . As no public solubility data for this specific compound is available, this document serves as a predictive and strategic manual. It outlines a logical, tiered approach, beginning with high-throughput kinetic screening and culminating in the definitive "gold standard" thermodynamic equilibrium assessment. We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and offer insights into data interpretation, empowering researchers in drug development to generate robust and decision-enabling solubility data.
The Imperative of Solubility for a Novel Piperidine Derivative
The structure of this compound presents a fascinating interplay of functional groups that dictates its behavior in an aqueous environment. The piperidine ring contains a basic nitrogen atom, making its ionization state—and therefore solubility—highly dependent on pH.[6] Conversely, the isopropylsulfonylmethyl group introduces polarity and potential hydrogen bond donor/acceptor sites, which can influence water miscibility.
In drug discovery, poor solubility can terminate the progression of an otherwise promising candidate. It can lead to:
-
Underestimated Potency: Compounds precipitating out of solution in biological assays can lead to erroneously low activity readings.[7]
-
Poor or Erratic Bioavailability: Insufficient solubility in the gastrointestinal tract limits absorption, a major hurdle for orally administered drugs.[5]
-
Formulation Challenges: Developing a stable and effective dosage form for an insoluble compound is resource-intensive and can prove insurmountable.[8]
Therefore, a precise understanding of a compound's solubility is not merely a data point but a critical component of risk assessment and strategic progression. This necessitates a distinction between two key types of solubility measurements:
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic solvent stock (typically DMSO), begins to precipitate in an aqueous buffer. It is a high-throughput method ideal for the early stages of discovery to quickly flag problematic compounds.[3][4]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent from its solid form after an extended equilibration period. It is the definitive "gold standard" measurement, crucial for lead optimization and pre-formulation studies.[8][9]
Predicted Physicochemical Profile and Experimental Design
While experimental data is the ultimate goal, we can predict the behavior of this compound to inform our experimental design. The key structural features suggest a molecule with a basic character and moderate polarity.
| Property | Predicted Influence on Solubility |
| pKa | The piperidine nitrogen is basic (typical pKa for protonated piperidines is ~11).[6] This predicts significantly higher solubility at acidic pH (e.g., in the stomach) where it will be protonated, compared to neutral or basic pH. |
| logP (Lipophilicity) | The combination of the aliphatic piperidine ring and the polar sulfonyl group likely results in a low-to-moderate logP. This suggests that the molecule is not excessively lipophilic, which is favorable for solubility. |
| Hydrogen Bonding | The sulfonyl oxygens can act as hydrogen bond acceptors, and the piperidine N-H is a hydrogen bond donor. These interactions with water are expected to contribute positively to aqueous solubility. |
| Solid State | The crystalline form of the solid material will significantly impact its thermodynamic solubility. Amorphous solids are typically more soluble but less stable than their crystalline counterparts.[10] |
Based on this profile, a comprehensive experimental plan should prioritize investigating the pH-dependency of solubility. A tiered approach is the most efficient use of resources.
Caption: Tiered approach for solubility assessment.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of controls and robust analytical techniques.
Protocol: Kinetic Solubility Determination via Nephelometry
Causality: This method is chosen for its high throughput and low compound consumption, making it ideal for initial screening.[3] It measures the point of precipitation from a DMSO solution, which mimics how compounds are often introduced in biological assays.[11][12] Light scattering (nephelometry) provides a sensitive, instrument-based detection of insoluble particles.[12]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[11]
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the first column of a 96-well microplate. In all other wells, add 100 µL of phosphate-buffered saline (PBS) at pH 7.4 containing 2% DMSO.
-
Serial Dilution: Perform a 1:2 serial dilution across the plate by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking to allow for precipitation to occur.[11]
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background signal of the buffer-only wells.
Protocol: Thermodynamic Solubility via Shake-Flask Method
Causality: This is the definitive method for determining true equilibrium solubility.[9] By adding an excess of solid compound and allowing it to equilibrate for an extended period, we ensure the solution is fully saturated.[8] The use of HPLC-MS/MS for quantification is highly specific and sensitive, making it suitable for novel compounds that may lack a strong UV chromophore and for accurately measuring concentrations in complex matrices.[13][14]
Caption: Step-by-step workflow for the Shake-Flask method.
Methodology:
-
Preparation: Add an excess of solid this compound (e.g., ~2 mg) to several glass vials. A visual excess of solid should remain throughout the experiment.
-
Solvent Addition: To triplicate vials, add 1 mL of the desired aqueous buffer (e.g., pH-adjusted buffers such as PBS at pH 7.4, a glycine-HCl buffer at pH 2.0, and a borate buffer at pH 9.0).
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a vial roller system at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[5][8] This long incubation is critical to ensure equilibrium is reached.
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) is often preferred to filtration, as compounds can sometimes adsorb to filter materials, underestimating solubility.[10]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification:
-
Prepare a set of calibration standards of the test compound in a 50:50 mixture of acetonitrile:water.
-
Dilute the supernatant samples into the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted samples using a validated LC-MS/MS method. A reversed-phase C18 column is a common starting point for piperidine derivatives.[14]
-
-
Data Analysis: Calculate the concentration of the compound in the undiluted supernatant using the calibration curve. This value represents the thermodynamic solubility at that specific pH and temperature.
Data Interpretation and Presentation
The results from the solubility assays should be compiled into a clear, comparative table.
Table 1: Sample Solubility Data for this compound
| Assay Type | Buffer/pH | Temperature | Solubility (µg/mL) | Solubility (µM) | Comments |
| Kinetic | PBS, pH 7.4 | 25°C | [Experimental Value] | [Calculated Value] | High-throughput result; indicates potential for precipitation from DMSO stocks. |
| Thermodynamic | Glycine-HCl, pH 2.0 | 25°C | [Experimental Value] | [Calculated Value] | High solubility expected due to protonation of the piperidine nitrogen. |
| Thermodynamic | PBS, pH 7.4 | 25°C | [Experimental Value] | [Calculated Value] | "Gold standard" value under physiological conditions. Crucial for predicting in vivo behavior.[9] |
| Thermodynamic | Borate, pH 9.0 | 25°C | [Experimental Value] | [Calculated Value] | Lower solubility expected as the compound is primarily in its neutral, free-base form. |
Interpreting the Results:
-
pH-Dependency: A significantly higher solubility at pH 2.0 compared to pH 7.4 and 9.0 would confirm the basic nature of the molecule and is a key consideration for oral drug development, suggesting it may dissolve well in the stomach but could potentially precipitate in the higher pH of the intestine.
-
Kinetic vs. Thermodynamic: A large discrepancy where kinetic solubility is much higher than thermodynamic solubility suggests the compound can form a supersaturated solution that is unstable over time. This is a critical flag for potential issues in longer-duration assays or in vivo settings.[13]
-
Solubility Goal: In drug discovery, a common goal for aqueous solubility is >60 µg/mL to minimize risks associated with absorption and assay artifacts.[3]
By following this structured, logical, and technically robust approach, researchers can confidently characterize the aqueous , generating the essential data needed to make informed decisions in the drug discovery and development process.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Christophidis, A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
-
Protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
-
Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. evotec.com [evotec.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. rheolution.com [rheolution.com]
- 13. enamine.net [enamine.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-((Isopropylsulfonyl)methyl)piperidine for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Piperidine Scaffold in Modern Medicinal Chemistry
The piperidine ring is a cornerstone in the edifice of modern drug discovery, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and biologically active natural products.[1][2] Its synthetic tractability, favorable physicochemical properties—such as modulating aqueous solubility and membrane permeability—and its conformational versatility make it an invaluable building block for medicinal chemists.[3] The introduction of various substituents onto the piperidine core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. This guide focuses on a specific, strategically designed derivative: 4-((Isopropylsulfonyl)methyl)piperidine, a compound poised for significant applications in contemporary drug development programs.
Section 1: Chemical Identity and Commercial Availability
This compound is a niche yet accessible chemical entity for research and development purposes. Its core structure features a piperidine ring substituted at the 4-position with an isopropylsulfonylmethyl group, a feature that imparts specific steric and electronic properties.
Core Chemical Data
| Property | Value |
| IUPAC Name | 4-(((Propan-2-yl)sulfonyl)methyl)piperidine |
| CAS Number | 1018533-19-1 |
| Molecular Formula | C₉H₁₉NO₂S |
| Molecular Weight | 205.32 g/mol |
| Canonical SMILES | CC(C)S(=O)(=O)CC1CCNCC1 |
| Physical Form | Typically a yellow semi-solid |
Commercial Sourcing
This compound is available from a number of specialized chemical suppliers, typically on a research scale (milligrams to grams). When sourcing, it is crucial to specify the required purity and to request a certificate of analysis to ensure the material's identity and quality.
Table of Representative Suppliers:
| Supplier | Purity | Quantity |
| Matrix Scientific | 95%+ | 250mg |
| American Custom Chemicals Corporation | 95.00% | 5mg |
| ChemicalBook | Varies by listing | Varies |
Note: Availability and pricing are subject to change. This table is for informational purposes and does not constitute an endorsement of any specific supplier.
Section 2: Synthesis and Purification Strategies
While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, a robust and logical synthetic pathway can be devised based on established organic chemistry principles and related patent literature. The following proposed synthesis is a multi-step process designed for high yield and purity, leveraging common starting materials and reactions.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound involves the disconnection of the piperidine nitrogen's protecting group and the formation of the sulfone moiety from a suitable precursor, such as a mesylate.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol
This protocol is a scientifically sound, proposed methodology. Researchers should adapt and optimize the conditions based on their laboratory settings and available equipment.
Step 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine
The initial step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to prevent side reactions involving the amine during subsequent steps.
-
Reaction: 4-(Hydroxymethyl)piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or in a biphasic system with sodium bicarbonate.
-
Rationale: The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it ideal for multi-step synthesis.[4]
-
Detailed Protocol:
-
Dissolve 4-(hydroxymethyl)piperidine (1 equivalent) in a suitable solvent (e.g., dichloromethane or a mixture of THF and water).
-
Add a base such as triethylamine (1.1 equivalents) or an aqueous solution of sodium bicarbonate.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
-
Step 2: Mesylation of the Primary Alcohol
The hydroxyl group of the Boc-protected intermediate is converted to a good leaving group, a mesylate, in preparation for nucleophilic substitution.
-
Reaction: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.
-
Rationale: The mesylate group is an excellent leaving group, facilitating the subsequent displacement by a nucleophile to form the C-S bond.[5]
-
Detailed Protocol:
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Quench the reaction with water and perform an aqueous workup.
-
Dry the organic layer and concentrate to obtain tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, which can often be used in the next step without further purification. 1H-NMR data for this intermediate has been reported in patent literature.[6]
-
Step 3: Formation of the Isopropyl Sulfone
This is the key bond-forming step where the isopropylsulfonyl moiety is introduced via nucleophilic substitution.
-
Reaction: The mesylate intermediate is reacted with a source of isopropyl nucleophile, which is then oxidized to the sulfone. A more direct approach involves the use of sodium isopropylsulfinate.
-
Rationale: The sulfinate anion is a soft nucleophile that readily displaces the mesylate to form the sulfone directly.[7]
-
Detailed Protocol:
-
Prepare or purchase sodium isopropylsulfinate.
-
Dissolve tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (1 equivalent) in a polar aprotic solvent such as DMF or DMSO.
-
Add sodium isopropylsulfinate (1.2-1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl this compound-1-carboxylate.
-
Step 4: Deprotection of the Boc Group
The final step is the removal of the Boc protecting group to yield the target compound.
-
Reaction: The Boc-protected sulfone is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Rationale: The tert-butoxycarbonyl group is labile to acidic conditions, releasing the free amine.[4][8]
-
Detailed Protocol:
-
Dissolve tert-butyl this compound-1-carboxylate (1 equivalent) in dichloromethane or dioxane.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) or a saturated solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base to obtain the free amine.
-
Purification can be achieved by recrystallization of the salt or by chromatography of the free base.
-
Caption: Proposed synthetic workflow for this compound.
Section 3: Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the isopropyl group, and the methylene bridge. The piperidine protons will likely appear as complex multiplets in the aliphatic region. The isopropyl group will exhibit a doublet for the two methyl groups and a septet for the methine proton. The methylene protons adjacent to the sulfone and the piperidine ring will likely appear as a doublet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The piperidine ring carbons, the isopropyl carbons, and the methylene bridge carbon will all have characteristic chemical shifts.[2]
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 206.1.
-
Fragmentation Pattern: The fragmentation of piperidine derivatives is well-characterized and often involves α-cleavage adjacent to the nitrogen atom.[9] For this compound, fragmentation may also involve the loss of the isopropyl group or cleavage of the sulfone moiety.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹ characteristic of the secondary amine.
-
C-H stretch: Peaks in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.
-
S=O stretch: Strong, characteristic absorption bands for the sulfone group, typically appearing as two distinct peaks around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).[6][10]
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block for the synthesis of novel therapeutic agents. The piperidine scaffold provides a three-dimensional framework that can be optimized for interaction with biological targets, while the sulfone group can act as a hydrogen bond acceptor and influence the compound's polarity and metabolic stability.[11]
Role as a Pharmacophore
-
Piperidine Moiety: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in anticancer and antiviral agents.[1] Its ability to be protonated at physiological pH allows for ionic interactions with target proteins.
-
Sulfone Group: The sulfonyl group is a key functional group in a wide range of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer drugs.[9] It is a strong hydrogen bond acceptor and is metabolically stable, which can improve the pharmacokinetic properties of a drug candidate.
Potential Therapeutic Targets and Structure-Activity Relationships (SAR)
The combination of a piperidine ring and a sulfone moiety suggests potential applications in targeting a variety of enzymes and receptors. Structure-activity relationship (SAR) studies of related piperidine-sulfone derivatives have shown that modifications to both the piperidine and sulfone substituents can significantly impact biological activity.[10]
-
Enzyme Inhibition: The sulfone group can mimic the transition state of certain enzymatic reactions, making it a useful feature in the design of enzyme inhibitors. For example, piperidine sulfone hydroxamates have been explored as potent matrix metalloproteinase (MMP) inhibitors with oral antitumor efficacy.[11]
-
Receptor Modulation: The overall shape and electronic properties of this compound make it a candidate for incorporation into ligands for G-protein coupled receptors (GPCRs) and ion channels.
Logical Framework for Application in a Drug Discovery Program
Caption: Logical workflow for the application of this compound in a drug discovery program.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: Based on data for related compounds, it may be harmful if swallowed and may cause respiratory irritation.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
References
-
ResearchGate. (n.d.). The calculated and experimental FTIR spectra of [4-(Sulfonylazide)phenyl]-1-azide. ResearchGate. [Link]
-
ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. ResearchGate. [Link]
-
Atlantis Press. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate. [Link]
-
ACS Publications. (n.d.). Recent Developments in the Synthesis and Application of Sultones. ACS Publications. [Link]
-
Atlantis Press. (2016). Synthesis of Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 3, Activity of analogs with modifications on sulfonamide and piperazine moieties. NCBI. [Link]
-
PubMed Central. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. NCBI. [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
PubMed Central. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. NCBI. [Link]
-
ResearchGate. (2025). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. ResearchGate. [Link]
- Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
-
ResearchGate. (n.d.). Mass fragmentation pattern of the compounds. ResearchGate. [Link]
- Google Patents. (n.d.). US5043345A - Piperidine compounds and their preparation and use.
-
ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]
-
PubMed Central. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. NCBI. [Link]
-
ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]
-
Atlantis Press. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]
-
PubMed Central. (2021, September 2). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. NCBI. [Link]
-
Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. SCIRP. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec. [Link]
- Google Patents. (n.d.). US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use.
-
Scribd. (n.d.). Sulfone Synthesis Advances. Scribd. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. [Link]
- Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). HMDB. [Link]
-
Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(4-methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
International Journal of ChemTech Research. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
-
GSC Online Press. (2024, May 20). Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. GSC Online Press. [Link]
-
LinkedIn. (n.d.). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. LinkedIn. [Link]
Sources
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Sulfonylpiperidines: A Technical Guide for Drug Discovery
Introduction: The Emergence of Sulfonylpiperidines in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone for the design of bioactive molecules. When functionalized with a sulfonyl group, the resulting sulfonylpiperidine moiety exhibits a unique combination of physicochemical properties, including improved metabolic stability and the ability to act as a hydrogen bond donor and acceptor. This has led to the exploration of sulfonylpiperidines across a wide spectrum of therapeutic areas, revealing their significant potential as modulators of key biological processes. This technical guide provides an in-depth exploration of the biological activities of sulfonylpiperidines, with a particular focus on their anticancer properties, offering researchers and drug development professionals a comprehensive overview of their mechanism of action, experimental evaluation, and future prospects.
I. Anticancer Activity of Sulfonylpiperidines: A Two-Pronged Assault on Tumor Progression
Sulfonylpiperidine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit two key targets involved in tumor growth and survival: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Carbonic Anhydrase IX (CA IX).
A. Inhibition of VEGFR-2: Disrupting Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[1] VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the angiogenic signals induced by VEGF-A.[2][3] The binding of VEGF-A to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[2][4]
Sulfonylpiperidine-based compounds have been designed to act as potent VEGFR-2 inhibitors, effectively blocking the ATP-binding site of the kinase domain and thereby preventing its activation.[5] This inhibition disrupts the entire downstream signaling cascade, leading to a potent anti-angiogenic effect.
The binding of VEGF-A to VEGFR-2 initiates receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4] This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:
-
The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[2]
-
The PI3K-Akt Pathway: This pathway promotes endothelial cell survival and permeability.[2]
-
The FAK/paxillin Pathway: This pathway is involved in endothelial cell migration.[2]
Figure 1: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
B. Inhibition of Carbonic Anhydrase IX: Targeting the Acidic Tumor Microenvironment
The tumor microenvironment is often characterized by hypoxia (low oxygen) and acidosis (low pH), which contribute to tumor progression, metastasis, and resistance to therapy.[5][6] Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia.[5][6] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intra- and extracellular pH.[6][7] By maintaining a relatively alkaline intracellular pH while contributing to extracellular acidosis, CA IX helps cancer cells to survive and thrive in their hostile microenvironment.[6][7]
Sulfonylpiperidine derivatives have been investigated as inhibitors of CA IX. The sulfonamide group is a well-established zinc-binding moiety that can effectively target the active site of carbonic anhydrases. By inhibiting CA IX, these compounds disrupt the pH regulation of cancer cells, leading to intracellular acidification and ultimately, cell death.
Figure 2: Role of CA IX in maintaining pH homeostasis in tumor cells.
II. Experimental Evaluation of Sulfonylpiperidines
The biological activity of newly synthesized sulfonylpiperidine derivatives is typically assessed through a series of in vitro assays.
A. In Vitro Cytotoxicity Assessment: The MTT Assay
The initial screening of anticancer compounds often involves evaluating their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8][9][10]
The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the sulfonylpiperidine compounds for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Target Engagement Assays
To confirm that the observed cytotoxicity is due to the intended mechanism of action, target engagement assays are performed.
This assay directly measures the ability of the sulfonylpiperidine compounds to inhibit the enzymatic activity of VEGFR-2.
The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme. The inhibitory effect of the compound is determined by measuring the reduction in substrate phosphorylation.[12]
-
Reaction Setup: In a microplate, combine the recombinant VEGFR-2 enzyme, a specific substrate, ATP, and various concentrations of the sulfonylpiperidine inhibitor in a suitable kinase buffer.[13]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period to allow the kinase reaction to proceed.[13]
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection method such as an antibody-based ELISA or a luminescence-based assay that quantifies the remaining ATP (e.g., Kinase-Glo®).[12][14]
-
Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.
The inhibitory activity against CA IX is typically measured using a stopped-flow spectrophotometric method.
This assay measures the enzyme-catalyzed hydration of CO2. The inhibition of CA IX by the sulfonylpiperidine compound leads to a decrease in the rate of this reaction.
C. Apoptosis Induction Assays
Many anticancer drugs induce programmed cell death, or apoptosis, in cancer cells. The ability of sulfonylpiperidines to induce apoptosis can be assessed using various methods, such as the caspase-3 activity assay.
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
This assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a fluorescent or colorimetric molecule. The amount of signal generated is proportional to the caspase-3 activity in the cell lysate.[15][16]
-
Cell Lysis: Treat cancer cells with the sulfonylpiperidine compound and then lyse the cells to release their contents.[17]
-
Substrate Addition: Add the caspase-3 substrate to the cell lysate.[17]
-
Incubation: Incubate the mixture to allow for substrate cleavage by active caspase-3.[17]
-
Signal Detection: Measure the fluorescent or colorimetric signal using a microplate reader.[16]
-
Data Analysis: Quantify the increase in caspase-3 activity in treated cells compared to untreated controls.
III. Synthesis of Sulfonylpiperidines
The synthesis of sulfonylpiperidine derivatives typically involves the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 16. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Prominence of a Privileged Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a titan in the realm of medicinal chemistry.[1] Its prevalence is remarkable, forming the structural core of a vast number of natural alkaloids and synthetic pharmaceuticals, spanning more than twenty classes of drugs.[1][2] This guide delves into the multifaceted role of piperidine derivatives in drug discovery, offering a comprehensive exploration of their synthesis, diverse therapeutic applications, and the critical structure-activity relationships that establish piperidine as a "privileged scaffold" in the pharmaceutical industry.[1]
The enduring success of the piperidine moiety is not coincidental but is firmly rooted in its unique combination of structural and electronic features. These characteristics favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles, making it a highly sought-after component in drug design.[3][4]
Physicochemical and Pharmacokinetic Advantages of the Piperidine Moiety
The utility of the piperidine scaffold in drug design is intrinsically linked to its distinctive stereochemical and physicochemical properties.[1]
-
Basicity and Solubility : The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[3] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in biological targets. This feature is pivotal for the binding affinity of many piperidine-containing drugs.[3] The nitrogen atom can also act as a hydrogen bond acceptor, and in its protonated form, as a hydrogen bond donor. This versatility allows for the fine-tuning of a molecule's aqueous solubility and lipophilicity (LogP), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[1][4]
-
Conformational Flexibility : As a saturated heterocycle, the piperidine ring predominantly adopts a stable chair conformation.[1][3] This conformational flexibility allows for the precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with diverse biological targets.[1][3] This adaptability enables a single scaffold to be tailored for a wide range of receptors and enzymes.
-
Metabolic Stability and Druggability : From a biological perspective, the presence of the piperidine motif in a structure often enhances its "druggability."[4] This heterocycle is relatively metabolically stable and can facilitate the transport of drugs across biological membranes, thereby improving pharmacokinetic properties while often reducing toxicity.[4] The metabolic stability of the piperidine scaffold can be further modulated by functionalization at positions adjacent to the nitrogen atom.[4]
Synthetic Strategies for Crafting Piperidine Derivatives
A vast and ever-expanding array of synthetic methodologies exists for the construction and functionalization of the piperidine ring, a testament to its importance in medicinal chemistry.[5] These methods range from classical approaches to modern, highly efficient catalytic reactions.
Key Synthetic Routes
-
Hydrogenation and Reduction of Pyridine Derivatives : The reduction of substituted pyridines is a common and effective strategy for accessing the corresponding piperidines.[6] This can be achieved through various methods, including catalytic hydrogenation using heterogeneous catalysts like ruthenium or nickel silicide, or through chemoselective methods employing palladium or platinum catalysts.[6] Some modern approaches even combine hydrogenation and functionalization in a one-pot process, enhancing synthetic efficiency.[6]
-
Intramolecular and Intermolecular Cyclization : Intramolecular ring-closure reactions are a powerful tool for constructing the piperidine ring.[2] These methods include asymmetric synthesis, metal-catalyzed cyclization, intramolecular silyl-Prins reactions, electrophilic cyclization, and aza-Michael reactions.[2] Oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, represents a more recent advancement in this area.[2]
-
Multi-component Reactions : These reactions, where multiple starting materials react to form a single product in a single step, offer a rapid and efficient means of generating molecular complexity. Three-component 1,3-dipolar cycloaddition followed by an enamine reaction is one such example used to create complex piperidinone structures.[7]
The general workflow for the synthesis of piperidine derivatives often involves the careful selection of a suitable substrate and a strategic cyclization or reduction step to form the core ring, followed by functionalization to introduce desired pharmacophoric elements.
Caption: General workflow for the synthesis of piperidine derivatives.
Therapeutic Applications: A Broad Spectrum of Pharmacological Activity
Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, showcasing their remarkable therapeutic versatility.[2][8] Their applications span a wide range of diseases, from central nervous system disorders to cancer and infectious diseases.[7][9]
| Drug | Target/Mechanism of Action | Therapeutic Use |
| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's Disease[10] |
| Methylphenidate | Dopamine and norepinephrine reuptake inhibitor | ADHD |
| Fentanyl | µ-opioid receptor agonist | Analgesic[11] |
| Haloperidol | Dopamine D2 receptor antagonist | Antipsychotic |
| Risperidone | Dopamine D2 and Serotonin 5-HT2A receptor antagonist | Antipsychotic |
| Crizotinib | ALK/ROS1/MET inhibitor | Non-small cell lung cancer[7] |
| Raloxifene | Selective estrogen receptor modulator (SERM) | Osteoporosis, breast cancer prevention[9] |
| Voglibose | Alpha-glucosidase inhibitor | Type 2 Diabetes[10] |
Oncology
Piperidine moieties are frequently employed in the design of anticancer drugs.[7][9] They are found in molecules that act as inhibitors of pro-tumorigenic receptors and inducers of apoptosis.[7] For instance, certain spirooxindolopyrrolidine-embedded piperidinones have demonstrated cytotoxicity and apoptosis induction in hypopharyngeal tumor cells.[7] The anaplastic lymphoma kinase (ALK) inhibitor crizotinib, used in the treatment of non-small cell lung cancer, features a piperidine ring that was crucial for its development.[7]
Central Nervous System (CNS) Disorders
The piperidine scaffold is particularly prominent in drugs targeting the CNS. Donepezil, a widely used treatment for Alzheimer's disease, is a piperidine derivative that functions as an acetylcholinesterase inhibitor.[6][10] The analgesic properties of morphine and its synthetic analogs, such as fentanyl and meperidine, are attributed to the piperidine core interacting with opioid receptors.[7][11]
Infectious and Parasitic Diseases
Natural and synthetic piperidine derivatives have shown significant activity against various pathogens. Febrifugine and its synthetic analog, halofuginone, are effective antiparasitic drugs.[6] Additionally, the alkaloids aloperine and matrine, which contain fused piperidine rings, exhibit antiviral and anti-inflammatory properties.[6]
Structure-Activity Relationship (SAR) and Drug Design Principles
The ability to systematically modify the piperidine ring and observe the resulting changes in biological activity is a cornerstone of its utility in drug design. Structure-activity relationship (SAR) studies guide the optimization of lead compounds into potent and selective drug candidates.[12]
Key Principles of Piperidine SAR
-
Substitution Pattern : The position, nature, and stereochemistry of substituents on the piperidine ring profoundly influence its interaction with biological targets.[4] For example, in a series of piperidine-based opioid receptor modulators, the position of substitution on an associated indole ring was found to be critical for binding affinity.[13]
-
N-Substitution : The nitrogen atom of the piperidine ring is a common point of modification. N-alkylation or N-arylation can modulate the compound's basicity, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity.
-
Bioisosteric Replacement : The piperidine ring itself can be part of a bioisosteric replacement strategy. For instance, replacing a piperazine with a benzoylpiperidine moiety is a tactic used to explore SAR and potentially improve biological activity.[14]
The systematic exploration of these structural modifications allows medicinal chemists to fine-tune the properties of a piperidine-containing molecule to achieve the desired therapeutic effect.
Caption: The influence of structural modifications on the properties of piperidine derivatives.
Experimental Protocols
Representative Synthesis: Hydrogenation of a Substituted Pyridine
This protocol provides a general method for the synthesis of a substituted piperidine via the hydrogenation of a corresponding pyridine derivative, a widely used and robust transformation.[15]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO2, 0.05 eq) or Palladium on carbon (10% Pd/C, 0.05 eq)
-
Methanol or Ethanol (as solvent)
-
Hydrogen gas (H2)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a high-pressure reaction vessel, dissolve the substituted pyridine in the chosen solvent (e.g., methanol).
-
Carefully add the catalyst (PtO2 or Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Flush the vessel with hydrogen gas several times to remove any residual air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi, but this may vary depending on the substrate).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by observing the hydrogen uptake or by analytical techniques such as TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure substituted piperidine.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to verify the structure and purity of the final product.
General Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of piperidine derivatives against acetylcholinesterase, relevant for screening compounds for Alzheimer's disease therapy.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test piperidine derivative dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound solution (or vehicle control), and the DTNB solution.
-
Add the AChE enzyme solution to each well and incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) solution to each well.
-
Immediately begin monitoring the absorbance at 412 nm using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Self-Validation: A known AChE inhibitor, such as donepezil, should be run as a positive control to validate the assay performance. The reproducibility of the IC50 values across multiple experiments will also serve to validate the results.
Future Perspectives and Conclusion
The piperidine scaffold continues to be a fertile ground for innovation in medicinal chemistry. Emerging trends include the development of novel synthetic methods to access more complex and diverse piperidine derivatives, including spirocyclic and fused systems, to improve metabolic stability and explore new chemical space.[2][4] Furthermore, the integration of computational chemistry and machine learning is poised to accelerate the design of new piperidine-based drugs with enhanced potency and selectivity.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][2][8]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]
-
Rani, S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a362-a376. [Link]
-
Kuran, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117009. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
-
ResearchGate. (n.d.). Piperidine derivatives scope of this review. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]
-
Filimonov, D. A., et al. (2000). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. Bioorganicheskaia khimiia, 26(5), 378-388. [Link]
-
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 86Piperidine9. [Link]
-
Amato, G., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6546. [Link]
-
ResearchGate. (n.d.). Piperidine-based drug discovery. ResearchGate. [Link]
-
Naseem, H., et al. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6), 1-21. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
Meltzer, P. C., et al. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry, 9(8), 1993-2009. [Link]
-
Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
ClinicalTrials.gov. (n.d.). piperidine. ClinicalTrials.gov. [Link]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 7. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Synthesis of 4-((Isopropylsulfonyl)methyl)piperidine: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its favorable pharmacokinetic properties and synthetic tractability.[1] Functionalization of the piperidine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical characteristics. Among the various functional groups utilized, the sulfonyl moiety has garnered significant interest for its ability to act as a hydrogen bond acceptor and its metabolic stability.[2] This guide provides a comprehensive overview and detailed protocol for the synthesis of 4-((isopropylsulfonyl)methyl)piperidine, a valuable building block for the development of novel pharmaceuticals. The synthetic strategy presented herein is robust, scalable, and proceeds through well-characterized intermediates, ensuring reproducibility and high purity of the final product.
Synthetic Strategy: A Two-Pronged Approach to a Key Intermediate
The synthesis of this compound is most effectively achieved through a three-step sequence commencing with the commercially available and stable starting material, N-Boc-4-(hydroxymethyl)piperidine. The use of the tert-butoxycarbonyl (Boc) protecting group is crucial for preventing side reactions at the piperidine nitrogen during the initial synthetic transformations.[3] The overall strategy hinges on the conversion of the primary alcohol to a suitable leaving group, followed by nucleophilic substitution with an isopropylsulfinate salt, and concluding with the deprotection of the Boc group to yield the target compound.
The key transformation is the formation of the C-S bond. This is accomplished by first activating the primary alcohol of N-Boc-4-(hydroxymethyl)piperidine as a mesylate. Mesylates are excellent leaving groups for S(_N)2 reactions, facilitating their displacement by a wide range of nucleophiles.[4][5] The subsequent nucleophilic substitution with sodium isopropylsulfinate introduces the desired isopropylsulfonylmethyl moiety. The final step involves the removal of the N-Boc protecting group under acidic conditions to afford the free piperidine.[3]
This synthetic route is advantageous due to the high yields and clean conversions typically observed for each step, as well as the commercial availability and stability of the starting materials and reagents.
Visualizing the Synthesis
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (Mesylate Intermediate)
This protocol details the conversion of the primary alcohol of N-Boc-4-(hydroxymethyl)piperidine to its corresponding mesylate, a crucial step for activating the substrate for subsequent nucleophilic substitution.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |
| N-Boc-4-(hydroxymethyl)piperidine | 215.29 | 10.0 g | 46.4 mmol |
| Triethylamine (Et₃N) | 101.19 | 13.0 mL | 92.8 mmol |
| Methanesulfonyl chloride (MsCl) | 114.55 | 4.0 mL | 51.1 mmol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| 1M NaH₂PO₄ (aq) | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | q.s. | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-(hydroxymethyl)piperidine (10.0 g, 46.4 mmol) and dichloromethane (200 mL).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Slowly add triethylamine (13.0 mL, 92.8 mmol) to the stirred solution.
-
Add methanesulfonyl chloride (4.0 mL, 51.1 mmol) dropwise to the reaction mixture at 0 °C over 15 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, dilute the reaction mixture with dichloromethane (100 mL).
-
Wash the organic layer sequentially with 1M NaH₂PO₄ solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, is typically obtained as a white to off-white solid and can be used in the next step without further purification. Expected yield is typically quantitative.
Expected Characterization of Intermediate:
-
¹H NMR (400 MHz, CDCl₃): δ 4.20-4.10 (m, 2H), 4.04 (d, J=6.5 Hz, 2H), 2.99 (s, 3H), 2.75-2.60 (m, 2H), 1.95-1.85 (m, 1H), 1.75-1.65 (m, 2H), 1.43 (s, 9H), 1.30-1.10 (m, 2H).
-
MS (ESI): m/z calculated for C₁₂H₂₃NO₅S [M+H]⁺: 294.13; found: 294.1.
PART 2: Synthesis of tert-butyl this compound-1-carboxylate (N-Boc Protected Product)
This protocol describes the nucleophilic substitution of the mesylate intermediate with sodium isopropylsulfinate to form the carbon-sulfur bond.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |
| tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | 293.38 | 13.6 g | 46.4 mmol |
| Sodium isopropylsulfinate | 128.13 | 8.9 g | 69.6 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |
| Ethyl Acetate | - | 500 mL | - |
| Water | - | 500 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na₂SO₄ | - | q.s. | - |
Procedure:
-
To a 500 mL round-bottom flask, add tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (13.6 g, 46.4 mmol) and N,N-dimethylformamide (150 mL).
-
Add sodium isopropylsulfinate (8.9 g, 69.6 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl this compound-1-carboxylate as a solid.
Expected Characterization of N-Boc Protected Product:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals around δ 4.10-3.90 (m, 2H), 3.20-3.00 (m, 1H), 2.95 (d, 2H), 2.80-2.60 (m, 2H), 2.10-1.90 (m, 1H), 1.80-1.60 (m, 2H), 1.45 (s, 9H), 1.35 (d, 6H), 1.30-1.10 (m, 2H).
-
MS (ESI): m/z calculated for C₁₄H₂₇NO₄S [M+H]⁺: 322.17; found: 322.2.
PART 3: Synthesis of this compound (Final Product)
This final step involves the deprotection of the N-Boc group to yield the target compound as its hydrochloride or trifluoroacetate salt, which can be converted to the free base.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |
| tert-butyl this compound-1-carboxylate | 321.45 | 10.0 g | 31.1 mmol |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 20 mL | 260 mmol |
| Saturated NaHCO₃ (aq) | - | q.s. | - |
| Anhydrous Na₂SO₄ | - | q.s. | - |
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (10.0 g, 31.1 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add trifluoroacetic acid (20 mL, 260 mmol) to the stirred solution.[3]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To obtain the free base, dissolve the residue in water and basify to pH > 10 with a saturated aqueous solution of NaHCO₃ or NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil or solid.
Expected Characterization of Final Product:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals around δ 3.20-3.00 (m, 3H), 2.95 (d, 2H), 2.70-2.50 (m, 2H), 2.00-1.80 (m, 1H), 1.70-1.50 (m, 2H), 1.40-1.20 (m, 2H), 1.35 (d, 6H).
-
MS (ESI): m/z calculated for C₉H₁₉NO₂S [M+H]⁺: 206.12; found: 206.1.
-
Molecular Formula: C₉H₁₉NO₂S
-
Molecular Weight: 205.32 g/mol
Safety and Handling
-
Methanesulfonyl chloride (MsCl): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine (Et₃N): Flammable and corrosive. Handle in a fume hood and away from ignition sources.
-
Trifluoroacetic acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood using appropriate PPE.
-
Dichloromethane (DCM) and N,N-Dimethylformamide (DMF): Volatile organic solvents. Handle in a fume hood to avoid inhalation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Mechanism of Key Reactions
Caption: Mechanism of alcohol mesylation.
Caption: Mechanism of SN2 reaction with mesylate.
Conclusion
The synthesis of this compound presented in this guide offers a reliable and efficient pathway to a valuable synthetic intermediate. The protocols have been designed to be clear and reproducible for researchers in various settings. By following these detailed procedures and adhering to the safety guidelines, scientists can confidently prepare this compound for their research and drug discovery programs. The versatility of the piperidine scaffold, combined with the unique properties of the isopropylsulfonyl group, makes this a compelling building block for the creation of next-generation therapeutics.
References
-
Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69381, 4-Methylpiperidine. [Link]
-
Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Zhang, Y., et al. (2014). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]
-
Ciobanu, A. M., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82408, 2-Propanesulfonyl chloride. [Link]
-
LibreTexts Chemistry. NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link]
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
The Royal Society of Chemistry. Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. [Link]
-
Pádár, P., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. [Link]
-
Sharma, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
-
Organic Letters. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. [Link]
-
Khan Academy. Preparation of mesylates and tosylates. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
NTU > IRep. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. [Link]
-
PubMed. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
- Google Patents. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
-
YouTube. in the chemical literature: SN2 reaction on a mesylate. [Link]
-
Penn State. Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. [Link]
-
ResearchGate. Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). [Link]
-
Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]
-
Asian Publication Corporation. A J C A J C. [Link]
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. matrixscientific.com [matrixscientific.com]
Application Notes and Protocols for the Synthesis of Functionalized Piperidines
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable prevalence is evident in its incorporation into a vast portfolio of natural products and blockbuster pharmaceuticals, spanning more than twenty drug classes.[1][3] The success of the piperidine motif is not coincidental; its inherent structural and physicochemical properties make it a "privileged scaffold."[1] The stable chair conformation allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with complex biological targets like enzymes and receptors.[1] Furthermore, the nitrogen atom provides a versatile handle for tuning crucial drug-like properties such as solubility and lipophilicity, enhancing bioavailability and pharmacokinetic profiles.[2][4]
Given its importance, the development of efficient, stereoselective, and versatile synthetic routes to functionalized piperidines is a paramount objective for researchers in organic synthesis and drug discovery.[3][5] This comprehensive guide provides an in-depth analysis of key synthetic strategies, offering detailed protocols and expert insights into the rationale behind experimental design. We will explore classical and modern methodologies, from the venerable reduction of pyridines to sophisticated transition-metal-catalyzed and asymmetric approaches.
Strategic Overview: Pathways to the Piperidine Core
The construction of the functionalized piperidine ring can be broadly categorized into several key strategies. The choice of a specific route is dictated by the desired substitution pattern, required stereochemistry, available starting materials, and scalability.
Caption: Overview of primary synthetic strategies for piperidine synthesis.
Reduction of Pyridine and Pyridinium Derivatives
The hydrogenation of readily available pyridine precursors is one of the most direct and atom-economical methods for accessing the piperidine core.[6][7] However, the high aromatic stability of the pyridine ring necessitates forcing conditions or highly active catalysts, and controlling selectivity can be a significant challenge.[8]
Catalytic Hydrogenation
Expertise & Experience: Catalytic hydrogenation is a workhorse method in both laboratory and industrial settings.[9] The choice of catalyst is paramount. Ruthenium and rhodium catalysts are often favored for their high activity and selectivity, which helps to minimize "over-reduction"—the hydrogenolysis of C-N bonds that leads to ring-opened byproducts.[9] Palladium on carbon (Pd/C) is also widely used but can sometimes promote dehalogenation in substituted pyridines.[9] The reaction is sensitive to catalyst poisoning, so substrate purity is crucial for reproducibility.[9][10]
Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine
-
Reaction Setup: To an appropriately sized pressure vessel (e.g., a Parr shaker apparatus), add the substituted pyridine (1.0 equiv) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% Rh/C or 5 mol% PtO₂) under an inert atmosphere. The catalyst loading may need to be optimized depending on the substrate's reactivity.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (typically 50-500 psi).
-
Reaction: Heat the mixture to the target temperature (e.g., 25-80 °C) and agitate vigorously to ensure efficient gas-liquid mixing.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (TLC, GC-MS) of aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude piperidine can be purified by distillation or column chromatography if necessary.
| Catalyst | Typical Pressure (psi) | Temperature (°C) | Solvent | Key Considerations |
| Rh/C | 50 - 200 | 25 - 60 | Methanol | High selectivity, less C-N cleavage.[9] |
| PtO₂ (Adam's cat.) | 50 - 100 | 25 | Acetic Acid | Effective, but acid can be problematic. |
| Raney Nickel | 500 - 1500 | 100 - 200 | Ethanol | High activity, but can promote side reactions.[6] |
| Pd/C | 50 - 500 | 25 - 80 | Ethanol | Risk of dehalogenation on halo-pyridines.[9] |
Asymmetric Reduction via Transfer Hydrogenation
Expertise & Experience: Achieving enantioselectivity in pyridine reduction is highly desirable but challenging. A powerful modern strategy involves the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts.[11] This method cleverly uses a chiral primary amine as both a chirality source and a nitrogen source for the final piperidine product, proceeding via a transfer hydrogenation mechanism with a formic acid/triethylamine mixture. This approach avoids the use of high-pressure hydrogen gas and complex chiral ligands.[11]
Caption: Workflow for asymmetric synthesis via reductive transamination.[11]
Protocol 2: Rh-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt [11]
-
Reagent Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/Et₃N).
-
Reaction Setup: In a sealed vial, combine the N-benzylpyridinium salt (1.0 equiv), the chiral primary amine (e.g., (R)-α-methylbenzylamine, 1.2 equiv), and the catalyst precursor [RhCp*Cl₂]₂ (0.5 mol%).
-
Solvent Addition: Add the HCOOH/Et₃N mixture as the solvent and hydrogen source.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) for 24-48 hours.
-
Monitoring: Monitor the reaction by LC-MS to track the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, cool the reaction and carefully quench by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched piperidine.
Cyclization of Acyclic Precursors
Building the piperidine ring from linear substrates is a highly versatile strategy that allows for the introduction of complex substitution patterns.[3][12]
Intramolecular Reductive Amination
Expertise & Experience: The cyclization of 1,5-dicarbonyl compounds (or their synthetic equivalents) with ammonia or a primary amine is a classic and robust method for forming the piperidine skeleton. The reaction proceeds through the formation of a di-imine or enamine intermediate, which then undergoes intramolecular cyclization and subsequent reduction in one pot. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for imines over ketones/aldehydes, and does not require acidic conditions that can cause side reactions.
Protocol 3: One-Pot Double Reductive Amination
-
Reaction Setup: Dissolve the 1,5-dicarbonyl compound (e.g., glutaraldehyde or a derivative, 1.0 equiv) and the primary amine (or ammonium acetate for the parent piperidine, 1.1 equiv) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0-2.5 equiv) portion-wise at 0 °C. The reaction can be exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous phase with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to afford the functionalized piperidine.
Aza-Michael Addition
Expertise & Experience: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound or nitrile is a powerful method for forming the piperidine ring, known as the aza-Michael addition.[3] This approach is particularly useful for synthesizing piperidones, which are valuable intermediates. The reaction is often base-catalyzed and the stereochemical outcome can be controlled by the existing stereocenters in the acyclic precursor, leading to highly diastereoselective cyclizations.[13]
[4+2] Cycloaddition: The Aza-Diels-Alder Reaction
Expertise & Experience: The aza-Diels-Alder reaction, a variant of the classic Diels-Alder, involves the reaction of an imine (the aza-dienophile) with a diene to form a tetrahydropyridine, which can be readily reduced to the corresponding piperidine.[14][15] This method is a powerful tool for rapidly constructing the six-membered ring with control over regiochemistry and stereochemistry. While the reaction can be purely thermal, it is often promoted by Lewis acids to lower the reaction temperature and enhance selectivity.[14] There is ongoing mechanistic debate as to whether these reactions are concerted pericyclic processes or proceed via a stepwise Mannich-Michael pathway.[14][16]
Protocol 4: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the diene (e.g., Danishefsky's diene, 1.2 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., -78 °C) and add the Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂, 10-20 mol%).
-
Imine Addition: Slowly add a solution of the imine (1.0 equiv) in the same anhydrous solvent.
-
Reaction: Stir the reaction at low temperature for several hours until completion.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Warm the mixture to room temperature, extract with an organic solvent, dry the combined organic layers, and concentrate. The resulting cycloadduct can be purified by column chromatography.
-
Reduction (if required): The resulting tetrahydropyridine can be reduced to the piperidine using standard catalytic hydrogenation conditions (see Protocol 1).
Modern Transition-Metal-Catalyzed Methods
The advent of transition-metal catalysis has revolutionized the synthesis of complex molecules, and piperidines are no exception. These methods offer access to unique substitution patterns and high levels of stereocontrol.[3][17]
Rh-Catalyzed Asymmetric Reductive Heck Reaction
Expertise & Experience: A recently developed and powerful strategy provides access to enantioenriched 3-substituted piperidines from pyridine itself.[18][19] The process involves a three-step sequence: partial reduction of pyridine to a dihydropyridine, a highly regio- and enantioselective Rh-catalyzed carbometalation (a reductive Heck-type process) with an sp²-hybridized boronic acid, and a final reduction.[18][19] This cross-coupling approach circumvents the challenges of direct asymmetric functionalization of the aromatic pyridine ring and provides excellent functional group tolerance.[19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
The Strategic Deployment of 4-((Isopropylsulfonyl)methyl)piperidine in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile handle for molecular elaboration. When functionalized with a sulfonyl group, the resulting sulfonylpiperidine moiety offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability, making it a highly sought-after building block in drug design.[3][4] This guide provides an in-depth exploration of a particularly valuable derivative: 4-((isopropylsulfonyl)methyl)piperidine . We will delve into its synthesis, key applications, and provide detailed protocols for its incorporation into drug discovery pipelines, offering a technical resource for researchers at the forefront of pharmaceutical innovation.
Physicochemical Properties and Structural Attributes
The strategic advantage of this compound as a building block is rooted in its distinct physicochemical characteristics. The piperidine nitrogen provides a basic handle for salt formation, enhancing solubility and bioavailability. The isopropylsulfonyl group introduces a polar sulfone moiety that can engage in hydrogen bonding interactions with biological targets, while the isopropyl group adds a degree of lipophilicity.
| Property | Estimated Value | Source/Justification |
| Molecular Formula | C₉H₁₉NO₂S | [5][6] |
| Molecular Weight | 205.32 g/mol | [5][6] |
| CAS Number | 1018533-19-1 | [5][6] |
| Appearance | Colorless to off-white solid or oil | General property of similar small molecules |
| pKa (of piperidinium) | ~10-11 | Estimated based on piperidine's pKa of ~11.2 |
| LogP | ~1.5 - 2.5 | Estimated based on structure |
| Hydrogen Bond Donors | 1 (piperidine N-H) | Structural analysis |
| Hydrogen Bond Acceptors | 2 (sulfonyl oxygens) | Structural analysis |
Synthetic Protocols: Crafting the Building Block
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Procedures
Part 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-piperidinemethanol)
-
Rationale: The initial step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent side reactions involving the nucleophilic nitrogen in subsequent steps. The Boc group is stable under the conditions of the following reactions and can be easily removed at the final stage.[7]
-
Procedure:
-
To a solution of 4-piperidinemethanol (1.0 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq).[7]
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a crude product, which can often be used in the next step without further purification.[7]
-
Part 2: Synthesis of tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
-
Rationale: The hydroxyl group of the N-Boc-4-piperidinemethanol is a poor leaving group. To facilitate nucleophilic substitution, it is converted into a good leaving group, such as a mesylate. Methanesulfonyl chloride is a common and effective reagent for this transformation.[8]
-
Procedure:
-
Dissolve N-Boc-4-piperidinemethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.
-
Part 3: Synthesis of tert-butyl this compound-1-carboxylate
-
Rationale: This is the key step where the isopropylsulfonyl moiety is introduced via a nucleophilic substitution reaction. Sodium isopropanesulfinate serves as the nucleophile, displacing the mesylate leaving group.
-
Procedure:
-
Dissolve the crude mesylate from the previous step (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add sodium isopropanesulfinate (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Part 4: Deprotection of the N-Boc Group
-
Rationale: The final step is the removal of the Boc protecting group to yield the free piperidine. This is typically achieved under acidic conditions, using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the purified N-Boc protected product (1.0 eq) in DCM or dioxane.
-
Add an excess of TFA or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, the residue can be purified by chromatography. If HCl was used, the hydrochloride salt may precipitate and can be collected by filtration. To obtain the free base, the salt can be neutralized with a base like sodium bicarbonate.
-
Applications in Drug Discovery: Case Studies
The this compound building block and its close analogs have found significant utility in the development of potent and selective inhibitors for various therapeutic targets.
Case Study 1: Inhibitors of Poly(ADP-ribose) Polymerase (PARP)
PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair.[9] Inhibitors of PARP have emerged as a successful class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9] The piperidine-sulfone motif has been successfully incorporated into dual PARP/NAMPT inhibitors.[10]
Caption: Mechanism of action of PARP inhibitors.
In a notable study, a dual PARP1/NAMPT inhibitor incorporating a piperidine-sulfone-benzyl linker demonstrated potent inhibition of both targets, with a PARP1 IC₅₀ of 1.1 ± 0.4 nM.[10] This highlights the value of the sulfonylpiperidine moiety in achieving high-affinity binding to the nicotinamide-binding pocket of PARP.
Protocol for Incorporating the Building Block into a PARP Inhibitor Scaffold:
This protocol describes a representative N-alkylation reaction to couple the this compound building block to a core heterocyclic structure common in PARP inhibitors.
-
Rationale: The free secondary amine of this compound is a good nucleophile for SNAr or reductive amination reactions, allowing for its conjugation to various aromatic or heteroaromatic systems.
-
Procedure (Reductive Amination):
-
To a solution of an aldehyde-functionalized PARP inhibitor core (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add this compound (1.1 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), to the mixture.
-
A catalytic amount of acetic acid may be added to facilitate imine formation.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Olaparib | PARP-1 | 34 | - | [11] |
| Dual Inhibitor 10c | PARP-1 | 1.1 ± 0.4 | - | [10] |
| Dual Inhibitor 10n | PARP-1 | 1.2 ± 0.4 | - | [10] |
Case Study 2: Antibacterial Agents Targeting Thymidylate Kinase (TMK)
Thymidylate kinase (TMK) is an essential enzyme for bacterial DNA synthesis, making it an attractive target for novel antibacterial drugs.[3] Sulfonylpiperidines have been identified as potent inhibitors of Gram-positive TMK.[3]
Caption: Inhibition of bacterial DNA synthesis by TMK inhibitors.
Structure-guided design has led to the discovery of sulfonylpiperidine inhibitors of Staphylococcus aureus TMK with excellent enzyme affinity. The sulfonylpiperidine moiety was found to form crucial hydrogen bonds with key residues in the active site of the enzyme.[3]
Protocol for Incorporating the Building Block into a TMK Inhibitor Scaffold:
This protocol outlines a representative amide coupling reaction.
-
Rationale: The piperidine nitrogen can be acylated to form an amide bond, a common linkage in drug molecules.
-
Procedure:
-
To a solution of a carboxylic acid-functionalized heterocyclic core (1.0 eq) in a solvent like DMF, add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Sulfonylpiperidines | S. aureus | 0.5 - >128 | [12] |
| Sulfonylpiperidines | S. pneumoniae | 0.5 - >128 | [12] |
Conclusion: A Versatile Asset in the Medicinal Chemist's Toolbox
This compound represents a valuable and versatile building block for modern drug discovery. Its unique combination of a basic piperidine ring and a hydrogen-bonding sulfonyl group provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic protocols outlined herein offer a practical guide for its preparation and incorporation into diverse molecular scaffolds. As demonstrated in the case studies of PARP and TMK inhibitors, the strategic deployment of this building block can lead to the development of highly potent and selective therapeutic agents. For researchers and scientists in the field, a thorough understanding of the chemistry and applications of such privileged scaffolds is essential for the continued advancement of pharmaceutical research and the discovery of novel medicines.
References
-
Martínez-Botella, G., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 100-104. [Link]
-
Wang, Y., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 66(2), 1279–1301. [Link]
-
ResearchGate. (n.d.). Results of antimicrobial activity IC50 was calculated and tabulated in Table 1. Retrieved January 19, 2026, from [Link]
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
-
MDPI. (2021). Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics. Molecules, 26(15), 4487. [Link]
-
Jian, Y., et al. (2020). 1-(Piperidin-3-yl)thymine amides as inhibitors of M. tuberculosis thymidylate kinase. Bioorganic & Medicinal Chemistry Letters, 30(1), 126785. [Link]
-
ResearchGate. (n.d.). Results of Antimicrobial activity IC50 was calculated and tabulated in Table 1. Retrieved January 19, 2026, from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2758. [Link]
-
Martínez-Botella, G., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 100-104. [Link]
-
ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. Retrieved January 19, 2026, from [Link]
-
El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 559-570. [Link]
-
ResearchGate. (n.d.). IC50 values of antibacterial activity. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Langelier, M. F., et al. (2018). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 293(42), 16139-16142. [Link]
-
Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172. [Link]
-
ResearchGate. (n.d.). Structures of common PARP inhibitors and their classifications. Retrieved January 19, 2026, from [Link]
-
Matherly, L. H., et al. (1995). Effects of thymidylate synthase inhibition on thymidine kinase activity and nucleoside transporter expression. Molecular Pharmacology, 47(4), 758-766. [Link]
-
ResearchGate. (n.d.). PARP inhibitor IC50 values with standard error of regression (r 2 ) for sporadic pancreatic cancer. Retrieved January 19, 2026, from [Link]
-
Beck, C. A., et al. (2022). Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. RSC Chemical Biology, 3(12), 1515-1526. [Link]
-
ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structures of clinically used PARP inhibitors. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents?. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
de Groot, M. J., et al. (1999). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Medicinal Chemistry, 42(23), 4786-4792. [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved January 19, 2026, from [Link]
-
Wang, M., et al. (2012). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Advanced Materials Research, 550-553, 1029-1032. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. matrixscientific.com [matrixscientific.com]
- 6. This compound | 1018533-19-1 [amp.chemicalbook.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 4-((Isopropylsulfonyl)methyl)piperidine
Introduction: The Significance of N-Alkylated Piperidines in Modern Drug Discovery
The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1] Its saturated heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate the physicochemical and pharmacological properties of a molecule, such as its potency, selectivity, solubility, and metabolic stability. N-alkylation of the piperidine nitrogen is a particularly powerful strategy for introducing molecular diversity and fine-tuning the biological activity of these compounds.[1][2]
This application note provides a detailed guide to the N-alkylation of 4-((isopropylsulfonyl)methyl)piperidine, a substrate of interest due to the presence of the sulfonyl group, which can influence the molecule's properties. We will explore two primary and robust synthetic strategies: direct alkylation with alkyl halides and reductive amination. For each method, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently and selectively synthesize N-alkylated piperidine derivatives.
Strategic Approaches to N-Alkylation: A Comparative Overview
The choice of N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups in the molecule. For a substrate like this compound, both direct alkylation and reductive amination are viable and effective methods.
Method 1: Direct N-Alkylation with Alkyl Halides
This classical SN2 reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base is crucial to prevent competition with the piperidine as the nucleophile. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or hindered organic bases like N,N-diisopropylethylamine (DIPEA).[3] The choice of base can influence the reaction rate and selectivity.
-
Solvent: Aprotic polar solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the SN2 reaction.[3]
-
Control of Over-alkylation: A common side reaction is the quaternization of the newly formed tertiary amine by another molecule of the alkyl halide. To minimize this, the alkyl halide should be the limiting reagent, and it is often added slowly to the reaction mixture to maintain a low concentration.[3]
Experimental Protocol: Direct N-Alkylation
This protocol provides a general procedure for the direct N-alkylation of this compound with an alkyl bromide.
Materials:
-
This compound (1.0 equiv)
-
Alkyl bromide (1.05 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature and add the alkyl bromide dropwise over 30 minutes.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Yield: If the reaction is slow or incomplete, gentle heating (e.g., 50-70 °C) can be applied.[3] Ensure all reagents and solvents are anhydrous.
-
Over-alkylation: If a significant amount of the quaternary ammonium salt is formed, reduce the equivalents of the alkyl halide and ensure slow addition.
Method 2: Reductive Amination
Reductive amination is a highly efficient and chemoselective method for N-alkylation that proceeds in a one-pot fashion.[4][5] It involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method is particularly advantageous as it avoids the issue of over-alkylation.[6]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5][7] It is a mild and selective reducing agent that readily reduces the iminium ion in the presence of the unreacted aldehyde or ketone.[5][6] The presence of the sulfonyl group in the substrate is not expected to interfere with this reagent.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the preferred solvents as they are compatible with the reducing agent and effectively dissolve the reactants.[7]
-
Catalyst: Acetic acid can be used as a catalyst to facilitate the formation of the iminium ion, especially with less reactive ketones.[7]
Experimental Protocol: Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde via reductive amination.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound and the aldehyde in anhydrous DCM.
-
Stir the solution at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Data Presentation: Comparative Analysis of N-Alkylation Methods
| Method | Alkylating Agent | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages | Potential Issues |
| Direct Alkylation | Alkyl Halide (e.g., R-Br) | K₂CO₃, DIPEA, or NaH | DMF or MeCN | 25-70 | 12-24 | 60-90 | Wide range of alkyl halides can be used. | Risk of over-alkylation, may require elevated temperatures.[3] |
| Reductive Amination | Aldehyde or Ketone (e.g., RCHO) | NaBH(OAc)₃ | DCM or DCE | 25 | 4-24 | 70-95 | High chemoselectivity, avoids over-alkylation, mild conditions.[5][6] | Limited by the availability of the corresponding aldehyde or ketone. |
Visualizing the Chemistry: Mechanisms and Workflows
Diagram 1: Mechanism of Direct N-Alkylation
Caption: Sₙ2 mechanism for direct N-alkylation of piperidine.
Diagram 2: Mechanism of Reductive Amination
Caption: Two-stage mechanism of reductive amination.
Diagram 3: General Experimental Workflow
Caption: A typical workflow for synthesis and purification.
Conclusion: Selecting the Optimal Path for N-Alkylation
Both direct alkylation and reductive amination are highly effective methods for the N-alkylation of this compound. The choice between these two powerful techniques will ultimately depend on the specific requirements of the synthesis. Direct alkylation offers a straightforward approach when a wide variety of alkyl halides are available. In contrast, reductive amination provides a milder and more selective alternative that is particularly well-suited for sensitive substrates and for avoiding the common pitfall of over-alkylation. By understanding the underlying principles and following the detailed protocols provided in this application note, researchers can confidently and efficiently synthesize a diverse range of N-alkylated piperidine derivatives for their drug discovery and development programs.
References
-
Organic Letters. (n.d.). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. ACS Publications. Retrieved from [Link]
-
Organic Letters. (n.d.). A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. ACS Publications. Retrieved from [Link]
-
Organic Letters. (2020). Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. ACS Publications. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (Vol. 641, pp. 201–216). American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]
-
He, J., Yamaguchi, K., & Mizuno, N. (2011). Selective Synthesis of Secondary Amines via N-Alkylation of Primary Amines and Ammonia with Alcohols by Supported Copper Hydroxide Catalysts. Chemistry Letters, 40(7), 711–713. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- MacMillan, D. W. C., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Google Patents. (n.d.). Process for the purification of tertiary amines.
-
ResearchGate. (2013). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Divergent upgrading pathways of sulfones with primary alcohols: nickel-catalyzed α-alkylation under N2 and metal-free promoted β-olefination in open air. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... Retrieved from [Link]
- Trost, B. M. (2019). Sulfones as Chemical Chameleons: Versatile Synthetic Equivalents of Small‐Molecule Synthons.
-
Organic Letters. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubMed. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]
- Google Patents. (n.d.). Purification of tertiary amines using an adsorbent.
-
Royal Society of Chemistry. (2021). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Retrieved from [Link]
- Palandoken, H., Bocian, C. M., et al. (2005). A Facile Synthesis of (tert-alkoxy)amines. Tetrahedron Letters, 46(39), 6667-6669.
-
ACS Publications. (2022). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]
-
National Institutes of Health. (2020). Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Sulfones: new reagents in organocatalysis. Retrieved from [Link]
-
ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
-
ResearchGate. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Retrieved from [Link]
-
National Institutes of Health. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
ACS Publications. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. Retrieved from [Link]
-
Sci-Hub. (n.d.). Piperidine Promoted Direct Sulfenylation of 2‐Naphthol with Aryl Thiols under Aqueous Conditions. Retrieved from [Link]
- Organic Preparations and Procedures International. (2004). ALKYLATION OF N-MONOSUBSTITUTED SULFONAMTOES IN IONIC LIQUIDS. 36(4), 347-351.
-
ResearchGate. (2004). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Retrieved from [Link]
-
National Institutes of Health. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. Retrieved from [Link]
-
YouTube. (2022). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2023). ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gctlc.org [gctlc.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. biotage.com [biotage.com]
Application Notes and Protocols for Coupling Reactions with 4-((Isopropylsulfonyl)methyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The incorporation of a sulfonyl group, as seen in 4-((isopropylsulfonyl)methyl)piperidine, introduces a versatile functional handle with unique physicochemical properties. Sulfonamides are known to be metabolically stable and can act as bioisosteres for carboxylic acids, offering similar hydrogen-bonding capabilities while potentially improving pharmacokinetic profiles.[2][3] The isopropylsulfonyl moiety, in particular, can modulate lipophilicity and engage in specific interactions within protein binding pockets. This makes this compound a valuable building block for the synthesis of novel therapeutics targeting a wide range of diseases, from infectious diseases to oncology.[4][5]
This guide provides detailed application notes and protocols for the most common and synthetically useful coupling reactions involving this compound, focusing on N-arylation via the Buchwald-Hartwig amination and amide bond formation.
Buchwald-Hartwig N-Arylation of this compound
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6][7] It is a highly versatile method for the N-arylation of a wide range of amines, including secondary cyclic amines like this compound. The reaction's success is highly dependent on the judicious choice of palladium catalyst, phosphine ligand, and base.
Causality Behind Experimental Choices
For a secondary amine like this compound, steric hindrance around the nitrogen atom is a key consideration. The (isopropylsulfonyl)methyl substituent at the 4-position is relatively bulky and can influence the accessibility of the nitrogen lone pair. Therefore, the selection of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step of the catalytic cycle and prevent catalyst decomposition. Ligands such as XPhos or SPhos are often excellent choices for such transformations.
The choice of base is also critical. A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed. The solvent should be anhydrous and capable of dissolving the reactants and catalyst system; toluene and dioxane are typical choices.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like (SIPr)Pd(allyl)Cl)
-
Phosphine ligand (e.g., XPhos or SPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[6]
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask.[6]
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[6]
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[6]
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.[6]
Data Presentation:
| Component | Role | Typical Reagents | Typical Loading |
| Amine | Substrate | This compound | 1.0 equiv. |
| Aryl Halide | Coupling Partner | Aryl bromides, chlorides, or triflates | 1.1 - 1.5 equiv. |
| Palladium Source | Catalyst | Pd₂(dba)₃, Pd(OAc)₂, (SIPr)Pd(allyl)Cl | 1-5 mol% |
| Ligand | Catalyst Activation | XPhos, SPhos, RuPhos | 2-10 mol% |
| Base | Proton Scavenger | NaOtBu, K₂CO₃, Cs₂CO₃ | 1.5 - 2.5 equiv. |
| Solvent | Reaction Medium | Toluene, Dioxane, THF | Anhydrous |
Visualization:
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Amide Coupling with this compound
Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry.[8] The secondary amine of this compound can be readily coupled with a variety of carboxylic acids to generate the corresponding amides. This is typically achieved using a coupling reagent to activate the carboxylic acid.
Causality Behind Experimental Choices
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[9] Therefore, a coupling reagent is necessary to convert the hydroxyl group of the carboxylic acid into a better leaving group. Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress side reactions and reduce racemization.[8][9] Urnium-based reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for more challenging couplings.[10]
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to ensure the amine is in its free base form. The choice of solvent depends on the solubility of the reactants, with dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (MeCN) being common options.[11]
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a general procedure for the amide coupling of this compound with a carboxylic acid using EDC and HOBt.
Materials:
-
This compound
-
Carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
Base (e.g., DIPEA or Triethylamine)
-
Anhydrous solvent (e.g., DCM or DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent (e.g., DCM), add HOBt (1.2 equiv.) and EDC (1.2 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add this compound (1.1 equiv.) to the reaction mixture, followed by the dropwise addition of the base (e.g., DIPEA, 2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Extraction: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.
Data Presentation:
| Component | Role | Typical Reagents | Typical Loading |
| Amine | Substrate | This compound | 1.1 equiv. |
| Carboxylic Acid | Substrate | Aliphatic or Aromatic Carboxylic Acid | 1.0 equiv. |
| Coupling Reagent | Activator | EDC, DCC, HATU, PyBOP | 1.1 - 1.5 equiv. |
| Additive | Suppress Side Reactions | HOBt, HOAt | 1.1 - 1.5 equiv. |
| Base | Proton Scavenger | DIPEA, TEA | 2.0 - 3.0 equiv. |
| Solvent | Reaction Medium | DCM, DMF, MeCN | Anhydrous |
Visualization:
Caption: Simplified mechanism of carbodiimide-mediated amide coupling.
Suzuki Coupling with Functionalized this compound Derivatives
While the primary reactivity of this compound is at the secondary amine, this scaffold can be further functionalized to participate in other coupling reactions. For instance, if a halide is introduced elsewhere on a molecule containing this piperidine moiety, a Suzuki-Miyaura coupling can be employed to form a carbon-carbon bond.[12] The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[12][13]
Causality Behind Experimental Choices
The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups.[14] The choice of palladium catalyst and ligand is crucial for an efficient reaction. For couplings involving heteroaryl halides, which may be present in a more complex molecule containing the sulfonylpiperidine scaffold, ligands such as SPhos or XPhos are often effective. The base plays a key role in the transmetalation step of the catalytic cycle, with common choices including potassium carbonate, cesium carbonate, or potassium phosphate.[15] A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol outlines a general procedure for a Suzuki coupling of an aryl halide-substituted compound containing the this compound moiety with a boronic acid.
Materials:
-
Aryl halide-substituted sulfonylpiperidine derivative
-
Boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water or Toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide-substituted sulfonylpiperidine derivative (1.0 equiv.), the boronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/water, 4:1) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water.
-
Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Data Presentation:
| Component | Role | Typical Reagents | Typical Loading |
| Organohalide | Substrate | Aryl/Heteroaryl Bromide or Iodide | 1.0 equiv. |
| Organoboron Reagent | Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester | 1.2 - 2.0 equiv. |
| Palladium Source | Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 2-10 mol% |
| Base | Activator | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equiv. |
| Solvent | Reaction Medium | Dioxane/H₂O, Toluene/H₂O, DME | Degassed |
Visualization:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. The protocols and principles outlined in this guide for Buchwald-Hartwig N-arylation, amide coupling, and Suzuki coupling provide a solid foundation for researchers to utilize this scaffold in their synthetic endeavors. As with any chemical transformation, optimization of the reaction conditions for each specific substrate is crucial for achieving the desired outcome with high efficiency and purity.
References
-
Che, C., & Yu, J. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic letters, 16(4), 1204–1207. [Link]
-
Verma, V. A., Kumar, D., & Singh, A. K. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 55(17), 2813-2816. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4376-4384. [Link]
-
Che, C., & Yu, J. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Sci-Hub. [Link]
-
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Martínez-Botella, G., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 108-112. [Link]
-
Martínez-Botella, G., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). PubMed. [Link]
-
PubChem. (n.d.). Berzosertib. National Center for Biotechnology Information. [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Knegtel, R., et al. (2019). Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Journal of Medicinal Chemistry, 62(11), 5547-5561. [Link]
-
Gorecki, L., et al. (2020). Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy. Pharmacology & Therapeutics, 210, 107518. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Wikipedia. (n.d.). Berzosertib. Wikipedia. [Link]
-
de la Cruz, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2993. [Link]
-
Yamanoi, Y. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(19), 6825. [Link]
-
Al-Ghorbani, M., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. European Journal of Medicinal Chemistry, 200, 112429. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
-
Cureus. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus, 15(11), e48935. [Link]
-
Surivet, J. P., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8473-8494. [Link]
-
PrepChem. (n.d.). Synthesis of 4-Methanesulphonamido-1-(4-phenyl-4-oxobutyl)piperidine. PrepChem. [Link]
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of 4-((Isopropylsulfonyl)methyl)piperidine
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 4-((Isopropylsulfonyl)methyl)piperidine, a key building block in contemporary drug discovery. Recognizing the compound's non-chromophoric nature and the necessity for robust characterization, this document details optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD). Furthermore, it outlines methods for Fourier-Transform Infrared (FTIR) Spectroscopy and Elemental Analysis, culminating in a holistic analytical strategy. Each protocol is presented with an emphasis on the scientific rationale behind the experimental choices, ensuring methodological integrity and reproducibility for researchers, scientists, and drug development professionals. All procedures are framed within the context of established regulatory standards for analytical method validation.
Introduction: The Significance of this compound
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The subject of this guide, this compound, incorporates an isopropylsulfonylmethyl substituent, a functional group that can modulate physicochemical properties such as lipophilicity and metabolic stability, and can also participate in key hydrogen bonding interactions within a target protein.
Given its role as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), the unambiguous characterization and stringent purity control of this compound are paramount. This ensures the quality, safety, and efficacy of the final drug product. This application note serves as a practical, in-depth resource for scientists engaged in the synthesis, process development, and quality control of this important molecule.
Structural Elucidation and Identification
A multi-technique approach is essential for the definitive structural confirmation of this compound. The following sections detail the application of NMR, MS, and FTIR spectroscopy for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Fingerprint
NMR spectroscopy is the most powerful technique for the complete structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Due to the absence of readily available experimental spectra in the public domain, high-quality predicted NMR data is presented below. These predictions are based on established chemical shift principles and data from structurally analogous piperidine derivatives.[2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| Isopropyl CH₃ | ~1.35 | d | ~16.5 |
| Isopropyl CH | ~3.20 | sept | ~53.0 |
| Piperidine H-3, H-5 (axial) | ~1.40 | m | ~30.0 |
| Piperidine H-3, H-5 (equatorial) | ~1.90 | m | ~30.0 |
| Piperidine H-4 | ~2.00 | m | ~35.0 |
| SO₂-CH₂ | ~2.95 | d | ~58.0 |
| Piperidine H-2, H-6 (axial) | ~2.70 | m | ~46.0 |
| Piperidine H-2, H-6 (equatorial) | ~3.15 | m | ~46.0 |
| NH | ~1.70 | br s | - |
Chemical shifts are referenced to TMS (0 ppm). Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, sept = septet, m = multiplet, br = broad.
The predicted ¹H NMR spectrum reveals key structural features. The doublet at ~1.35 ppm and the septet at ~3.20 ppm are characteristic of the isopropyl group. The complex multiplets in the region of ~1.40-3.15 ppm correspond to the protons of the piperidine ring, with the axial and equatorial protons exhibiting distinct chemical shifts due to the chair conformation of the ring. The doublet at ~2.95 ppm is assigned to the methylene protons adjacent to the sulfonyl group. The broad singlet at ~1.70 ppm is indicative of the amine proton (NH), which may exchange with residual water in the solvent, leading to further broadening.
The ¹³C NMR spectrum is expected to show distinct signals for each carbon environment, providing further confirmation of the molecular structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning all proton and carbon signals.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Acquisition of ¹H NMR: Standard single-pulse experiment.
-
Acquisition of ¹³C NMR: Proton-decoupled experiment.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the molecule, further confirming its identity.
Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound, as the piperidine nitrogen is readily protonated. The expected protonated molecule [M+H]⁺ for C₉H₁₉NO₂S has a monoisotopic mass of 206.12.
Key fragmentation pathways for sulfonamides and piperidines under collision-induced dissociation (CID) can be predicted.[3][4] A characteristic loss of SO₂ (64 Da) from the parent ion is a common fragmentation pathway for sulfonamides.[3] The piperidine ring can undergo α-cleavage adjacent to the nitrogen atom.
Caption: Predicted ESI-MS/MS Fragmentation Pathways.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to promote protonation.
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
-
Data Analysis: Identify the [M+H]⁺ ion and analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in the molecule.
Table 2: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 (broad) |
| C-H (alkane) | Stretching | 2850-2960 |
| S=O (sulfone) | Asymmetric Stretching | 1300-1350 (strong) |
| S=O (sulfone) | Symmetric Stretching | 1120-1160 (strong) |
The presence of strong absorption bands in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions is a clear indication of the sulfone group.[5] The broad band in the 3300-3500 cm⁻¹ region corresponds to the N-H stretch of the secondary amine.[6]
-
Sample Preparation: Place a small amount of the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected values.
Purity and Quantitative Analysis
Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. The absence of a UV chromophore necessitates the use of universal detection methods for chromatography.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is the method of choice for the quantitative analysis and impurity profiling of non-chromophoric compounds like this compound.[7][8] The CAD provides a near-universal response for non-volatile analytes, making it ideal for this application.[9]
Caption: HPLC-CAD Experimental Workflow.
-
Chromatographic Conditions:
-
Column: A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is recommended to achieve good retention of this polar compound. A C18 column may also be used with an appropriate ion-pairing agent.
-
Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
CAD Settings:
-
Evaporation Temperature: 35-45 °C (to be optimized).
-
Gas: Nitrogen.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard in a suitable diluent (e.g., water/acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution at a similar concentration to the middle of the calibration range.
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[10][11]
Quantitative NMR (qNMR)
qNMR is an alternative or complementary technique for determining the absolute purity of a sample without the need for a reference standard of the analyte itself.[12] A certified internal standard of known purity is used for quantification.
-
Sample Preparation:
-
Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a signal that is well-resolved from the analyte signals.
-
Add a known volume of a suitable deuterated solvent.
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥ 400 MHz).
-
Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁).
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined values should be within ±0.4% of the theoretical values for a pure sample.
Table 3: Theoretical Elemental Composition of C₉H₁₉NO₂S
| Element | Theoretical Percentage |
| Carbon (C) | 52.65% |
| Hydrogen (H) | 9.33% |
| Nitrogen (N) | 6.82% |
| Sulfur (S) | 15.62% |
Conclusion
The comprehensive analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. This application note provides a suite of robust and validated protocols to ensure the identity, structure, and purity of this important pharmaceutical intermediate. By employing the methodologies described herein, researchers and quality control analysts can confidently assess the quality of this compound, thereby contributing to the development of safe and effective medicines. The principles and specific details provided serve as a valuable resource for laboratories involved in the synthesis and analysis of novel piperidine-based compounds.
References
-
American Chemical Society. (n.d.). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. PubMed. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved January 19, 2026, from [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). qNMR - A versatile concept for the validation of natural product reference compounds. Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Iptriazopyrid. PubChem. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved January 19, 2026, from [Link]
-
YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 19, 2026, from [Link]
-
Edinburgh Analytical Instruments. (n.d.). API Identification Using FTIR Spectroscopy. Retrieved January 19, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine, 4-methyl- [webbook.nist.gov]
- 9. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Iptriazopyrid (Ref: NC-656)-Pesticide database [wppdb.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Piperidine-Based Compounds
Introduction: The Enduring Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and vital structural units in the realm of medicinal chemistry and pharmaceutical development.[1] Its prevalence is underscored by its presence in a vast number of FDA-approved drugs, natural products, and agrochemicals.[2] The conformational flexibility of the piperidine ring allows it to act as a versatile scaffold, enabling precise three-dimensional orientation of functional groups to optimize interactions with biological targets. This inherent adaptability has cemented its role in the design of novel therapeutics across a wide spectrum of disease areas.[1][3][4] Consequently, the development of robust, efficient, and stereoselective synthetic methodologies to access functionalized piperidine derivatives remains a cornerstone of modern organic synthesis.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of key experimental protocols for the synthesis of piperidine-based compounds. Moving beyond a simple recitation of steps, these notes delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization. The protocols described herein are designed to be self-validating systems, grounded in established and reliable synthetic transformations.
I. Construction of the Piperidine Ring: Foundational Strategies
The synthesis of the piperidine core can be broadly approached through two main strategies: the functionalization of a pre-existing pyridine ring or the de novo cyclization of acyclic precursors. This section details some of the most powerful and frequently employed methods in both categories.
Catalytic Hydrogenation of Pyridine Derivatives: The Direct Approach
The most atom-economical and direct route to the piperidine scaffold is the catalytic hydrogenation of the corresponding pyridine precursor.[2] This process involves the saturation of the aromatic pyridine ring via the addition of three equivalents of hydrogen. While conceptually simple, the aromaticity of the pyridine ring necessitates the use of potent catalytic systems, often under elevated pressures and temperatures.[5]
Causality of Experimental Choices:
-
Catalyst Selection: Precious metal catalysts, particularly those from the platinum group, are highly effective for pyridine hydrogenation.[2]
-
Palladium on Carbon (Pd/C): A widely used and cost-effective catalyst, often employed with an acidic additive. The acid protonates the pyridine nitrogen, which facilitates the reduction by increasing the electrophilicity of the ring.[2][5]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst that can operate under milder conditions compared to others and is particularly effective for a range of substituted pyridines.[6]
-
Rhodium on Carbon (Rh/C): Another effective catalyst, sometimes offering different selectivity profiles.[7]
-
-
Solvent: The choice of solvent is critical and can influence reaction rates and selectivity. Glacial acetic acid is a common choice as it acts as both a solvent and a co-catalyst by protonating the pyridine ring.[6]
-
Pressure and Temperature: Higher pressures of hydrogen gas increase the concentration of hydrogen on the catalyst surface, thereby accelerating the reaction rate. The temperature is optimized to provide sufficient energy for the reaction to proceed without promoting side reactions.
Experimental Workflow: Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of pyridines.
Detailed Protocol: Hydrogenation of a Substituted Pyridine using PtO₂
-
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution under a stream of inert gas.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5]
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
-
Work-up:
-
Carefully depressurize and vent the reactor.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Carefully neutralize the filtrate by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
-
| Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 10% Pd/C | 6 | 30 | 0.7 | >95 | [8] |
| PtO₂ | 50-70 | Room Temp. | 4-8 | >90 | [5] |
| Rh/C | 5 | 40 | 16 | High | [5] |
Table 1: Representative conditions for catalytic hydrogenation of pyridines.
Reductive Amination: A Versatile Cyclization Strategy
Reductive amination is a powerful method for constructing the piperidine ring from acyclic dicarbonyl compounds. This "one-pot" reaction typically involves the formation of an imine or enamine intermediate, which then undergoes intramolecular cyclization and subsequent reduction to yield the piperidine.
Causality of Experimental Choices:
-
Dicarbonyl Precursor: The choice of the 1,5-dicarbonyl compound or a suitable precursor is dictated by the desired substitution pattern on the final piperidine ring. Sugar-derived dicarbonyls are often used to introduce chirality.
-
Nitrogen Source: Ammonia (often in the form of ammonium formate or acetate) is used for the synthesis of secondary piperidines. Primary amines can be used to generate N-substituted piperidines.
-
Reducing Agent: A key aspect of this reaction is the use of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl groups. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their mild nature and pH-dependent reactivity.[9]
Reaction Mechanism: Double Reductive Amination
Caption: Simplified mechanism of double reductive amination for piperidine synthesis.
Detailed Protocol: Synthesis of a Polyhydroxypiperidine via Double Reductive Amination
-
Materials:
-
1,5-Dicarbonyl sugar derivative (1.0 eq)
-
Ammonium formate (or other amine source, e.g., butylamine)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Reaction Setup: To a solution of the crude 1,5-dicarbonyl sugar derivative in methanol, add ammonium formate as the nitrogen source.
-
Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) as the hydride source.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up:
-
Quench the reaction by the addition of a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in water and purify by ion-exchange chromatography or another suitable method to isolate the polyhydroxypiperidine.
-
-
The Pictet-Spengler Reaction: Forming Fused Piperidine Systems
The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which contain a piperidine ring fused to an aromatic system.[10][11] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[10][12]
Causality of Experimental Choices:
-
Substrates: The reaction works best with electron-rich aromatic rings, such as indoles or phenols, as this facilitates the final cyclization step.[12]
-
Carbonyl Component: A wide range of aldehydes and ketones can be used, allowing for diverse substitution at the 1-position of the resulting heterocycle.
-
Catalyst: An acid catalyst is typically required to promote the formation of the electrophilic iminium ion intermediate.[10] Trifluoroacetic acid (TFA) is a common choice due to its strength and volatility, which simplifies work-up.[13]
Detailed Protocol: General Pictet-Spengler Synthesis of a Piperidine Derivative
-
Materials:
-
β-Arylethylamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Acid catalyst (e.g., trifluoroacetic acid, 1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
-
-
Procedure:
-
Reaction Setup: To a solution of the β-arylethylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 0.1 M), add the aldehyde (1.1 eq).
-
Catalyst Addition: Cool the reaction mixture to 0 °C and add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
The Hofmann-Löffler-Freytag Reaction: A Radical Approach to Piperidines
The Hofmann-Löffler-Freytag reaction is a fascinating and powerful method for the synthesis of pyrrolidines and, in some cases, piperidines, through a free-radical-mediated intramolecular C-H amination.[14][15] The reaction involves the generation of a nitrogen-centered radical from an N-haloamine, which then abstracts a hydrogen atom from a δ-carbon, followed by cyclization.
Causality of Experimental choices:
-
Starting Material: An amine with a hydrogen atom at the δ-position is required for the formation of a piperidine ring.
-
Halogenating Agent: N-chloroamines or N-bromoamines are typically used as precursors to the nitrogen radical.
-
Initiation: The reaction can be initiated either thermally or photochemically (with UV light).[7]
-
Acid: A strong acid, such as sulfuric acid or trifluoroacetic acid, is generally required to protonate the N-haloamine, which facilitates the homolytic cleavage of the N-X bond.[7]
Reaction Mechanism: Hofmann-Löffler-Freytag Reaction
Caption: Key steps in the Hofmann-Löffler-Freytag reaction for piperidine synthesis.
Detailed Protocol: Hofmann-Löffler-Freytag Reaction
-
Materials:
-
N-haloamine
-
Concentrated sulfuric acid or trifluoroacetic acid
-
UV lamp (for photochemical initiation)
-
Sodium hydroxide solution
-
Standard laboratory glassware
-
-
Procedure:
-
N-Haloamine Preparation: Prepare the N-haloamine from the corresponding secondary amine using a suitable halogenating agent (e.g., N-chlorosuccinimide).
-
Reaction Setup: Dissolve the N-haloamine in concentrated sulfuric acid or trifluoroacetic acid.
-
Initiation:
-
Thermal: Heat the solution to the required temperature.
-
Photochemical: Irradiate the solution with a UV lamp at room temperature.
-
-
Reaction: Continue the reaction until the starting material is consumed (monitored by TLC).
-
Work-up:
-
Carefully pour the reaction mixture onto ice.
-
Basify the solution with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent.
-
-
Purification: Dry, concentrate, and purify the product by distillation or chromatography.
-
Aza-Diels-Alder Reaction: A Cycloaddition Approach
The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen heterocycles, including tetrahydropyridines, which are immediate precursors to piperidines.[1] This [4+2] cycloaddition involves the reaction of an azadiene with a dienophile. The inverse-electron-demand aza-Diels-Alder (IEDDA) is particularly useful, reacting an electron-poor aza-diene with an electron-rich dienophile.[1]
Detailed Protocol: Synthesis of a Tetrahydropyridine via Aza-Diels-Alder Reaction
-
Materials:
-
α-Halogeno hydrazone (1.0 equiv)
-
3-Vinylindole (dienophile, 1.2 equiv)
-
Base (e.g., Triethylamine, 1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the α-halogeno hydrazone (1.0 equiv) and anhydrous dichloromethane.
-
Addition of Dienophile: Add the 3-vinylindole (1.2 equiv) to the solution.
-
Initiation of Reaction: Cool the mixture to 0 °C and add triethylamine (1.5 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography on silica gel.
-
II. Functionalization of the Piperidine Ring: N-Arylation
Once the piperidine ring is formed, its functionalization is key to exploring structure-activity relationships. N-arylation is a particularly important transformation.
Buchwald-Hartwig Amination: A Modern Approach to N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[2][16] It is a highly versatile and functional-group-tolerant method for the N-arylation of piperidines.[17]
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts.[16]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for the success of the reaction, as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2]
-
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate, is required to deprotonate the amine in the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.
Experimental Workflow: Buchwald-Hartwig N-Arylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 15. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-((Isopropylsulfonyl)methyl)piperidine
Welcome to the technical support center for the purification of 4-((Isopropylsulfonyl)methyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. Our focus is on delivering practical, field-proven insights grounded in scientific principles to help you achieve high purity and yield in your experiments.
Introduction
This compound is a key building block in medicinal chemistry. Its purification can present unique challenges due to the presence of a basic piperidine ring and a polar sulfonyl group. This guide will walk you through common issues, from discoloration and persistent impurities to low recovery after chromatography, providing logical, step-by-step solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, offering explanations for the underlying causes and actionable solutions.
Issue 1: My final product is a yellow or brown oil/solid. What causes this and how can I fix it?
Root Cause Analysis: Discoloration in piperidine-containing compounds is a frequent issue, often stemming from the oxidation of the piperidine nitrogen.[1][2] This can occur during synthesis, workup, or even storage, especially if exposed to air and light. Residual impurities from the starting materials or side reactions can also contribute to the color.
Troubleshooting Protocol:
-
Activated Charcoal Treatment: This is an effective first step for removing colored impurities.
-
Step 1: Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Step 2: Add a small amount of activated charcoal (typically 1-5% by weight of your compound).
-
Step 3: Stir the mixture at room temperature for 30-60 minutes.
-
Step 4: Filter the mixture through a pad of Celite® or a fine filter paper to remove the charcoal.
-
Step 5: Concentrate the filtrate under reduced pressure to recover the decolorized product.[1]
-
-
Preventative Measures: To minimize future discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2]
Issue 2: I'm seeing low recovery after silica gel column chromatography.
Root Cause Analysis: The basic nature of the piperidine nitrogen (pKa of the conjugate acid is ~11.1) leads to strong interactions with the acidic silanol groups on the surface of silica gel.[] This can cause irreversible adsorption, leading to tailing peaks and poor recovery of your compound.
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before loading your product.
-
Step 1: Prepare your mobile phase (e.g., a mixture of heptane and ethyl acetate).
-
Step 2: Add a small amount of a basic additive, such as triethylamine (0.1-1% v/v), to the mobile phase.
-
Step 3: Flush the packed column with this modified mobile phase before loading your sample. This will neutralize the acidic silanol groups.[1]
-
-
Alternative Stationary Phases: If the issue persists, consider using a different stationary phase.
-
Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.
-
Reversed-phase chromatography (C18): This is another excellent option, particularly for polar compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
Answer: The impurities will largely depend on the synthetic route used. However, some common impurities to anticipate include:
-
Unreacted starting materials: Such as piperidine derivatives and isopropylsulfonyl chloride.
-
Byproducts of the reaction: For example, products of N-alkylation if the piperidine nitrogen was not protected.
-
Residual solvents: From the reaction or workup.
-
Water: Can be introduced during aqueous workup steps.[4]
Q2: What is a good starting point for developing a column chromatography method for this compound?
Answer: A good starting point for normal-phase silica gel chromatography would be a solvent system of moderate polarity, such as a gradient of ethyl acetate in heptane or dichloromethane in methanol. Given the polarity of the sulfonyl group and the basicity of the piperidine, you will likely need a polar mobile phase.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (deactivated with 0.5% triethylamine) |
| Mobile Phase | Gradient elution, e.g., 0% to 100% Ethyl Acetate in Heptane |
| Detection | UV (if applicable), or a stain like potassium permanganate or ninhydrin |
Q3: Can I use recrystallization to purify this compound?
Answer: Recrystallization can be a highly effective purification method if your compound is a solid and you can find a suitable solvent system. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The choice of solvent can significantly impact the yield and purity of the final product.[5]
Protocol for Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a small amount of different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, water) to each tube.
-
Heat the tubes to see if the solid dissolves.
-
Allow the tubes that showed good solubility upon heating to cool to room temperature and then in an ice bath to see if crystals form.
Q4: How can I remove residual water from my final product?
Answer: Water can be a persistent impurity, especially after an aqueous workup.
-
Azeotropic Distillation: If your compound is stable to heat, you can dissolve it in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and distill off the azeotrope.
-
Drying Agents: For smaller scales, you can dry a solution of your compound over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration and concentration. For piperidine-containing compounds, drying over potassium hydroxide (KOH) pellets can also be effective.[2][4]
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: A decision tree for the purification of this compound.
References
- Technical Support Center: Purification of 1-Piperidinepropanol - Benchchem.
- Piperidine Purification and Isolation: A Technical Support Guide - Benchchem.
- Common challenges in working with piperidine-based compounds - Benchchem.
-
What are the best methods for Piperidine purification alternatives to distillation? - ResearchGate. Available at: [Link]
- A kind of purification method of high-purity piperidine - Google Patents.
-
Substances yield after recrystallization from different solvents. - ResearchGate. Available at: [Link]
- Process for the purification of piperidine - Google Patents.
Sources
Technical Support Center: Overcoming Solubility Challenges with Sulfonylpiperidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonylpiperidine compounds. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this important class of molecules. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower your research and development efforts.
Introduction: The Sulfonylpiperidine Solubility Conundrum
Sulfonylpiperidines are a versatile structural motif present in numerous pharmacologically active agents.[1][2] However, their often crystalline nature and the physicochemical properties of the sulfonamide group can lead to poor aqueous solubility, a significant hurdle in drug development.[3] Low solubility can impede formulation, limit bioavailability, and complicate in vitro and in vivo studies. This guide will provide a structured approach to diagnosing and resolving these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding sulfonylpiperidine solubility.
Q1: Why are my sulfonylpiperidine compounds poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of many sulfonylpiperidines stems from a combination of factors inherent to their molecular structure. The sulfonamide group, while crucial for biological activity, can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult to disrupt with water molecules. Furthermore, the overall lipophilicity of the molecule, influenced by the substituents on the piperidine and the sulfonyl-attached aryl group, plays a significant role. The unionized form of the sulfonamide is generally hydrophobic, contributing to poor aqueous solubility.[4]
Q2: How does pH affect the solubility of my sulfonylpiperidine compound?
A2: The solubility of sulfonylpiperidines is often highly pH-dependent due to the acidic nature of the sulfonamide proton.[4][5][6] The pKa of the sulfonamide group in many therapeutic compounds falls within a range that is sensitive to physiological pH changes.[3][7]
-
Below the pKa: The sulfonamide group is predominantly in its neutral, unionized form, which is less soluble in water.
-
Above the pKa: The sulfonamide is deprotonated, forming a negatively charged sulfonylamide anion. This ionized form is significantly more water-soluble.
Therefore, increasing the pH of the aqueous medium above the compound's pKa can dramatically enhance its solubility.[4][5] It is crucial to experimentally determine the pKa and the pH-solubility profile of your specific sulfonylpiperidine.
Q3: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening?
A3: This is a common phenomenon known as "antisolvent precipitation." Your sulfonylpiperidine is likely highly soluble in a polar aprotic solvent like DMSO. However, when this concentrated stock is introduced into an aqueous buffer (the "antisolvent"), the compound's solubility limit in the final solvent mixture is exceeded, causing it to rapidly precipitate out of solution. This underscores the importance of understanding the kinetic and thermodynamic solubility of your compound in the final assay or formulation buffer.
Q4: Can I just add more co-solvent to my aqueous buffer to keep my compound in solution?
A4: While adding a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) can increase the solubility of your sulfonylpiperidine, this approach has limitations.[8] High concentrations of organic solvents can be incompatible with cellular assays, may affect protein structure and function, and can alter the pharmacological properties of your compound. It is a viable strategy, but the concentration of the co-solvent must be carefully optimized and validated for compatibility with your experimental system.
Part 2: Troubleshooting Guides & In-Depth Solutions
This section provides detailed, step-by-step protocols and the scientific rationale for overcoming persistent solubility problems.
Issue 1: Consistently Low Aqueous Solubility Despite pH Adjustment
If altering the pH is insufficient or not feasible for your experimental system, several advanced formulation strategies can be employed.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble drug molecules, like sulfonylpiperidines, forming inclusion complexes that have enhanced aqueous solubility.[10][11]
Experimental Protocol: Phase Solubility Study
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) at various concentrations (e.g., 0 to 20 mM) in your desired buffer.
-
Equilibration: Add an excess amount of your sulfonylpiperidine compound to each cyclodextrin solution.
-
Shaking and Incubation: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved sulfonylpiperidine in the supernatant by a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Plot the concentration of the dissolved sulfonylpiperidine against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration suggests the formation of a soluble complex.[9]
Data Presentation: Phase Solubility Diagram
| Cyclodextrin Conc. (mM) | Sulfonylpiperidine Conc. (µg/mL) |
| 0 | 5.2 |
| 2 | 15.8 |
| 5 | 38.5 |
| 10 | 75.1 |
| 15 | 112.3 |
| 20 | 150.6 |
This table represents example data.
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a sulfonylpiperidine within a cyclodextrin cavity.
Causality: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer.[12][13] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and converting it to a more soluble amorphous state.[14] The concept was first proposed in the 1960s with a sulfonamide drug.[13]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Component Dissolution: Dissolve both your sulfonylpiperidine and a hydrophilic carrier (e.g., povidone (PVP), polyethylene glycol (PEG)) in a common volatile organic solvent (e.g., methanol, ethanol).[13]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
-
Dissolution Testing: Perform dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
Visualization: Solid Dispersion Workflow
Caption: Workflow for preparing a solid dispersion by solvent evaporation.
Issue 2: Drug Precipitation Over Time in Aqueous Formulations
Even if initial solubilization is achieved, the compound may precipitate out over time, indicating physical instability.
Causality: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[15] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, which enhances the dissolution rate and saturation solubility of the compound.[15][16]
Experimental Protocol: High-Pressure Homogenization
-
Pre-suspension: Disperse your sulfonylpiperidine in an aqueous solution containing a suitable stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer).
-
High-Shear Mixing: Subject the suspension to high-shear mixing to create a pre-milled, homogenous dispersion.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure. The high shear forces and cavitation within the homogenizer will break down the drug crystals into nanoparticles.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Stability Assessment: Monitor the particle size and PDI over time to assess the physical stability of the nanosuspension.
Data Presentation: Particle Size Distribution
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| Initial Suspension | 5200 | 0.85 |
| Nanosuspension (10 cycles) | 250 | 0.18 |
This table represents example data.
Issue 3: Poor In Vivo Bioavailability Despite In Vitro Solubility
Sometimes, even with improved solubility, poor membrane permeability or rapid metabolism can limit oral bioavailability.
Causality: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active drug.[17] For sulfonylpiperidines, a prodrug strategy can be employed to mask the sulfonamide group with a more soluble or more permeable promoiety.[18][19][20]
Logical Relationship: Prodrug Activation
Caption: The activation pathway of a sulfonylpiperidine prodrug in vivo.
Considerations for Prodrug Design:
-
Promoieties: Select a promoiety that enhances aqueous solubility (e.g., phosphates, amino acids) or membrane permeability.
-
Linker Chemistry: The linker connecting the promoiety to the drug must be stable in the gastrointestinal tract but readily cleaved at the desired site of action or in systemic circulation.
-
Release Kinetics: The rate of conversion of the prodrug to the active drug should be optimized to achieve the desired pharmacokinetic profile.
This approach requires significant medicinal chemistry expertise to design and synthesize appropriate prodrug candidates.
References
-
Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. [Link]
-
Complexation of Sulfonamides With b-Cyclodextrin Studied by Experimental and Theoretical Methods. CONICET. [Link]
-
Synthesis and Characterization of Prodrugs of Sulfonamides as an Azo Derivatives of Carvacrol. Der Pharma Chemica. [Link]
-
SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTION. MDPI. [Link]
-
Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. PubMed. [Link]
-
The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]
-
Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. PMC - NIH. [Link]
-
Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. UNAM. [Link]
-
Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. PMC - NIH. [Link]
-
Prodrug Forms for the Sulfonamide Group. IV. Kinetics of Hydrolysis of N-sulfonyl Pseudourea Derivatives. PubMed. [Link]
-
pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]
-
Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]
-
Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. [Link]
-
Sulfonamide (medicine). Wikipedia. [Link]
-
Enhancement of dissolution rate and bioavailability of sulfamethoxazole by complexation with β-cyclodextrin. ResearchGate. [Link]
-
Solid dispersion: application and limitations. Journal of Drug Delivery and Therapeutics. [Link]
-
Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Semantic Scholar. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
Silver sulfadiazine nanosuspension-loaded thermosensitive hydrogel as a topical antibacterial agent. ResearchGate. [Link]
-
Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). ResearchGate. [Link]
-
Solid dispersion Application and limitations. Journal of Drug Delivery and Therapeutics. [Link]
-
Nanosuspensions: Recent Patents and Pharmaceutical Aspects as Drug Delivery Systems. ResearchGate. [Link]
-
Applications of solid dispersions. JOCPR. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]
-
Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities. NIH. [Link]
-
Nanosuspension Technology for Solubilizing Poorly Soluble Drug. IT Medical Team. [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. IJRPR. [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]
-
Nanosuspension: A Promising Approach for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. World Journal of Pharmaceutical and Life Sciences. [Link]
-
pH dependency in uptake of sulfonamides by bacteria. PubMed. [Link]
-
Study of pH-dependent drugs solubility in water. ResearchGate. [Link]
-
Solid dispersion application in pharmaceutical technology: Methods of preparation and characterization. ResearchGate. [Link]
-
Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate. [Link]
-
Effective mobility of sulphonamides obtained between pH 7.0 and 10. ResearchGate. [Link]
-
Selected physicochemical properties of the sulfonamide antibiotics. ResearchGate. [Link]
-
Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). PubMed. [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]
-
Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH dependency in uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. itmedicalteam.pl [itmedicalteam.pl]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. mdpi.com [mdpi.com]
- 19. Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prodrug forms for the sulfonamide group. IV. Kinetics of hydrolysis of N-sulfonyl pseudourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-((Isopropylsulfonyl)methyl)piperidine
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-((isopropylsulfonyl)methyl)piperidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to improve reaction yields, minimize side-product formation, and ensure the reliable production of your target compound.
Overview of Synthetic Strategy
The most common and reliable strategy for synthesizing this compound involves the nucleophilic substitution of a suitable electrophile at the 4-position of the piperidine ring with an isopropylsulfinate salt. This typically proceeds via a protected piperidine intermediate to prevent undesirable side reactions involving the piperidine nitrogen.
The general workflow involves three key stages:
-
Activation of the C4-Methylene Group: Conversion of the hydroxyl group of N-protected 4-(hydroxymethyl)piperidine into a better leaving group, such as a halide (chloride) or a sulfonate ester (mesylate).
-
Preparation of the Nucleophile: Synthesis of the isopropylsulfinate salt, which will act as the sulfur nucleophile.
-
Nucleophilic Substitution (S-Alkylation): The core C-S bond-forming reaction to assemble the final sulfone product.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low Yield in the C-S Bond Formation (S-Alkylation) Step
Question: My reaction between N-Boc-4-(chloromethyl)piperidine and sodium isopropanesulfinate is slow, incomplete, and gives a low yield. What are the potential causes and solutions?
Answer: Low yields in this crucial step often stem from issues with reactant reactivity, solubility, or competing side reactions. Let's break down the common culprits.
-
Insufficient Reactivity of the Electrophile: Alkyl chlorides are moderate leaving groups. The reaction rate can be significantly improved by using a more reactive electrophile.
-
Expert Insight: The reactivity order for alkyl halides in SN2 reactions is I > Br > Cl. While the chloride is often more accessible, its lower reactivity can lead to sluggish reactions requiring higher temperatures, which in turn may promote side reactions.
-
Solution: Employ the Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This generates the more reactive alkyl iodide in situ, accelerating the reaction under milder conditions.[1]
-
-
Poor Solubility of the Sulfinate Salt: Sodium isopropanesulfinate, like many salts, has limited solubility in common organic solvents like THF or acetonitrile, which can hinder the reaction rate.
-
Expert Insight: The reaction is a bimolecular substitution, meaning the reactants must collide effectively. If the nucleophile is not adequately dissolved, the reaction becomes mass-transport limited rather than kinetically controlled.
-
Solution: Switch to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . These solvents are excellent at dissolving salts and promoting SN2 reactions.[2][3]
-
-
Ambident Nucleophilicity: Sulfinate anions are ambident nucleophiles, meaning they can react at either the sulfur or oxygen atom.[4] While S-alkylation to form the sulfone is generally favored with alkyl halides, O-alkylation to form a sulfinate ester can occur, especially under certain conditions.
-
Expert Insight: Hard and soft acid-base (HSAB) theory predicts that the "softer" sulfur atom will preferentially attack the "soft" sp³ carbon of the alkyl halide. Polar aprotic solvents like DMF and DMSO favor S-alkylation.
-
Solution: Stick with polar aprotic solvents and avoid conditions that might favor O-alkylation (e.g., using silver salts which can coordinate to the oxygen).
-
Summary of Recommended Conditions for S-Alkylation
| Parameter | Sub-optimal Condition | Recommended Improvement | Rationale |
| Electrophile | N-Boc-4-(chloro methyl)piperidine | Use N-Boc-4-(bromo methyl)piperidine or add catalytic NaI. | Increases leaving group ability (I > Br > Cl).[2][5] |
| Solvent | THF, Acetonitrile (ACN) | DMF , DMSO | Enhances solubility of the sulfinate salt.[3][5] |
| Temperature | High Temp (>100 °C) | 60–80 °C | Milder conditions are possible with an optimized system, reducing byproducts. |
| Additive | None | Catalytic NaI (0.1 eq.) | Promotes in situ formation of the more reactive alkyl iodide.[1] |
Issue 2: Formation of an Unexpected, Highly Polar Byproduct
Question: My TLC/LC-MS shows my desired product, but also a significant byproduct that is much more polar and doesn't move from the baseline. What is it and how do I prevent it?
Answer: This is a classic sign of a quaternary ammonium salt, which results from over-alkylation of the piperidine nitrogen.[1][2] This occurs if the piperidine nitrogen is not protected or becomes deprotected during the reaction.
-
Causality: The piperidine nitrogen, as a secondary amine (or a tertiary amine after the first alkylation), is a potent nucleophile. If it is present in its free-base form, it can compete with the sulfinate anion and attack the electrophile, leading to N-alkylation. Since the resulting tertiary amine is often even more nucleophilic than the starting secondary amine, a second N-alkylation can occur rapidly, forming a quaternary ammonium salt.[6]
Sources
stability of 4-((Isopropylsulfonyl)methyl)piperidine under acidic conditions
Welcome to the technical support center for 4-((Isopropylsulfonyl)methyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under acidic conditions. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for your experiments, and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: this compound is expected to be highly stable under typical acidic conditions used in pharmaceutical development (e.g., 0.1 M to 1 M HCl) at room and even elevated temperatures (up to 80°C).[1][2] The primary chemical event will be the protonation of the basic piperidine nitrogen to form a piperidinium salt.[3][4] This salt formation can actually enhance the stability of the piperidine ring.[4] The isopropylsulfonylmethyl group is an aliphatic sulfone, which is a robust functional group resistant to acid-catalyzed hydrolysis.[4][5] Cleavage of the carbon-sulfur bond in aliphatic sulfones is not a common degradation pathway under these conditions.
Q2: Are there any specific functional groups in this compound that I should be concerned about under acidic stress?
A2: The two primary functional groups are the piperidine ring and the isopropylsulfonylmethyl group.
-
Piperidine Ring: This is a basic secondary amine. In an acidic environment, the lone pair of electrons on the nitrogen atom will readily accept a proton, forming a positively charged piperidinium ion.[3][4] The ring itself is a saturated heterocycle and is generally stable.
-
Isopropylsulfonylmethyl Group: This aliphatic sulfone is chemically robust. The sulfur atom is in its highest oxidation state (+6) and is sterically hindered, making it resistant to nucleophilic attack. The carbon-sulfur bonds in aliphatic sulfones have high bond dissociation energies and are not susceptible to cleavage by acid hydrolysis.[5][6]
Q3: My HPLC analysis shows a new, small peak after treating my compound with strong acid. Does this mean it's degrading?
A3: Not necessarily. While minor degradation is always a possibility under forced conditions, there are other potential explanations:
-
Pre-existing Impurity: The peak may correspond to a small impurity in your starting material that is now better resolved under the analytical conditions.
-
Salt Formation: The formation of the piperidinium hydrochloride salt will change the polarity of the molecule, which might slightly alter its retention time on a reverse-phase HPLC column. However, this is usually a small shift, not a distinct new peak.
-
Excipient Degradation: If your sample is a formulated product, the new peak could be a degradant of an excipient, not the active pharmaceutical ingredient (API).
A forced degradation study is the best way to confirm if the new peak is a true degradant.[7][8]
Q4: What analytical method is best for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard.[2][9] A reverse-phase C18 column is a good starting point.[10] Since the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended. The method must be validated to ensure it can separate the parent compound from any potential degradation products.[8]
Troubleshooting Guide: Investigating Stability Under Acidic Conditions
This section provides a structured approach to troubleshooting common issues encountered during the stability assessment of this compound.
Issue 1: No Degradation Observed in Forced Degradation Study
-
Causality: As predicted by its chemical structure, this compound is very stable in acid. The goal of a forced degradation study is to achieve 5-20% degradation to prove the analytical method is "stability-indicating".[11] If no degradation is observed, it may be necessary to employ more strenuous conditions.
-
Troubleshooting Steps:
-
Increase Acid Concentration: If you started with 0.1 M HCl, incrementally increase the concentration to 1 M HCl.[2]
-
Increase Temperature: If experiments at room temperature show no degradation, increase the temperature in increments, for example, to 50°C, and then to 80°C.[5]
-
Extend Exposure Time: Increase the duration of the study from 24 hours to several days.[2]
-
Scientific Justification: If significant degradation is still not observed even under harsh conditions (e.g., refluxing in 1 M HCl for 7 days), this is a strong indicator of the molecule's intrinsic stability. This data is valuable and should be documented. The focus then shifts to demonstrating the analytical method's specificity through other means, such as spiking with potential impurities.
-
Issue 2: Inconsistent or Irreproducible HPLC Results
-
Causality: Inconsistent results can stem from sample preparation, instrument variability, or issues with the analytical method itself.
-
Troubleshooting Steps:
-
Check Sample Preparation: Ensure the compound is fully dissolved in the chosen diluent. For the hydrochloride salt that forms, aqueous mobile phase components are suitable.
-
Verify pH Control: Ensure the pH of your stressed samples is consistent. After stress testing, neutralize the samples with a suitable base (e.g., NaOH) to a consistent pH before HPLC analysis to ensure reproducible chromatography.
-
Evaluate Method Robustness: Test the effect of small variations in mobile phase composition, pH, and column temperature on the separation to ensure the method is robust.
-
Data Summary: Recommended Forced Degradation Conditions
The following table outlines the recommended starting conditions for a forced degradation study on this compound, in line with ICH guidelines.[11]
| Stress Condition | Reagent/Parameter | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 50°C - 80°C | Up to 7 days | 5-20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 50°C - 80°C | Up to 7 days | 5-20% |
| Oxidation | 3% - 30% H₂O₂ | Room Temp - 50°C | Up to 24 hours | 5-20% |
| Thermal | 80°C (in solution and solid state) | Up to 7 days | 5-20% | |
| Photolytic | ICH Q1B conditions | Ambient | As per guidelines | 5-20% |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol details the steps to assess the stability of this compound under acidic stress.
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.
-
Stress Sample Preparation:
-
To a vial, add 1 mL of the stock solution.
-
Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Prepare a control sample by adding 1 mL of the stock solution to 1 mL of water.
-
-
Incubation: Place the stress and control samples in a water bath at 60°C.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching and Analysis:
-
Immediately cool the withdrawn aliquot.
-
Neutralize the sample by adding an equimolar amount of NaOH (e.g., if you took a 100 µL aliquot, add 100 µL of 0.1 M NaOH).
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.
-
Analyze using a validated, stability-indicating HPLC method.
-
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample at the corresponding time point. Ensure peak purity of the parent compound is assessed using a DAD/PDA detector or MS.
Visualizations
Caption: Reaction of this compound under acidic conditions.
Sources
- 1. Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. Show the reaction mechanism when piperidine (C5H11N), a neutral a... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. C-O and C-S bonds: Stability, bond dissociation energies, and resonance stabilization Version 4.02 [ursula.chem.yale.edu]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. funaab.edu.ng [funaab.edu.ng]
- 11. Proton Donor Acidity Controls Selectivity in Nonaromatic Nitrogen Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Group Strategies for 4-((Isopropylsulfonyl)methyl)piperidine
Welcome to the technical support guide for synthetic strategies involving 4-((isopropylsulfonyl)methyl)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common questions and troubleshooting scenarios encountered during the protection and deprotection of this valuable synthetic intermediate.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the key reactive sites on this compound, and which one typically requires protection?
Answer: The molecule this compound possesses two distinct functional groups: a secondary amine within the piperidine ring and a sulfone group in the side chain.
-
Piperidine Nitrogen: This secondary amine is both nucleophilic and basic.[1][2] In a multi-step synthesis, it will readily react with electrophiles (e.g., acyl chlorides, alkyl halides) and can act as a base, potentially causing undesired side reactions.[3] Therefore, it is the primary site that requires protection.
-
Isopropylsulfonyl Group: The sulfone functional group (–SO₂–) is exceptionally stable.[4][5] It is highly oxidized and generally inert to a wide range of common reagents, including acids, bases, and standard reductive or oxidative conditions used for manipulating other functional groups.[4][6]
Q2: Which protecting groups are most effective for the piperidine nitrogen of this molecule?
Answer: For secondary amines like piperidine, carbamate-based protecting groups are the industry standard due to their reliability, ease of introduction, and predictable cleavage conditions.[7][8] The two most highly recommended protecting groups are Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl).
These groups effectively suppress the nucleophilicity and basicity of the piperidine nitrogen by converting it into a less reactive carbamate.[9][10]
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Structure | ||
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Deprotection Method | Strong Acid (e.g., TFA, HCl)[11][12] | Catalytic Hydrogenolysis (H₂, Pd/C)[10][13] |
| Key Advantage | Stable to hydrogenation and basic conditions. | Stable to acidic and basic conditions. |
| Orthogonal To | Cbz, Fmoc, Benzyl ethers.[8] | Boc, tert-butyl esters.[8][14] |
Q3: How do I decide whether to use Boc or Cbz protection for my synthesis?
Answer: The choice between Boc and Cbz is a critical strategic decision that hinges on the overall synthetic plan, specifically the compatibility of other functional groups in your molecule with the deprotection conditions. This concept is known as orthogonal protection : selecting groups that can be removed under distinct conditions without affecting each other.[9][14]
Use the following decision framework:
-
Choose Boc protection if: Your synthetic route involves steps that are sensitive to catalytic hydrogenation. Examples include the presence of alkenes, alkynes, benzyl ethers, or other Cbz groups that you need to preserve. The Boc group is reliably removed with strong acid, leaving these other groups intact.
-
Choose Cbz protection if: Your synthetic route requires the use of strong acids for other transformations. For example, if your molecule contains acid-labile groups like a tert-butyl ester or another Boc-protected amine, using Cbz is ideal. The Cbz group is stable to acid but is cleanly removed by hydrogenation.[13]
Below is a workflow to guide your selection process.
Protocols and Troubleshooting: N-Boc Protection
Q4: What is a reliable experimental protocol for N-Boc protection of this compound?
Answer: This protocol outlines the standard procedure for N-Boc protection using di-tert-butyl dicarbonate.
Experimental Protocol: N-Boc Protection
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in DCM dropwise to the stirred mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to neutralize), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, purify by silica gel column chromatography.
Q5: My N-Boc protection reaction is incomplete or giving a low yield. What are the common causes and solutions?
Answer: Troubleshooting N-Boc protection typically involves addressing issues with reagents, stoichiometry, or reaction conditions.
| Issue | Potential Cause | Troubleshooting Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient (Boc)₂O: The reagent may have degraded over time. 2. Ineffective Base: The base may not be adequately scavenging the generated acid. | 1. Stoichiometry: Increase the equivalents of (Boc)₂O to 1.3-1.5 eq. Use fresh, high-quality reagent. 2. Base: Ensure the base is pure and dry. Using a slight excess (1.5 eq.) is recommended. |
| Low Yield | 1. Product Loss During Workup: The protected product may have some water solubility, or emulsions may form. 2. Side Reactions: If the reaction is heated, thermal decomposition of the Boc group can occur. | 1. Extraction: During the aqueous workup, perform multiple extractions (3x) with DCM or ethyl acetate to ensure complete recovery. Break emulsions by adding brine. 2. Temperature: Run the reaction at room temperature. Avoid heating unless necessary, and if so, use gentle warming (e.g., 30-40 °C). |
| Formation of unexpected byproducts | Over-acylation (rare): In some cases, the Boc group can react further, though this is uncommon for piperidines. | Controlled Addition: Add the (Boc)₂O solution slowly to the reaction mixture to maintain a low instantaneous concentration. |
Q6: How do I remove the N-Boc group, and what is the mechanism?
Answer: The N-Boc group is reliably removed under strong acidic conditions.[11] The most common reagents are trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.
Experimental Protocol: N-Boc Deprotection with TFA
-
Dissolution: Dissolve the N-Boc protected piperidine derivative in DCM (approx. 0.1-0.2 M) in a round-bottom flask.[11]
-
Cooling: Cool the solution to 0 °C using an ice bath.[11]
-
Acid Addition: Slowly add TFA (5-10 equivalents, often used as a 20-50% solution in DCM) to the stirred solution.[11] Gas evolution (CO₂) will be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[11]
-
Workup (to obtain free amine):
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[11]
-
Redissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ or NaOH solution until the aqueous layer is basic.[11]
-
Extract the aqueous layer with DCM (3x).[11]
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected piperidine.[11]
-
Mechanism: The deprotection proceeds via protonation of the carbamate carbonyl, followed by elimination of the stable tert-butyl cation and subsequent decarboxylation of the resulting unstable carbamic acid.[12]
Protocols and Troubleshooting: N-Cbz Protection
Q7: What is the recommended protocol for N-Cbz protection?
Answer: N-Cbz protection is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions to neutralize the HCl byproduct.
Experimental Protocol: N-Cbz Protection
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent like THF or 1,4-dioxane.
-
Base Addition: Add an aqueous solution of a base such as sodium bicarbonate (NaHCO₃, 2.0 eq.) or sodium carbonate (Na₂CO₃, 2.0 eq.). Cool the biphasic mixture to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.[13]
-
Workup:
-
Upon completion, dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected product. Purification is typically done by column chromatography if needed.
-
Q8: What is the standard method for removing the N-Cbz group?
Answer: The most common and mildest method for N-Cbz deprotection is catalytic hydrogenation.[10][13]
Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenation
-
Setup: Dissolve the N-Cbz protected piperidine derivative in a solvent such as methanol (MeOH) or ethanol (EtOH) in a flask suitable for hydrogenation.[13]
-
Catalyst: Carefully add palladium on carbon (Pd/C, 5-10 wt% of the substrate) to the solution.[13]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction vigorously under an H₂ atmosphere (a balloon is sufficient for small scale) at room temperature.[13]
-
Reaction: Monitor the reaction by TLC or LC-MS. Reaction times can range from a few hours to overnight.
-
Workup:
Q9: My Cbz deprotection by hydrogenation is very slow or has stalled. What could be the issue?
Answer: This is a common issue in hydrogenation reactions. Several factors can inhibit the catalyst.
| Issue | Potential Cause | Troubleshooting Solution |
| Stalled or Slow Reaction | 1. Catalyst Poisoning: Although sulfones are not catalyst poisons, trace impurities from previous steps (e.g., thiols, sulfides) can deactivate palladium.[15] 2. Catalyst Inhibition by Product: The basic piperidine product can coordinate to the palladium surface, inhibiting its activity.[16] 3. Poor Quality Catalyst: The Pd/C may be old or inactive. | 1. Purity: Ensure the starting material is highly pure. If poisoning is suspected, filter the reaction mixture through Celite and add a fresh batch of catalyst. 2. Acid Additive: Add a small amount of a non-coordinating acid, like acetic acid (a few drops) or HCl (as a salt of the substrate), to the reaction mixture. This protonates the product amine, preventing it from binding to the catalyst.[16] 3. Catalyst: Use a fresh, high-quality Pd/C catalyst. Increasing catalyst loading (up to 20 wt%) can also accelerate the reaction. |
Q10: Final Check: Is the (isopropylsulfonyl)methyl side chain stable under all these protection and deprotection conditions?
Answer: Yes. The sulfone functional group is exceptionally robust and chemically inert under the conditions described.[4][5]
-
Acid Stability: It is completely stable to strong acids like TFA and HCl used for Boc deprotection.
-
Reductive Stability: It is not reduced by catalytic hydrogenation (H₂/Pd-C) under standard conditions used for Cbz deprotection.
This high stability is a key advantage, ensuring that the sulfone moiety remains intact throughout your synthetic sequence, making both Boc and Cbz highly suitable and reliable protecting groups for this specific substrate.
References
- BenchChem. (2025).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Growing Importance of Sulfones in Modern Chemical Synthesis.
- BenchChem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
- BenchChem. (2025). The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide.
- Fiveable. (n.d.). Piperidine Definition - Organic Chemistry II Key Term.
- Fiveable. (n.d.). Sulfone Definition - Organic Chemistry Key Term.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
- BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
- ChemistryViews. (2018). New Protecting Group for Amines.
- Wikipedia. (n.d.). Protecting group.
- ResearchGate. (n.d.). Selected syntheses and reactions of sulfones.
- Master Organic Chemistry. (2018).
- Wikipedia. (n.d.). Sulfone.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Sulfone - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Navigating the Scale-Up of Piperidine Derivative Synthesis
Welcome to the Technical Support Center dedicated to addressing the multifaceted challenges encountered during the scale-up of piperidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies to facilitate a seamless transition from laboratory-scale experiments to pilot and production-scale manufacturing.
The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals.[1][2][3] However, scaling up its synthesis from grams to kilograms introduces a host of challenges that can impact reaction efficiency, product purity, and overall process safety. This resource provides a structured approach to identifying, understanding, and overcoming these common scale-up hurdles.
Core Challenges in Scaling Up Piperidine Synthesis
The transition from a laboratory setting to a larger scale is not merely about increasing the quantities of reagents. It fundamentally alters the physical and chemical environment of the reaction, often leading to unforeseen complications. Key challenges include managing highly exothermic reactions, dealing with reagent and catalyst solubility issues, ensuring efficient catalyst handling and separation, controlling the impurity profile, and developing scalable purification methods.[4] Safety considerations also become paramount due to the handling of larger quantities of hazardous materials.[5][6][7]
Troubleshooting Guides: A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your scale-up experiments.
Section 1: Reaction Performance and Optimization
Q1: My reaction is showing a significant drop in yield upon scale-up, although it worked perfectly on a lab scale. What are the likely causes and how can I troubleshoot this?
A significant decrease in yield during scale-up can often be attributed to mass and heat transfer limitations. What is negligible on a small scale can become a major issue in larger reactors.[8]
Causality & Troubleshooting:
-
Inadequate Mixing: In larger vessels, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[8]
-
Solution: Transition from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure homogeneity.
-
-
Poor Temperature Control: Many key reactions in piperidine synthesis, such as the hydrogenation of pyridine derivatives, are highly exothermic.[4][9] A larger reaction volume has a smaller surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to a runaway reaction and the formation of degradation products.
-
Solution:
-
Controlled Reagent Addition: Add the limiting reagent slowly and sub-surface to control the reaction rate and heat generation.[10]
-
Efficient Cooling: Ensure your reactor is equipped with a cooling jacket with a suitable heat transfer fluid and that the cooling capacity is sufficient for the scale of the reaction.
-
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity.[10][11][12] A solvent that is effective on a small scale might not be optimal for larger batches due to solubility or boiling point considerations.
-
Solution: Re-evaluate your solvent choice for scale-up. For instance, while methanol is a common solvent, ethanol might offer better reaction rates and is considered a greener solvent.[11][12] For N-alkylation reactions, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often preferred.[10]
-
Q2: I'm observing the formation of significant side products that were not present or were negligible in my small-scale reactions. How can I mitigate this?
The amplification of minor side reactions is a classic scale-up challenge.[8] This can be due to longer reaction times, temperature fluctuations, or changes in reagent concentration.
Causality & Troubleshooting:
-
Over-alkylation: In N-alkylation reactions, the formation of quaternary ammonium salts is a common side reaction.[10]
-
Polymerization or Decomposition: Higher reaction temperatures can lead to the formation of polymeric byproducts or decomposition of the desired product.[13]
-
Solution:
-
Lower Reaction Temperature: If possible, lower the reaction temperature to minimize side product formation.[13]
-
Optimize Reaction Time: Monitor the reaction progress closely using an appropriate analytical method (e.g., GC or TLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.[9][13]
-
-
Q3: My catalyst seems to be deactivating much faster on a larger scale. What is causing this and how can I prevent it?
Catalyst deactivation is a critical issue in many piperidine syntheses, especially in the hydrogenation of pyridines where the piperidine product itself can act as a catalyst poison.[14][15][16]
Causality & Troubleshooting:
-
Catalyst Poisoning: The nitrogen atom in the piperidine ring can strongly adsorb to the active sites of precious metal catalysts (e.g., Pd/C, PtO₂), preventing reactant molecules from accessing them.[14]
-
Solution:
-
Catalyst Selection: Rhodium-based catalysts are often more resistant to poisoning by the piperidine product.[14][17]
-
Use of Protecting Groups: Temporarily protecting the piperidine nitrogen can prevent it from coordinating to the catalyst.[13][14]
-
Flow Chemistry: In a continuous flow setup, maintaining a high local concentration of reactants relative to the product can minimize catalyst contact with the poisoning piperidine derivative.[14]
-
-
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[18]
-
Sintering: High temperatures can cause the metal particles of the catalyst to agglomerate, leading to a loss of active surface area.[18]
-
Solution: Operate at the lowest effective temperature and avoid temperature spikes.[18]
-
Section 2: Work-up and Purification
Q1: I'm struggling with the purification of my piperidine derivative at a large scale. Column chromatography is not a viable option. What are my alternatives?
Scalable purification requires moving away from chromatography towards more industrially viable techniques like distillation, crystallization, and salt formation.[4]
Scalable Purification Strategies:
| Technique | Description | Best For | Considerations |
| Distillation | Separation based on differences in boiling points. | Removing lower or higher boiling impurities and solvents.[13] | The product must be thermally stable. Azeotrope formation with water or other components can be a challenge.[10] |
| Crystallization | Formation of a solid crystalline product from a solution. | Achieving high purity of solid products. | Requires identifying a suitable solvent system. The cooling rate and agitation are critical for controlling crystal size and purity. |
| Salt Formation | Conversion of the basic piperidine derivative into a salt (e.g., hydrochloride) to facilitate precipitation and purification. | Isolating the product from non-basic impurities. The free base can be regenerated in a subsequent step.[4][13] | The choice of acid and solvent is crucial. The salt should be crystalline and easy to filter. |
Q2: My piperidine derivative forms an azeotrope with water, making it difficult to obtain an anhydrous product. How can I resolve this?
Water can be a persistent impurity, especially after aqueous workups.[10]
Troubleshooting Azeotropes:
-
Azeotropic Distillation: Add a hydrocarbon solvent like toluene. The hydrocarbon-water azeotrope will distill at a lower temperature, effectively removing the water.[10]
-
Drying Agents: For smaller scale-ups, drying the piperidine-water mixture over a suitable drying agent like potassium hydroxide (KOH) pellets followed by distillation can be effective.[10][19]
-
Salting Out: Adding a salt to the aqueous piperidine solution can decrease the solubility of the piperidine and help break the azeotrope.[10]
Q3: My isolated piperidine product is a yellow or brown color. What is the cause and is it still usable?
The discoloration of piperidine and its derivatives upon storage is often due to oxidation.[10][13]
Causality & Troubleshooting:
-
Cause: Exposure to air and light can lead to the formation of colored impurities.[10]
-
Usability: The usability of the discolored product depends on the specific application. For reactions sensitive to impurities, purification is recommended.[10]
-
Purification: Distillation is the most common method for purifying discolored piperidine.[10][13][20]
-
Prevention: Store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[13]
Frequently Asked Questions (FAQs)
Q: What are the most common and scalable synthetic routes to piperidine derivatives?
A: The most widely used industrial methods include:
-
Hydrogenation of Pyridine Derivatives: This involves the reduction of the pyridine ring using hydrogen gas and a metal catalyst (e.g., Nickel, Palladium, Rhodium, Ruthenium). It is often cost-effective for simple piperidines.[4]
-
Reductive Amination: This involves the reaction of a dicarbonyl compound like glutaraldehyde with a primary amine, followed by in-situ reduction.[4]
-
Cyclization of 1,5-Dihalopentanes or Amino Alcohols: Primary amines can react with 1,5-dihalopentanes to form the piperidine ring.[4]
Q: I'm having trouble separating my piperidine product from a pyridine impurity. Why is this so difficult?
A: Piperidine and pyridine can form a constant boiling azeotropic mixture, making separation by simple fractional distillation challenging.[13] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[13]
-
Solution: Consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[13][19]
Q: My solution of a piperidine derivative in DMF crystallized upon storage. What happened?
A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[13][21]
-
Cause: Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (which can be liberated from other reagents in storage) to form a salt like piperidine hydrochloride.[13][19][21] If the solution was stored at a low temperature, the piperidine derivative itself may have crystallized if its melting point is near the storage temperature.[19][21]
-
Solution: You can try redissolving the crystals by warming the solution.[10] To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[13] If salt formation is suspected from acidic vapors, the solution should be discarded and a fresh one prepared.[10]
Q: What are the key safety precautions I should take when working with piperidine and its derivatives on a large scale?
A: Piperidine is a flammable and corrosive liquid.[5][9] When scaling up, it is crucial to:
-
Work in a well-ventilated area, preferably in a walk-in fume hood.[5][9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, face shield, gloves, and a lab coat.[7][9]
-
Ground and bond all equipment to prevent static discharge, as piperidine vapors can be flammable.[6]
-
Be prepared for exothermic reactions by having adequate cooling capacity.[9]
-
Have an emergency plan in place and ensure all personnel are trained on the hazards and handling procedures.
Experimental Protocols & Visualizations
Protocol: Large-Scale Synthesis of 1-Piperidinepropanol via Nucleophilic Substitution[9]
This protocol is adapted for a larger scale synthesis.
Materials:
-
Piperidine
-
3-Chloro-1-propanol
-
Sodium Carbonate (anhydrous)
-
Toluene
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reactor Setup: Charge a suitably sized reactor with piperidine (1.0 eq), sodium carbonate (1.5 eq), and toluene. The amount of toluene should be sufficient to ensure good stirring.
-
Heating: Heat the mixture to 80-90 °C with vigorous stirring.
-
Reagent Addition: Slowly add a solution of 3-chloro-1-propanol (1.2 eq) in a minimal amount of toluene to the heated reaction mixture over 2-3 hours. Maintain the reaction temperature between 90-100 °C. The reaction is exothermic; control the addition rate to maintain the desired temperature.[9]
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at 100-110 °C for 8-12 hours. Monitor the reaction progress by GC or TLC until the piperidine is consumed.[9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with toluene.
-
Combine the filtrate and the toluene washings.
-
Wash the organic phase with water, followed by a brine wash to improve phase separation.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure to remove the toluene. Purify the crude product by vacuum distillation.
Workflow Diagram: Troubleshooting Yield Loss in Scale-Up
Caption: Common mechanisms of catalyst deactivation in piperidine synthesis and corresponding mitigation strategies.
References
- Large-Scale Synthesis of 1-Piperidinepropanol. BenchChem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. BenchChem.
- Common challenges in working with piperidine-based compounds. BenchChem.
- Technical Support Center: Synthesis of Piperidine from Pyridine. BenchChem.
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives. BenchChem.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024-12-20).
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026-01-08). Oreate AI Blog.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- PIPERIDINE FOR SYNTHESIS. Loba Chemie.
- Hadjiloizou, G. (1991). Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I. Reaction and deactivation kinetics. Journal of Catalysis, 131(2), 545-572.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. (2025-08-07). ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023-02-02). Molecules, 28(3), 1376.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. ACS Publications.
- Safety Data Sheet: Piperidine. (2025-03-31). Carl ROTH.
- Piperidine Purification and Isolation: A Technical Support Guide. BenchChem.
- Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. (2015-09-04). PMC. NIH.
- Piperidine Synthesis. DTIC.
- Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023-10-10). PMC. NIH.
- Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (2025-07-26). PMC. NIH.
- Synthesis of piperdine. (2005-11-21). Sciencemadness Discussion Board.
- Technical Support Center: Catalyst Deactivation and Regeneration in Perimidine Synthesis. BenchChem.
- A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv.
- Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022-01-07). RSC Publishing.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025-08-28). HWS Labortechnik Mainz.
- Effect of the composition of a solution on the enthalpies of solvation of piperidine in methanol-acetonitrile and dimethylsulfoxide-acetonitrile mixed solvents. (2025-08-05). ResearchGate.
- What are the best methods for Piperidine purification alternatives to distillation?. (2014-11-21). ResearchGate.
- Have you experienced that your piperidine crystallizes when not in use?. (2021-07-06). ResearchGate.
- How to reduce reaction times in the synthesis of 1-(4-Chlorophenylazo)piperidine. BenchChem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023-02-02).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023-02-02). MDPI.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com [carlroth.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I. Reaction and deactivation kinetics | CoLab [colab.ws]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Piperidine Coupling Reactions
Welcome to the technical support center for optimizing piperidine coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize piperidine scaffolds in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format to help you streamline your experiments and improve outcomes.
Introduction: The Unique Chemistry of Piperidine
Piperidine is a foundational saturated N-heterocycle in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its reactivity in coupling reactions is governed by a distinct combination of properties:
-
Strong Basicity: With a pKa of its conjugate acid around 11.2, piperidine is a relatively strong base and a potent nucleophile.[2]
-
Conformational Rigidity: Like cyclohexane, piperidine predominantly adopts a chair conformation, which can introduce steric factors influencing the accessibility of the nitrogen lone pair.[3][4]
-
Nucleophilicity: The nitrogen lone pair makes piperidine an excellent nucleophile, readily participating in reactions with electrophiles like activated carboxylic acids.[2]
Understanding these characteristics is crucial for troubleshooting and optimizing amide bond formation.
Frequently Asked Questions (FAQs)
Q1: My piperidine coupling reaction is slow or incomplete. What are the most common causes?
A1: Slow or incomplete reactions are among the most frequent issues. The primary culprits are typically related to insufficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.
-
Insufficient Carboxylic Acid Activation: The most common method for amide bond formation involves activating a carboxylic acid to make it more electrophilic.[5] If the activating agent (coupling reagent) is inefficient or has degraded, the reaction will stall.
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or near the piperidine nitrogen can significantly slow down the reaction rate by physically obstructing the nucleophilic attack.[6][7]
-
Suboptimal Temperature: Many coupling reactions have a significant activation energy and may require heating to proceed at a practical rate. Temperatures between 80-120 °C are often effective for challenging couplings.[8]
-
Inappropriate Solvent: The solvent plays a critical role in solubilizing reactants and intermediates. Poor solubility of any component can lead to a heterogeneous mixture and dramatically reduce reaction rates.
Q2: Which coupling reagents are most effective for piperidine?
A2: The choice of coupling reagent is critical. While no single reagent is perfect for every scenario, modern uronium/aminium and phosphonium salt reagents are highly effective due to their high reactivity and ability to minimize side reactions.[9][10]
| Reagent Class | Examples | Key Advantages | Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Fast reaction rates, high efficiency, good for sterically hindered substrates.[10][11][] | Require a non-nucleophilic base (e.g., DIEA). Can react with the N-terminus if used in excess.[10] |
| Phosphonium Salts | PyBOP, PyAOP | Excellent at suppressing racemization, very effective.[10][13] | Byproducts can sometimes complicate purification. |
| Carbodiimides | DCC, DIC, EDC | Cost-effective and widely used.[9][11] | Often require additives (e.g., HOBt, OxymaPure) to increase efficiency and suppress racemization.[9][13] DCC can form an insoluble dicyclohexylurea (DCU) byproduct.[9] |
For most standard piperidine couplings, HATU or HBTU in the presence of a base like N,N-diisopropylethylamine (DIEA) is a robust starting point. For substrates prone to racemization, a carbodiimide like DIC with an additive like OxymaPure is an excellent choice.[13]
Q3: I'm observing significant side product formation. What are they and how can I prevent them?
A3: Side products can complicate purification and reduce yields. A common side reaction is the formation of an N-acylurea when using carbodiimide reagents without an appropriate additive. Another potential issue, especially in complex molecules, is aspartimide formation during Fmoc-deprotection steps in solid-phase peptide synthesis (SPPS), which can be buffered by adding agents like HOBt or OxymaPure to the piperidine deprotection solution.[14]
To minimize side products:
-
Use Additives with Carbodiimides: Always use an additive like HOBt or OxymaPure with DCC or DIC. These additives form an active ester that is more reactive towards the amine than towards another equivalent of the carboxylate, preventing unwanted side reactions.[9]
-
Control Stoichiometry: Using a large excess of the coupling reagent can sometimes lead to side reactions with the newly formed amide or other functional groups. A slight excess (1.1-1.5 equivalents) is typically sufficient.
-
Optimize the Base: The base is crucial for neutralizing acids formed during the reaction.[] Use a non-nucleophilic, hindered base like DIEA or 2,4,6-collidine with uronium/aminium and phosphonium reagents to prevent it from competing with the piperidine nucleophile.[9]
Q4: How does solvent choice impact my piperidine coupling reaction?
A4: Solvent choice is critical for success. The ideal solvent should fully dissolve all reactants and reagents while being inert to the reaction conditions.
-
Polar Aprotic Solvents are Preferred: N,N-Dimethylformamide (DMF) is the most common solvent for amide coupling due to its excellent solvating properties.[15] However, greener alternatives are gaining prominence.
-
"Green" Solvent Alternatives: Studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) can be effective and more environmentally friendly replacements for DMF and dichloromethane (DCM).[15][16][17]
-
Avoid Protic Solvents: Protic solvents like alcohols can compete with the piperidine by reacting with the activated carboxylic acid, leading to ester formation.[18]
Troubleshooting Workflows & Protocols
Troubleshooting Guide: Low or No Product Yield
This workflow provides a logical sequence of steps to diagnose and solve low-yield coupling reactions.
Caption: A step-by-step decision tree for troubleshooting low-yield piperidine coupling reactions.
Experimental Protocol: General Piperidine Coupling using HATU
This protocol provides a reliable starting point for coupling a carboxylic acid with piperidine.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of acid).
-
Reagent Addition: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIEA (2.5 eq.).
-
Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the highly reactive O-acylisourea intermediate.
-
Nucleophile Addition: Add piperidine (or a substituted piperidine derivative) (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, gently heat the mixture to 40-60 °C.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
General Reaction Mechanism
The diagram below illustrates the generally accepted mechanism for amide bond formation using a uronium salt coupling reagent like HATU.
Caption: The activation and coupling pathway for amide synthesis using HATU.
References
-
McKenzie, L. C., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 689-697. [Link]
-
Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
-
de Figueiredo, R. M., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 54(21), 4079-4092. [Link]
-
SlideShare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. [Link]
-
Mistry, N., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
-
Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(11), 1720-1736. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Biosynce. (2025). What is the reaction mechanism of piperidine in chemical reactions?. Biosynce Blog. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
ResearchGate. (2020). Approaches to α-functionalization of piperidines by C─H... [Link]
-
ResearchGate. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed Central. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
-
PubMed Central. (2025). Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynce.com [biosynce.com]
- 3. Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX [slideshare.net]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-((Isopropylsulfonyl)methyl)piperidine
Welcome to the technical support center for the purification of 4-((Isopropylsulfonyl)methyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols for obtaining this compound in high purity. Understanding the nature of potential impurities and the principles behind each purification technique is critical for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my crude this compound?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, common classes of impurities in the synthesis of piperidine derivatives include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the piperidine ring or the isopropylsulfonylmethyl side chain.
-
Reagent-Related Impurities: Excess reagents, catalysts, or their byproducts can contaminate the crude product. For instance, if a sulfonyl chloride was used, residual amounts or its hydrolyzed form might be present.[1]
-
Byproducts from Side Reactions: Incomplete reactions or competing reaction pathways can lead to structurally related impurities. For piperidine synthesis, this can include products of over-alkylation, elimination, or rearrangement.[2]
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may result in discoloration of the product.[3]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., toluene, ethyl acetate, DMF) may be present in the final product.[4][5]
A thorough understanding of your specific synthetic pathway is the first step in identifying potential impurities.
Q2: My purified this compound appears as a yellow oil or semi-solid, is this normal?
While some highly pure piperidine derivatives can be oils or semi-solids at room temperature, a yellow discoloration can sometimes indicate the presence of trace impurities, possibly arising from oxidation.[3][6] It is recommended to characterize the product thoroughly using analytical techniques such as NMR, LC-MS, and HPLC to confirm its purity and structure, regardless of its physical appearance.
Q3: I am observing two peaks for my compound in the HPLC analysis. What could be the reason?
For amine-containing compounds like piperidine derivatives, observing multiple peaks in reversed-phase HPLC is not uncommon, even for a pure sample. This can be due to:
-
Protonation States: The piperidine nitrogen can exist in both its free base and protonated forms, which can interact differently with the stationary phase, leading to peak splitting or broadening.
-
Interaction with the Stationary Phase: Free amines can interact strongly with residual silanol groups on C18 columns, causing peak tailing or splitting.
To address this, consider modifying your mobile phase by adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a base (e.g., 0.1% triethylamine), depending on the nature of your compound and column, to ensure a single protonation state and minimize secondary interactions.[3]
Troubleshooting and Purification Guides
This section provides detailed troubleshooting advice and protocols for the most common purification techniques applicable to this compound.
Guide 1: Liquid-Liquid Extraction for Initial Workup and Purification
Liquid-liquid extraction is a fundamental technique for initial purification, primarily to remove water-soluble impurities and inorganic salts. The basic nature of the piperidine nitrogen allows for strategic pH manipulation to move the compound between aqueous and organic phases.
Troubleshooting Common Extraction Issues:
| Problem | Potential Cause | Suggested Solution |
| Emulsion Formation | - High concentration of surfactants or fine particulates. - Vigorous shaking. | - Add a small amount of brine (saturated NaCl solution). - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Filter the crude mixture before extraction. |
| Poor Phase Separation | - Similar densities of the aqueous and organic phases. | - Add a different organic solvent with a more distinct density. - Add brine to increase the density of the aqueous phase. |
| Low Recovery of Product in Organic Phase | - Incorrect pH of the aqueous phase. - Insufficient volume of extraction solvent. | - Ensure the pH of the aqueous phase is basic (pH > 10) to keep the piperidine in its free base form, which is more soluble in organic solvents. - Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency. |
Experimental Protocol: pH-Based Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (Optional): To remove non-basic organic impurities, you can wash the organic layer with a dilute acidic solution (e.g., 1M HCl). Your product will move to the aqueous phase as the hydrochloride salt.
-
Basification: Separate the acidic aqueous layer and adjust the pH to >10 with a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) to regenerate the free amine.
-
Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine and Dry: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude, partially purified product.[5]
Guide 2: Recrystallization for High-Purity Solids
If your this compound is a solid or can be converted to a solid salt, recrystallization is a powerful technique for achieving high purity.[7] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.
Troubleshooting Recrystallization Challenges:
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form Upon Cooling | - Solution is too dilute. - Compound is too soluble in the chosen solvent. - Oil out instead of crystallization. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity persists. - Try a different solvent system. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal. |
| Product "Oils Out" | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. | - Use a lower-boiling point solvent. - Ensure the solution is not cooled too rapidly. - Add more solvent to reduce the saturation. |
| Poor Recovery | - The compound is too soluble in the mother liquor at low temperatures. - Too much solvent was used. | - Cool the solution for a longer period in an ice bath. - Use a minimal amount of hot solvent for dissolution. - Consider a different solvent system where the solubility difference between hot and cold is greater. |
| Impure Crystals | - Impurities co-crystallize with the product. - Inefficient washing of the crystals. | - Perform a second recrystallization. - Ensure the crystals are washed with a small amount of cold recrystallization solvent. |
Experimental Protocol: Recrystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and acetone.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.[7]
Guide 3: Flash Column Chromatography for Difficult Separations
For purification of oils or for separating compounds with similar polarities, flash column chromatography is the method of choice.[8]
Troubleshooting Column Chromatography:
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | - Inappropriate solvent system. - Column overloading. - Cracks or channels in the silica gel. | - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf of 0.2-0.4 for the target compound. - Use an appropriate amount of crude material for the column size (typically 1:20 to 1:100 ratio of compound to silica gel by weight). - Pack the column carefully to ensure a homogenous stationary phase. |
| Peak Tailing | - Strong interaction of the basic piperidine with acidic silica gel. | - Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent to suppress this interaction.[3] |
| Compound Stuck on the Column | - The compound is too polar for the chosen eluent. | - Gradually increase the polarity of the eluent (gradient elution). |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of triethylamine.[3]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Run the column with the optimized eluent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound. A combination of the following analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[3][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the compound and can reveal the presence of impurities with distinct signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a purification method.
References
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- T. M. B. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 128, 34-42.
- Krasavin, M. (2021).
- WO 2006/055321 A2. (2006). A process for the preparation of 1-(2-phenethyl)-4-anilinopiperidine.
- Salah, N. (2018).
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- Abad, A., et al. (2001). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of Medicinal Chemistry, 44(15), 2425-2436.
-
ResearchGate. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]
- Brandt, S. D., et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(8), 693-703.
- Salou, M., et al. (2014). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 38(7), 424-430.
-
ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide.... Retrieved from [Link]
- Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
- Sadeghzadeh, M., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-497.
- Suman, K., et al. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability. Journal of Pharmaceutical Sciences, 93(3), 532-539.
-
ResearchGate. (n.d.). Crystallization and Purification. Retrieved from [Link]
- McTaggart, F., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 23(11), 2416-2424.
- Danielak, R., Nowakowska, Z., & Rafalowska, H. (1968). [Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)]. Acta Poloniae Pharmaceutica, 25(1), 33-37.
- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
-
U.S. National Library of Medicine. (n.d.). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Li, Y., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20100137604A1 - Method of making piperidine derivatives - Google Patents [patents.google.com]
- 4. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. This compound | 1018533-19-1 [amp.chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. [Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Analysis of Sulfonyl-Containing Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of sulfonyl-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR analysis of this important class of molecules. The following information is structured in a question-and-answer format to directly address specific issues you may face in your experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why do the NMR signals of protons or carbons near a sulfonyl group sometimes appear broad?
A1: Signal broadening in the vicinity of a sulfonyl group is a common observation and can be attributed to several factors. The most significant is the quadrupolar nature of the sulfur-33 (³³S) isotope.[1][2] Nuclei with a spin quantum number greater than 1/2, such as ³³S (I = 3/2), possess a nuclear electric quadrupole moment.[3][4] This moment interacts with the local electric field gradient at the nucleus, providing an efficient relaxation pathway.[3] This rapid relaxation can lead to a shortening of the T1 relaxation time and, consequently, broadening of the NMR signals of nearby nuclei, including protons (¹H) and carbons (¹³C).[3][5] The extent of this broadening depends on the symmetry of the electronic environment around the sulfur atom; less symmetrical environments lead to greater broadening.[2]
Additionally, factors such as chemical exchange of nearby labile protons (e.g., in sulfonamides), sample viscosity, or the presence of paramagnetic impurities can also contribute to line broadening.[6][7]
¹H and ¹³C NMR Spectroscopy
Q2: I'm having trouble assigning the chemical shifts for protons alpha to a sulfonyl group. What are the typical ranges?
A2: The protons on a carbon atom directly attached to a sulfonyl group (α-protons) are deshielded due to the electron-withdrawing nature of the -SO₂- group. This deshielding effect shifts their resonance downfield. The exact chemical shift can vary depending on the overall molecular structure, solvent, and temperature.[8][9][10]
| Proton Type | Typical ¹H Chemical Shift (ppm) |
| R-SO₂-CH ₃ | 2.8 - 3.2 |
| R-SO₂-CH ₂-R' | 3.0 - 3.5 |
| Ar-SO₂-CH ₂-R | 3.2 - 3.7 |
| R-SO₂-NH -R' | 5.0 - 11.0 (often broad and variable)[11] |
Note: These are general ranges and can be influenced by other functional groups in the molecule.[8][9][10]
Q3: My sulfonamide N-H proton signal is very broad and difficult to identify. How can I confirm its presence?
A3: The N-H proton of a sulfonamide is often broad due to a combination of quadrupolar coupling from the adjacent nitrogen-14 (¹⁴N) nucleus and chemical exchange with residual water or other labile protons in the sample.[6] To confirm the presence of an N-H proton, you can perform a simple D₂O exchange experiment.
Protocol: D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few minutes to facilitate the exchange of the labile N-H proton with deuterium.
-
Re-acquire the ¹H NMR spectrum.
-
The signal corresponding to the N-H proton should either disappear or significantly decrease in intensity, confirming its assignment.[6]
Q4: What are the expected ¹³C NMR chemical shifts for carbons in sulfonyl-containing compounds?
A4: The carbon atoms directly bonded to the sulfonyl group are also deshielded. The chemical shifts are influenced by the substituents on the sulfur atom and the carbon itself.
| Carbon Type | Typical ¹³C Chemical Shift (ppm) |
| R-SO₂-C H₃ | 40 - 55 |
| R-SO₂-C H₂-R' | 50 - 65[12] |
| Ar-SO₂-C H₂-R | 55 - 70 |
| Ar-C -SO₂-R | 130 - 150 (ipso-carbon)[13] |
Note: These are approximate ranges and can vary based on the molecular structure and solvent.[14][15][16]
Quantitative NMR (qNMR)
Q5: I am trying to perform quantitative NMR (qNMR) on my sulfonyl-containing compound, but the results are not accurate. What could be the issue?
A5: Accurate quantification by NMR requires careful experimental setup and consideration of several factors. For sulfonyl-containing compounds, specific challenges may arise.
-
Incomplete Relaxation: Ensure a sufficiently long relaxation delay (d1) between scans. A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time of the protons being quantified. Protons near the sulfonyl group might have different relaxation times.
-
Signal Overlap: The signals chosen for integration for both the analyte and the internal standard must be well-resolved and free from overlap with other signals.[6]
-
Internal Standard Selection: The internal standard should be chemically inert towards your analyte, soluble in the same solvent, and have signals in an uncongested region of the spectrum.[17][18] For sulfonyl compounds, ensure the standard does not interact with the sulfonyl group.
-
Baseline Distortion: A flat and even baseline is crucial for accurate integration. Ensure proper shimming and phasing of the spectrum.
Troubleshooting Workflow for qNMR
Caption: Troubleshooting workflow for quantitative NMR (qNMR) analysis.
Advanced Topics: ³³S NMR
Q6: Is it possible to directly observe the sulfur nucleus in my sulfonyl compound using ³³S NMR?
A6: Direct observation of the sulfur-33 nucleus is possible but challenging.[1][19] ³³S has a low natural abundance (0.76%) and a low gyromagnetic ratio, resulting in very low sensitivity compared to ¹H NMR.[1][2] Furthermore, as a quadrupolar nucleus, its signals are often very broad, sometimes spanning several kilohertz.[2]
For sulfonyl compounds, the more symmetrical electronic environment around the sulfur atom can lead to narrower lines compared to sulfides or sulfoxides, making them more amenable to ³³S NMR.[1][2] However, specialized instrumentation and longer acquisition times are typically required. The chemical shift range for ³³S is very wide, which can be advantageous for distinguishing different sulfur environments.[1]
| Sulfur Functional Group | Typical ³³S Chemical Shift Range (ppm) |
| Sulfones (R-SO₂-R') | -18 to +42 |
| Sulfonates (R-SO₃⁻) | -19 to +4 |
| Sulfonamides (R-SO₂-NR'₂) | -39 to +2 |
Reference: Saturated (NH₄)₂SO₄ in D₂O at 0 ppm.[1]
Logical Relationship of Factors Affecting ³³S NMR
Caption: Factors influencing the feasibility of ³³S NMR experiments.
Sample Preparation and Referencing
Q7: Which deuterated solvent is best for NMR analysis of sulfonamides?
A7: The choice of solvent depends on the solubility of your compound.[20][21]
-
Deuterated chloroform (CDCl₃): A good first choice for many organic compounds. However, it can be slightly acidic, which may affect the chemical shift of labile protons.[20]
-
Deuterated dimethyl sulfoxide (DMSO-d₆): An excellent solvent for polar compounds, including many sulfonamides.[22] It is particularly useful for observing N-H protons, which often appear as sharper signals in this solvent due to reduced exchange rates.
-
Deuterated methanol (CD₃OD): A polar, protic solvent that can be useful for highly polar sulfonamides. Be aware that labile protons (like N-H) will exchange with the deuterium of the solvent and become invisible.[6]
-
Deuterated acetone ((CD₃)₂CO): A versatile solvent that can dissolve a wide range of compounds.[22]
Q8: How should I reference the chemical shifts for my sulfonyl-containing compound?
A8: According to IUPAC recommendations, tetramethylsilane (TMS) should be used as the primary internal reference for ¹H and ¹³C NMR in organic solvents, with its methyl proton signal set to 0.00 ppm.[23] For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is recommended.[23]
If adding an internal reference is not feasible, you can use the residual solvent signal as a secondary reference. However, be aware that the chemical shifts of residual solvent peaks can be slightly temperature and concentration-dependent.[23][24]
| Solvent | ¹H Residual Signal (ppm) | ¹³C Signal (ppm) |
| CDCl₃ | 7.26 | 77.16 |
| DMSO-d₆ | 2.50 | 39.52 |
| CD₃OD | 3.31 | 49.00 |
| (CD₃)₂CO | 2.05 | 29.84, 206.26 |
Source: Adapted from values provided by Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).
References
-
Abraham, R. J., & Mobli, M. (2008). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-675. [Link]
- Choi, Y. S. (1987). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho.
-
Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 80(1), 59-84. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Annunziata, R., Musio, R., & Cignitti, M. (1992). ³³S NMR spectra of sulfonium salts: Calculated and experimental. Magnetic Resonance in Chemistry, 30(10), 951-954. [Link]
-
Benito, J., & Galindo, F. (2024). ³³S NMR: Recent Advances and Applications. Molecules, 29(12), 2845. [Link]
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
Royal Society of Chemistry. (2017). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
Chemistry LibreTexts. 5.5: Chemical Shift. [Link]
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. Chemical Shift Referencing. [Link]
-
Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Quantitative ¹H NMR: development and potential of a universal method for purity determination. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. (33S) Sulfur NMR [chem.ch.huji.ac.il]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quadrupolar coupling - NMR Wiki [nmrwiki.org]
- 5. Zero-field J-spectroscopy of quadrupolar nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. compoundchem.com [compoundchem.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 19. researchgate.net [researchgate.net]
- 20. How To [chem.rochester.edu]
- 21. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 24. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Comparative Spectroscopic Guide to 4-((Isopropylsulfonyl)methyl)piperidine for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth spectral analysis of 4-((isopropylsulfonyl)methyl)piperidine, a piperidine derivative of interest in medicinal chemistry. Given the absence of publicly available experimental spectra for this specific molecule, this guide pioneers a predictive approach, grounded in established spectroscopic principles and compared against experimentally verified data of structurally analogous compounds. This comparative methodology offers a robust framework for the characterization of this and similar novel compounds.
The piperidine scaffold is a cornerstone in drug discovery, present in a multitude of approved pharmaceuticals.[1] The introduction of a sulfonylmethyl group at the 4-position of the piperidine ring can significantly influence the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and metabolic stability, making it a valuable moiety for lead optimization.
Predicted Spectroscopic Profile of this compound
In the absence of direct experimental data, a combination of established spectral databases and predictive software provides a reliable forecast of the key spectroscopic features of this compound. This section details the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra are foundational for the structural verification of this compound. Predictions are based on the additive effects of the isopropylsulfonyl and 4-(methyl)piperidine moieties, drawing on data from analogous structures.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Piperidine-H (axial, C2/C6) | ~2.6-2.8 | Triplet of doublets (td) | 2H | a |
| Piperidine-H (equatorial, C2/C6) | ~3.0-3.2 | Doublet of triplets (dt) | 2H | b |
| Piperidine-H (C4) | ~1.8-2.0 | Multiplet (m) | 1H | c |
| Piperidine-H (axial, C3/C5) | ~1.3-1.5 | Multiplet (m) | 2H | d |
| Piperidine-H (equatorial, C3/C5) | ~1.7-1.9 | Multiplet (m) | 2H | e |
| -CH₂-SO₂- | ~3.0-3.2 | Doublet (d) | 2H | f |
| -CH(CH₃)₂ | ~3.2-3.4 | Septet (sept) | 1H | g |
| -CH(CH₃)₂ | ~1.3-1.4 | Doublet (d) | 6H | h |
| -NH- | ~1.5-2.5 | Broad singlet (br s) | 1H | i |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment | ||
| Piperidine-C2/C6 | ~45-47 | |||
| Piperidine-C3/C5 | ~30-32 | |||
| Piperidine-C4 | ~33-35 | |||
| -CH₂-SO₂- | ~55-58 | |||
| -CH(CH₃)₂ | ~52-54 | |||
| -CH(CH₃)₂ | ~15-17 |
Causality of Predictions: The predicted chemical shifts for the piperidine ring protons and carbons are based on the known values for 4-substituted piperidines, with adjustments for the electron-withdrawing nature of the sulfonylmethyl group. The downfield shift of the -CH₂-SO₂- protons is a direct consequence of the adjacent electron-withdrawing sulfonyl group. The isopropyl group's signals are predicted based on typical values for this moiety.
Caption: Predicted proton assignments for this compound.
Predicted Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive ion mode is the recommended method for the mass spectrometric analysis of this compound. The predicted fragmentation pattern is crucial for confirming the molecular structure.
Table 2: Predicted ESI-MS Fragmentation for this compound
| m/z (Predicted) | Ion | Interpretation |
| 206.12 | [M+H]⁺ | Protonated molecular ion |
| 124.12 | [M+H - C₃H₇SO₂]⁺ | Loss of the isopropylsulfonyl group |
| 98.10 | [M+H - C₄H₉SO₂]⁺ | Loss of the entire substituent, leaving the piperidine-4-ylmethyl cation |
Fragmentation Rationale: The primary fragmentation pathway is expected to be the cleavage of the C-S bond, which is a common fragmentation for sulfones.[2] This would result in the loss of the isopropylsulfonyl radical, leading to a stable piperidinemethyl cation.
Caption: Predicted ESI-MS fragmentation pathway.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, broad | N-H stretch (secondary amine) |
| 2850-2960 | Strong | C-H stretch (aliphatic) |
| 1300-1350 & 1120-1160 | Strong | S=O stretch (sulfone) |
| 1100-1200 | Medium | C-N stretch |
Basis for Predictions: The characteristic strong absorptions for the sulfone group (S=O stretches) are well-established.[1] The N-H and C-H stretching frequencies are typical for secondary amines and aliphatic compounds, respectively.
Comparative Spectral Analysis with Analogous Compounds
To validate the predicted spectral data, a comparative analysis with experimentally determined spectra of structurally related compounds is essential. For this purpose, we will use 4-methylpiperidine and N-Boc-4-(aminomethyl)piperidine .
4-Methylpiperidine: A Piperidine Ring Analogue
4-Methylpiperidine serves as an excellent model for the piperidine core of our target molecule.
Table 4: Experimental ¹H and ¹³C NMR Data for 4-Methylpiperidine [3][4]
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Piperidine-H (axial, C2/C6) | 2.57 | td | 2H | a |
| Piperidine-H (equatorial, C2/C6) | 3.03 | dt | 2H | b |
| Piperidine-H (C4) | 1.45 | m | 1H | c |
| Piperidine-H (axial, C3/C5) | 1.08 | m | 2H | d |
| Piperidine-H (equatorial, C3/C5) | 1.61 | m | 2H | e |
| -CH₃ | 0.91 | d | 3H | f |
| -NH- | 1.84 | br s | 1H | g |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment | ||
| Piperidine-C2/C6 | 46.8 | |||
| Piperidine-C3/C5 | 35.1 | |||
| Piperidine-C4 | 31.5 | |||
| -CH₃ | 22.5 |
Comparative Insight: The chemical shifts of the piperidine ring protons in 4-methylpiperidine provide a baseline. The presence of the bulkier and more electron-withdrawing isopropylsulfonylmethyl group in our target compound is expected to cause a general downfield shift of the piperidine ring signals.
Table 5: Experimental Mass Spectrometry and IR Data for 4-Methylpiperidine [1][5]
| MS (EI) | m/z | Relative Intensity | Interpretation |
| 99 | 61.5 | [M]⁺ | |
| 98 | 100 | [M-H]⁺ | |
| 84 | 26.5 | [M-CH₃]⁺ | |
| 56 | 74.4 | ||
| IR (Neat) | Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3288 | Medium, broad | N-H stretch | |
| 2917, 2853 | Strong | C-H stretch | |
| 1456 | Medium | C-H bend |
N-Boc-4-(aminomethyl)piperidine: A Substituted Piperidine Analogue
N-Boc-4-(aminomethyl)piperidine is a closer structural analogue, featuring a substituent at the 4-position that includes a methylene bridge. The Boc-protecting group alters the electronic environment of the piperidine nitrogen, which must be considered in the comparison.
Table 6: Predicted and Experimental Spectral Data for N-Boc-4-(aminomethyl)piperidine [6][7][8]
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (-C(CH₃)₃) | ~1.4 | s | 9H |
| Piperidine ring | 1.2-1.8, 2.7-4.1 | m | 9H |
| -CH₂-NH₂ | ~2.6-3.2 | m | 2H |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | ||
| Boc (-C(CH₃)₃) | ~28.5 | ||
| Boc (quaternary C) | ~79.5 | ||
| Boc (C=O) | ~155 | ||
| Piperidine ring | ~20-55 | ||
| -CH₂-NH₂ | ~45 | ||
| IR (Experimental) | Wavenumber (cm⁻¹) | Assignment | |
| 3300-3500 | N-H stretch (amine) |
Comparative Insight: The predicted chemical shifts for the piperidine and aminomethyl protons in N-Boc-4-(aminomethyl)piperidine provide a valuable reference. Replacing the amino group with the isopropylsulfonyl group in our target compound will significantly alter the chemical shift of the adjacent methylene protons due to the strong deshielding effect of the sulfone.
Experimental Protocols for Spectral Analysis
To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.[7]
-
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9]
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). Acquire data in positive ion mode. For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum prior to sample analysis to subtract atmospheric and instrumental interferences.[6]
Conclusion
This guide provides a comprehensive framework for the spectral analysis of this compound. By combining predictive methodologies with comparative analysis of experimentally verified data from structural analogs, researchers can confidently approach the characterization of this and other novel piperidine derivatives. The detailed protocols and data presented herein serve as a valuable resource for scientists engaged in drug discovery and development, facilitating the efficient and accurate structural elucidation of new chemical entities.
References
-
PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
- Smakman, R., & de Boer, Th. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. N-(piperidin-4-ylmethyl)methanesulfonamide | C7H16N2O2S | CID 5095908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Piperidines: Strategies and Applications for the Modern Chemist
The piperidine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its saturated, three-dimensional scaffold allows for the precise spatial arrangement of substituents, making it a privileged structure in the design of therapeutic agents.[2] The persistent demand for novel piperidine-containing compounds has driven the development of a diverse arsenal of synthetic methodologies.
This guide provides an in-depth comparison of key synthetic strategies for accessing substituted piperidines. We will move beyond a simple cataloging of reactions to dissect the mechanistic underpinnings, practical considerations, and relative merits of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route, balancing factors such as efficiency, stereocontrol, substrate scope, and scalability.
Classical Approaches: The Bedrock of Piperidine Synthesis
While modern methods offer elegance and precision, the classical strategies remain relevant and powerful tools in the synthetic chemist's repertoire.
Catalytic Hydrogenation of Pyridine Derivatives
The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of readily available pyridine precursors.[2][4] This method involves the reduction of the aromatic pyridine ring to its saturated counterpart.
Mechanism and Key Considerations:
The hydrogenation of pyridines can be achieved through both heterogeneous and homogeneous catalysis.[4]
-
Heterogeneous Catalysis: This is the most common industrial approach due to the ease of catalyst separation and recycling.[4] Platinum group metals, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon (Rh/C), are highly effective.[4][5] The reaction often requires high pressures and temperatures to overcome the aromatic stability of the pyridine ring.[4] A significant challenge is catalyst poisoning by the Lewis basic nitrogen atom of both the pyridine starting material and the piperidine product.[4][6] This can often be mitigated by performing the reaction under acidic conditions, which protonates the nitrogen and facilitates reduction.[4]
-
Homogeneous Catalysis: These systems can offer higher selectivity and activity under milder conditions.[4] Iridium-based catalysts, for instance, have shown remarkable tolerance to reducible functional groups.[7] A notable advantage of some modern homogeneous systems is their ability to tolerate sensitive functionalities like nitro, azido, and bromo groups, which would not survive traditional heterogeneous hydrogenation conditions.[7]
-
Metal-Free Approaches: As an alternative to precious metal catalysts, methods employing borane catalysts have been developed. These systems can form a frustrated Lewis pair (FLP) with pyridine, activating H₂ for a stepwise hydrogenation.[3] Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also been demonstrated as a sustainable alternative, proceeding at ambient temperature and pressure.[8][9]
Experimental Data Summary:
| Catalyst System | Substrate | Conditions | Yield (%) | Diastereoselectivity (dr) | Reference |
| PtO₂ | Disubstituted Pyridines | H₂ (pressure not specified), various solvents | Moderate to excellent | cis-isomers favored | [10] |
| Rh/C | 3-substituted pyridines with fluorinated groups | H₂ (pressure not specified), milder conditions | Good | Not specified | [3] |
| [Ir-OMs] | Methyl picolinate | 50 bar H₂, 3 equiv. TFA, MeOH, rt, 18 h | High | Not specified | [7] |
| Rh/C (Electrocatalytic) | Pyridine | Ambient temp. and pressure | 98 | Not applicable | [8] |
| Boron catalyst/hydrosilane | Bis-substituted pyridines | Mild conditions | Good | cis-selective | [3] |
Representative Experimental Protocol: Hydrogenation of a Pyridine Derivative using PtO₂ [10]
-
To a solution of the substituted pyridine (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) in a high-pressure vessel is added PtO₂ (5 mol%).
-
The vessel is sealed, purged with argon, and then pressurized with hydrogen gas (e.g., 50 psi).
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
The reaction mixture is carefully depressurized and filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the crude piperidine product, which can be purified by column chromatography if necessary.
Hofmann-Löffler-Freytag (HLF) Reaction
A classic method for forming five- and six-membered nitrogen heterocycles is the Hofmann-Löffler-Freytag (HLF) reaction.[11] This intramolecular cyclization proceeds via a radical-mediated remote C-H functionalization.[12]
Mechanism and Key Considerations:
The reaction is typically initiated by the thermal or photochemical decomposition of an N-haloamine in the presence of a strong acid.[11][13] This generates a nitrogen-centered radical cation which then undergoes an intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT) to form a carbon-centered radical.[14] Subsequent steps lead to the formation of the cyclized piperidine. While the classical conditions involve strong acids like concentrated sulfuric acid, milder methods have been developed.[14] A key feature of the HLF reaction is its ability to functionalize unactivated C-H bonds.[12] More recently, enantioselective variants have been developed by intercepting the N-centered radical relay with a chiral copper catalyst.[15]
Modern Strategies: Precision and Versatility
Contemporary synthetic methods offer greater control over stereochemistry and functional group tolerance, enabling the construction of highly complex and diverse piperidine libraries.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the construction of tetrahydropyridine rings, which can be readily reduced to the corresponding piperidines.[16][17] This [4+2] cycloaddition involves a nitrogen-containing diene or dienophile.
Mechanism and Key Considerations:
A particularly useful variant is the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, which employs an electron-poor aza-diene and an electron-rich dienophile.[16] This approach is valuable for synthesizing highly substituted tetrahydropyridines. The stereoselectivity of the reaction can often be controlled through the use of chiral catalysts or auxiliaries, making it a valuable method for asymmetric synthesis.[18]
Experimental Data Summary:
| Catalyst/Auxiliary | Diene | Dienophile | Yield (%) | Enantioselectivity (ee) | Reference |
| Copper(II) with chiral ligand | N-sulfonyl-1-azadiene | Electron-rich alkene | 55-93 | 30-65 | [18] |
| Nickel catalyst | 1-azadiene | Electron-rich alkene | Good | 77-92 | [18] |
Reductive Amination of Dicarbonyl Compounds
The double reductive amination of 1,5-dicarbonyl compounds, such as derivatives of glutaraldehyde, provides a direct route to the piperidine skeleton.
Mechanism and Key Considerations:
This reaction involves the sequential formation of two imine or enamine intermediates from a primary amine and the dicarbonyl compound, followed by their reduction.[19] The process can be performed in a one-pot fashion. This method is particularly useful for the synthesis of polyhydroxylated piperidines, also known as iminosugars, where the dicarbonyl precursor is derived from a carbohydrate.
Representative Experimental Protocol: Double Reductive Amination
-
To a solution of the 1,5-dicarbonyl compound (1.0 mmol) and a primary amine (1.1 mmol) in a suitable solvent (e.g., methanol) is added a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN, 1.5 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the substituted piperidine.
Transition-Metal-Catalyzed C-H Functionalization
A paradigm shift in the synthesis of substituted piperidines has been the advent of transition-metal-catalyzed C-H functionalization.[20][21] This approach allows for the direct introduction of substituents onto a pre-formed piperidine ring, offering a highly efficient and modular strategy.
Mechanism and Key Considerations:
These reactions typically employ a directing group on the piperidine nitrogen to position a transition metal catalyst (e.g., palladium, rhodium) in proximity to a specific C-H bond, enabling its selective activation and functionalization.[21][22] This strategy provides access to substituted piperidines that would be difficult to prepare using traditional methods. The site-selectivity can often be controlled by the choice of catalyst and directing group.[23]
Experimental Data Summary:
| Catalyst System | Piperidine Substrate | Functionalization | Site-Selectivity | Reference |
| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | C-H insertion | C2 | [23] |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl-piperidine | C-H insertion | C4 | [23] |
Emerging and Innovative Approaches
The field of piperidine synthesis is continually evolving, with new and creative strategies emerging.
-
Rhodium-Catalyzed Reductive Transamination: This method allows for the rapid synthesis of chiral piperidines from simple pyridinium salts with excellent diastereo- and enantioselectivities.[1][24] A key feature is the introduction of a chiral primary amine under reducing conditions, which displaces the nitrogen of the pyridine ring while inducing chirality.[1]
-
Chemo-enzymatic Dearomatization: This approach combines chemical synthesis and biocatalysis for the asymmetric dearomatization of activated pyridines.[25] A key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to produce stereo-defined substituted piperidines.[25]
-
Gold-Catalyzed Cyclization: Gold catalysts have been employed in novel methods for piperidine synthesis, such as the cyclization of N-homopropargyl amides to generate cyclic imidates, which can be further transformed into substituted piperidines.[26]
Conclusion
The synthesis of substituted piperidines is a rich and diverse field, with a wide array of methods available to the modern chemist. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the practical constraints of the project. Classical methods like catalytic hydrogenation and the Hofmann-Löffler-Freytag reaction remain valuable for their directness and ability to functionalize unactivated C-H bonds, respectively. Modern approaches, including the aza-Diels-Alder reaction, reductive amination of dicarbonyls, and transition-metal-catalyzed C-H functionalization, offer unparalleled precision, stereocontrol, and modularity. As the demand for novel and complex piperidine-containing molecules continues to grow, the development of innovative and efficient synthetic methodologies will undoubtedly remain a vibrant and crucial area of chemical research.
References
-
Gunasekar, R., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]
-
Zhang, J., & Schmalz, H.-G. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 51(44), 11094-11097. [Link]
-
Scott, J. S., et al. (2018). Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(11), 1121-1126. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]
-
Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16066-16073. [Link]
-
Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. Science, 368(6494), 1013-1018. [Link]
-
Gunasekar, R., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]
-
Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(1), 1-27. [Link]
-
Laschat, S., & Kunz, H. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6539. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]
-
Wikipedia. (n.d.). Hofmann–Löffler reaction. Wikipedia. [Link]
-
Grokipedia. (n.d.). Hofmann–Löffler reaction. Grokipedia. [Link]
-
Gunasekar, R., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. [Link]
-
Kim, H., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(4), 1690-1698. [Link]
-
Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Hofmann-Loffler-Freytag Reaction. Organic Chemistry Portal. [Link]
-
Fletcher, C. J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14329-14336. [Link]
-
Kim, H., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(4), 1690-1698. [Link]
-
ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. [Link]
-
Lanyon-Hogg, T., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]
-
ResearchGate. (n.d.). TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 17(18), e202200676. [Link]
-
Vicario, J., Aparicio, D., & Palacios, F. (2011). Synthesis of Tetrahydropyridines by an Aza-Diels–Alder Reaction. Synfacts, 2011(09), 0988-0988. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]
-
Wang, T., et al. (2009). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Analytical Chemistry, 81(13), 5430-5438. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(10), 2639. [Link]
-
Goti, A., & Matassini, C. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2018(44), 6066-6079. [Link]
-
ResearchGate. (n.d.). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. ResearchGate. [Link]
-
ChemRxiv. (2023). Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse-Electron-Demand Aza-Diels-Alder Reaction. ChemRxiv. [Link]
-
MDPI. (n.d.). Distal Functionalization via Transition Metal Catalysis. MDPI. [Link]
-
Chen, G., Shaughnessy, E. A., & Daugulis, O. (2013). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Organic Letters, 15(22), 5802-5805. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]
-
ACS Publications. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. ambeed.com [ambeed.com]
- 14. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 25. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of 4-((Isopropylsulfonyl)methyl)piperidine analogs
An In-Depth Guide to Elucidating the Structure-Activity Relationship of Novel 4-((Isopropylsulfonyl)methyl)piperidine Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of iterative design, synthesis, and testing. The piperidine moiety is a well-established privileged structure in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] This guide provides a comprehensive framework for establishing the structure-activity relationship (SAR) of a novel chemical series: the this compound analogs.
We will use a hypothetical drug discovery program targeting "Novel Kinase X" (NKX), a critical enzyme in a cancer signaling pathway, to illustrate the process. This guide is designed to be a practical blueprint, explaining not just the experimental protocols but the strategic rationale behind each step, ensuring a scientifically rigorous and efficient path toward identifying a lead compound.
Part 1: The Core Scaffold and a Logic-Driven Analog Design
The starting point of our investigation is the this compound scaffold. This structure presents several key features for chemical modification: the piperidine nitrogen (N1), the sulfonyl group, and the potential for substitution on the piperidine ring itself. Our goal is to systematically explore the chemical space around this core to understand how molecular changes impact biological activity.
A rational analog design strategy is paramount. By modifying one part of the molecule at a time, we can directly correlate structural changes to shifts in potency, selectivity, and metabolic stability. The initial library of analogs will explore substitutions at the R¹ position (piperidine nitrogen) and the R² position (replacing the isopropyl group).
Caption: Logic tree for the initial analog design strategy.
Part 2: The Experimental Cascade for SAR Elucidation
A tiered approach to screening ensures that resources are focused on the most promising compounds. We will progress from broad primary screening for potency to more complex secondary and tertiary assays that evaluate selectivity and drug-like properties.
A. Primary Assay: Determining On-Target Potency (IC₅₀)
The first critical question is whether our compounds can inhibit the target kinase, NKX. The half-maximal inhibitory concentration (IC₅₀) is the key metric, quantifying the concentration of an inhibitor required to reduce enzyme activity by 50%.[3] A lower IC₅₀ value indicates higher potency.
For this, a robust and high-throughput biochemical assay is required. The ADP-Glo™ Kinase Assay is an excellent choice as it measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[4] It is a universal assay applicable to virtually any kinase.
Experimental Protocol: IC₅₀ Determination using ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare assay buffer, kinase solution (NKX), substrate solution, and a serial dilution of each analog in DMSO. A known inhibitor should be used as a positive control.[3]
-
Kinase Reaction: In a 96-well plate, add 5 µL of the kinase reaction mixture containing the test compound (or DMSO for control), the NKX enzyme, and its specific substrate in buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.[5] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]
Caption: Workflow for IC₅₀ determination using the ADP-Glo™ assay.
Hypothetical Data Table 1: Potency of Initial Analog Series Against NKX
| Compound ID | R¹ Substitution | R² Substitution | NKX IC₅₀ (nM) |
| Core-1 | H | Isopropyl | 1250 |
| A-1 | Benzyl | Isopropyl | 85 |
| A-2 | 4-Fluorobenzyl | Isopropyl | 40 |
| A-3 | Pyridin-4-ylmethyl | Isopropyl | 25 |
| B-1 | Benzyl | Cyclopropyl | 75 |
| B-2 | Benzyl | Phenyl | 350 |
Initial Analysis: The data suggests that a large aromatic substituent at the R¹ position is crucial for potency (compare Core-1 to A-1, A-2, A-3). Incorporating a nitrogen atom in the ring (A-3) appears particularly beneficial. At the R² position, the smaller cyclopropyl group (B-1) retains potency similar to the isopropyl group (A-1), while the bulkier phenyl group (B-2) is detrimental. Based on this, analogs A-2 and A-3 are prioritized for further testing.
B. Secondary Assay: Kinase Selectivity Profiling
Potency is only half the story. A successful inhibitor must be selective, meaning it inhibits the target kinase much more strongly than other kinases in the human kinome. Poor selectivity can lead to off-target effects and toxicity.[7] Profiling potent hits against a panel of related kinases is a critical step to assess their selectivity profile.[8]
Experimental Protocol: Kinase Selectivity Profiling
-
Panel Selection: Select a panel of kinases with high sequence homology to NKX (e.g., other members of the same kinase family).
-
Assay Execution: Perform single-point inhibition assays for the lead compounds (e.g., A-2, A-3) at a fixed concentration (e.g., 1 µM) against each kinase in the panel. The same assay format (e.g., radiometric [³³P]-ATP incorporation or ADP-Glo™) can be used for consistency.[7]
-
Data Analysis: Calculate the percent inhibition for each kinase. A common threshold for a significant "hit" is >50% inhibition.
-
Follow-Up IC₅₀: For any off-target kinases that show significant inhibition, determine the full IC₅₀ value to quantify the degree of inhibition.
-
Selectivity Score Calculation: The selectivity can be expressed as a ratio of IC₅₀ values (e.g., IC₅₀ off-target kinase / IC₅₀ NKX). A higher ratio indicates better selectivity.
Caption: Workflow for assessing kinase inhibitor selectivity.
Hypothetical Data Table 2: Selectivity Profile of Lead Analogs
| Compound ID | NKX IC₅₀ (nM) | Off-Target Kinase Z IC₅₀ (nM) | Selectivity (Z/NKX) |
| A-2 | 40 | 600 | 15-fold |
| A-3 | 25 | >10,000 | >400-fold |
Analysis: Compound A-3 demonstrates vastly superior selectivity over A-2 . While both are potent against the primary target NKX, A-2 shows moderate inhibition of a related kinase, "Kinase Z," whereas A-3 is highly selective. This makes A-3 a much more promising candidate to move forward.
C. Tertiary Assay: In Vitro ADME - Metabolic Stability
A compound's journey doesn't end at potency and selectivity. It must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9] A key early indicator of a compound's potential in vivo behavior is its metabolic stability.[10] This is often assessed by incubating the compound with liver microsomes, which contain the cytochrome P450 enzymes responsible for the majority of drug metabolism.[11]
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Reagent Preparation: Prepare a buffer solution, liver microsomes (human or mouse), and the NADPH regenerating system (cofactor for P450 enzymes). Prepare stock solutions of the test compounds (e.g., A-3) and a control compound with known metabolic liability.
-
Incubation: Incubate the test compound (at a final concentration of ~1 µM) with the liver microsomes and buffer at 37°C.[12]
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.[12]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Hypothetical Data Table 3: Metabolic Stability of Lead Analog A-3
| Compound ID | In Vitro Half-Life (t₁/₂, min) in Human Liver Microsomes | Intrinsic Clearance (µL/min/mg) |
| A-3 | 28 | 85 |
Analysis: A half-life of 28 minutes suggests that compound A-3 is moderately stable but may be susceptible to first-pass metabolism. This is an acceptable starting point for a lead compound, but it also highlights an area for future optimization. Medicinal chemistry efforts could now focus on modifying the molecule to block potential sites of metabolism without compromising its excellent potency and selectivity.
Part 3: Synthesizing the Structure-Activity Relationship
By integrating the data from our tiered experimental cascade, we can now build a clear picture of the SAR for the this compound series against our target, NKX.
Caption: Summary of key SAR findings for the analog series. (Note: A real chemical structure image would replace the placeholder).
-
Potency Drivers: The primary driver for potency is a large, electron-rich aromatic substituent on the piperidine nitrogen. The pyridinylmethyl group in A-3 likely forms a key hydrogen bond or polar interaction within the ATP-binding pocket of NKX, contributing to both its high potency and superior selectivity.
-
Steric Constraints: The region around the sulfonyl group is sterically constrained. While small lipophilic groups are tolerated, larger groups like phenyl likely cause a steric clash, reducing binding affinity.
-
Path Forward: Compound A-3 is a validated lead candidate. The next steps in optimization would involve synthesizing new analogs with modifications to the pyridinyl ring (e.g., adding a methyl or fluoro group) to block potential metabolic soft spots, aiming to improve the in vitro half-life while retaining or improving the exceptional potency and selectivity.
This systematic approach, combining rational analog design with a tiered experimental workflow, provides a robust and efficient method for elucidating the SAR of a novel chemical series, paving the way for the development of next-generation therapeutics.
References
-
Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
Paine, K., et al. (2021). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. [Link]
-
Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase. Journal of Agricultural and Food Chemistry. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry. [Link]
-
Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules. [Link]
-
Seefeldt, T., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
H-K. Choi, et al. (2016). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
-
Crystal structures of two alanylpiperidine analogues. Acta Crystallographica Section E. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. Eureka Labs. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters. [Link]
-
NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]
-
Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. [Link]
-
Wang, X., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
How to calculate IC50 from the calculated concentration of unknown samples? ResearchGate. [Link]
-
Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. ResearchGate. [Link]
-
Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
A Senior Application Scientist's Guide to In Vitro Screening of Novel Piperidine Derivatives
Foreword: The Enduring Legacy of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance.[3][4][5] From potent analgesics to innovative anticancer agents and CNS modulators, the piperidine moiety's conformational flexibility and capacity for diverse molecular interactions make it an invaluable building block in the quest for novel therapeutics.[6][7][8]
This guide is crafted for researchers, scientists, and drug development professionals embarking on the in vitro screening of novel piperidine derivatives. It is designed to be a practical and intellectually robust resource, moving beyond mere procedural lists to explain the causality behind experimental choices. Herein, we will dissect and compare key in vitro assays, provide detailed, field-tested protocols, and present data in a clear, comparative format to guide your screening campaigns and accelerate the identification of promising lead compounds.
The Strategic Framework for In Vitro Screening: A Multi-Pronged Approach
A successful in vitro screening cascade for novel piperidine derivatives necessitates a logical, multi-tiered approach. The initial phase typically involves broad-spectrum cytotoxicity screening to assess the general toxicity profile of the compounds. This is followed by target-specific assays based on the rational design of the derivatives or findings from phenotypic screens. These can range from enzyme inhibition and receptor binding assays to functional cell-based assays that probe specific signaling pathways.
Below is a visual representation of a typical in vitro screening workflow for novel piperidine derivatives:
Part 1: Foundational Cytotoxicity Assessment
The initial step in evaluating any novel compound library is to determine the inherent cytotoxicity of the molecules. This provides a therapeutic window and helps to distinguish between true target-specific effects and general toxicity. The MTT and XTT assays are colorimetric methods widely employed for this purpose due to their reliability and suitability for high-throughput screening.[9][10]
Comparison of MTT and XTT Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[9] | Reduction of a second-generation tetrazolium salt (XTT) by mitochondrial enzymes to a water-soluble orange formazan product.[11] |
| Advantages | Widely used and well-established method.[10] | The water-soluble formazan product eliminates the need for a solubilization step, simplifying the protocol and making it more suitable for high-throughput screening.[11] |
| Disadvantages | Requires a solubilization step for the formazan crystals, which can introduce variability.[11] | Potential for direct chemical interference from compounds with inherent reducing potential.[9] |
| Readout | Absorbance measured between 570 and 590 nm.[9] | Absorbance measured between 450 and 500 nm.[9] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol is a robust starting point for assessing the cytotoxic effects of novel piperidine derivatives on a panel of cancer cell lines.
Materials:
-
Novel piperidine derivatives (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.[9]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
-
Example Data: In Vitro Cytotoxicity of Novel Piperidine Derivatives
The following table presents hypothetical data for a series of novel piperidine derivatives against various cancer cell lines, as would be determined by an MTT assay.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | NCI-H460 (Lung) IC₅₀ (µM) |
| PD-01 | 15.2 | 22.5 | 18.9 |
| PD-02 | 2.8 | 5.1 | 4.3 |
| PD-03 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.9 | 1.2 | 1.0 |
Data is for illustrative purposes only.
Part 2: Target-Specific Screening
Following the initial cytotoxicity assessment, the screening funnel narrows to focus on specific biological targets. The choice of assay will be dictated by the intended therapeutic application and the rational design of the piperidine derivatives.
Enzyme Inhibition Assays
Many piperidine derivatives are designed as enzyme inhibitors.[13][14][15] A common example is the inhibition of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease.[13]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Novel piperidine derivatives
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the piperidine derivative at various concentrations.
-
Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
-
Initiation of Reaction:
-
Add 25 µL of ATCI solution to initiate the reaction.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
-
Receptor Binding and Functional Assays
Piperidine derivatives are frequently designed to interact with G protein-coupled receptors (GPCRs) and ion channels.[16][17]
GPCR Functional Assays: These cell-based assays measure the downstream signaling events upon ligand binding to a GPCR.[18] For Gq-coupled receptors, this often involves measuring the accumulation of inositol monophosphate (IP1) or calcium flux.[19] For Gs- or Gi-coupled receptors, changes in cyclic AMP (cAMP) levels are monitored.[19]
Ion Channel Assays: High-throughput screening platforms, such as automated patch-clamp systems, are used to assess the effect of compounds on ion channel function with high precision.[17]
The following diagram illustrates a simplified Gq-coupled GPCR signaling pathway, a common target for piperidine derivatives.
Conclusion: From Hits to Leads
The in vitro screening of novel piperidine derivatives is a critical and intricate phase of the drug discovery process. By employing a strategic combination of broad-based cytotoxicity assays and target-specific functional screens, researchers can efficiently identify and validate promising lead compounds. The methodologies and comparative data presented in this guide are intended to provide a solid foundation for these endeavors. Remember that each experimental choice should be driven by a clear scientific rationale, and all protocols must be rigorously validated to ensure the integrity of your findings. The versatile piperidine scaffold continues to offer a wealth of opportunities for therapeutic innovation, and a well-designed in vitro screening campaign is the first step toward unlocking its full potential.
References
- Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design.
- ResearchGate. (n.d.). Piperidine-based drug discovery.
- PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
- PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- PubMed. (n.d.). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics.
- STEMCELL Technologies. (n.d.). Protocol Resources for Drug and Toxicity Testing.
- (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- Benchchem. (n.d.). Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide.
- Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
- Benchchem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
- MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.
- PMC - PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
- ResearchGate. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening with 1-(4-Aminophenyl)piperidine-4-carboxamide.
- Benchchem. (n.d.). A Technical Guide to the Preliminary Biological Screening of Piperidine Derivatives.
- DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives.
- ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment.
- ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase.
- PubMed. (2020, December 1). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists.
- NIH. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
- Promega Korea. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
- PMC - NIH. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
- PubMed. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
- PMC. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
- Benchchem. (n.d.). Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Derivatives.
- PubMed. (2020, October 15). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.
- Charles River Laboratories. (n.d.). Ion Channel Assays.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- RSC Publishing. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
- ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening.
- PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- Thermo Fisher Scientific - UK. (n.d.). High-Throughput Screening (HTS) for Drug Discovery.
- Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling.
- PubMed. (2019, August 8). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design.
- PubMed. (n.d.). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor.
- Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
- Hilaris Publisher. (2024, December 30). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to Purity Assessment of Synthesized 4-((Isopropylsulfonyl)methyl)piperidine
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 4-((isopropylsulfonyl)methyl)piperidine, a key building block in medicinal chemistry. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.
The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties.[1] The addition of an isopropylsulfonyl methyl group introduces a polar sulfone functionality that can significantly influence the molecule's solubility, metabolic stability, and target engagement.[2] Given these critical roles, even minor impurities can alter the compound's biological activity and safety profile, making rigorous purity analysis paramount.
Understanding Potential Impurities in the Synthesis of this compound
A thorough understanding of the synthetic route is crucial for predicting potential impurities. While various methods exist for the synthesis of piperidine derivatives, a common pathway to a molecule like this compound could involve the reaction of a protected 4-(hydroxymethyl)piperidine with a sulfonylating agent, followed by deprotection.
Potential impurities may arise from several sources:
-
Starting Materials: Unreacted starting materials such as protected 4-(hydroxymethyl)piperidine or the isopropyl-sulfonylating reagent.
-
By-products: Products of side reactions, such as the formation of isomers or over-alkylation/sulfonylation products.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and purification steps.[]
-
Degradation Products: The compound may degrade under certain conditions, leading to the formation of new impurities.
A proactive approach to identifying these potential impurities will inform the selection and optimization of the analytical methods.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
No single analytical technique is sufficient to definitively determine the purity of a compound. A multi-pronged, or orthogonal, approach using techniques with different separation and detection principles is essential for a comprehensive assessment. For this compound, the following methods provide a robust analytical toolkit.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity determination due to its high resolution, sensitivity, and versatility.[4] For a polar, non-chromophoric compound like this compound, a thoughtful method development process is key.
Rationale for Method Design:
-
Column Selection: A C18 reversed-phase column is a good starting point, offering broad applicability for moderately polar compounds.[5]
-
Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape for basic compounds like piperidines by suppressing the ionization of silanol groups on the stationary phase and protonating the analyte.[6]
-
Detection: As the target molecule lacks a strong UV chromophore, traditional UV detection may lack sensitivity. Alternative detection methods are highly recommended:
-
Charged Aerosol Detection (CAD): Provides a near-universal response for non-volatile analytes, making it an excellent choice for compounds without a chromophore.[7]
-
Evaporative Light Scattering Detection (ELSD): Another universal detector suitable for non-volatile compounds.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides not only quantification but also mass information, aiding in the identification of impurities.[8]
-
Experimental Protocol: HPLC-CAD for Purity Assessment
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Nebulizer Temperature: 35 °C.
-
Evaporation Tube Temperature: 40 °C.
-
Gas Pressure: 35 psi (Nitrogen).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] It is particularly useful for detecting residual solvents and volatile by-products from the synthesis.
Rationale for Method Design:
-
Derivatization: this compound itself may not be sufficiently volatile for GC analysis. Derivatization of the piperidine nitrogen, for example, through acylation, can increase its volatility. However, for the analysis of volatile impurities, direct injection of a solution of the compound is often sufficient.
-
Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a versatile choice for a wide range of organic compounds.
-
Mass Spectrometry Detection: The mass spectrometer provides structural information about the separated components, allowing for the confident identification of impurities by comparing their mass spectra to a library database.[10]
Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis
Objective: To identify and quantify residual solvents in the synthesized this compound.
Instrumentation:
-
Gas chromatograph with a headspace autosampler.
-
Mass spectrometer detector.
GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: 35-550 amu.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO).
-
Seal the vial.
-
Incubate the vial at 80 °C for 30 minutes before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination Method
NMR spectroscopy is a primary tool for structural elucidation, and its quantitative application (qNMR) offers a powerful method for determining purity without the need for a reference standard of the analyte itself.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard.[13]
Rationale for Method Design:
-
Internal Standard Selection: The internal standard should be of high purity, stable, and have a simple spectrum with at least one resonance that is well-resolved from the analyte and any impurity signals. For this compound, a suitable internal standard could be maleic acid or 1,4-dinitrobenzene.
-
Solvent Selection: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d6 or D2O are potential choices.
-
Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial.
Experimental Protocol: ¹H qNMR for Purity Determination
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: 16 or higher for good signal-to-noise.
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Elemental Analysis: Confirming Empirical Formula
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[14] This technique is fundamental for confirming the empirical formula of the synthesized compound and can indicate the presence of inorganic impurities or residual solvents.[][16][17]
Rationale for Method Design:
-
The theoretical CHNS percentages for this compound (C9H19NO2S) are: C, 52.65%; H, 9.33%; N, 6.82%; S, 15.62%.
-
A significant deviation from these values suggests the presence of impurities. For example, a higher than expected carbon percentage could indicate the presence of a solvent like toluene.
Experimental Protocol: CHNS Elemental Analysis
Objective: To verify the elemental composition of the synthesized this compound.
Instrumentation:
-
CHNS Elemental Analyzer.
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any residual moisture or solvents that could affect the results.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule.
Data Analysis:
-
Compare the experimentally determined percentages of C, H, N, and S with the theoretical values. A deviation of less than 0.4% is generally considered acceptable for a pure compound.
Comparative Analysis of Purity Assessment Techniques
| Technique | Principle | Strengths for this compound | Limitations |
| HPLC-CAD/ELSD | Chromatographic separation based on polarity, universal detection of non-volatile analytes. | High resolution for separating closely related impurities. Good sensitivity for non-chromophoric compounds.[7] | May not detect highly volatile impurities. Requires method development. |
| LC-MS | Chromatographic separation with mass-based detection. | Provides molecular weight information for impurity identification.[8] High sensitivity. | Can be more complex to operate and maintain. Ionization efficiency can vary between compounds. |
| GC-MS | Chromatographic separation based on volatility, mass-based detection. | Excellent for identifying and quantifying residual solvents and volatile by-products.[9] | The target compound may require derivatization. Not suitable for non-volatile impurities. |
| ¹H qNMR | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei. | Provides an absolute measure of purity without a reference standard of the analyte.[12] Also provides structural information. | Lower sensitivity compared to chromatographic methods. Requires a pure internal standard. Can be complex to interpret if signals overlap.[12] |
| Elemental Analysis | Combustion of the sample and measurement of resulting gases. | Confirms the empirical formula.[14] Can indicate the presence of inorganic impurities or significant amounts of organic impurities. | Does not provide information on the nature or number of individual impurities. Requires a relatively pure sample for meaningful results. |
Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
Conclusion
The purity assessment of this compound requires a meticulous and multi-faceted approach. By leveraging the orthogonal strengths of HPLC, GC-MS, qNMR, and elemental analysis, researchers can build a comprehensive purity profile, ensuring the quality and reliability of this important synthetic building block for drug discovery and development. This guide provides the foundational knowledge and practical protocols to establish a robust, self-validating system for purity determination, ultimately contributing to the advancement of pharmaceutical research.
References
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.com. [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.com. [Link]
-
Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Aurigaresearch.com. [Link]
-
Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Elementar.com. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
-
SGS. (n.d.). Purity and Impurity Profile Testing. SGS.com. [Link]
-
Diehl, B. W. K. (2012). Quantitative NMR Spectroscopy in the Quality Control of Active Pharmaceutical Ingredients. Spectroscopy, 27(1), 38-47. [Link]
-
American Chemical Society. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(12), 1969-1973. [Link]
-
Salama, N. N., El-Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of analytical methods in chemistry, 2012, 439082. [Link]
-
Lestari, F. B., & Chaerunisaa, A. Y. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports, 2(3), 168-175. [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). HMDB.ca. [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]
-
United Nations Office on Drugs and Crime. (2008). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations. [Link]
-
Foley, D. J., & O'Duill, M. L. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. RSC medicinal chemistry, 13(11), 1614–1620. [Link]
-
Ilyin, A. P., Kysil, V. M., & Ivantsova, M. N. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(21), 6644. [Link]
-
Zhang, L., Wang, Y., & Zhang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Young Pharmacists, 11(3), 296-300. [Link]
-
Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(8), 754-766. [Link]
-
Zhang, L., Wang, Y., & Zhang, Y. (2019). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Young Pharmacists, 11(3), 296-300. [Link]
-
da Silva, G. N., de Moraes, S. L., & Vessecchi, R. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid communications in mass spectrometry : RCM, 32(15), 1275–1282. [Link]
-
Lavilla, R. (2002). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and Its Derivatives. Elsevier. [Link]
-
Ahmad, S., & Shagufta. (2024). Sulfones: An important class of organic compounds with diverse biological activities. Journal of the Indian Chemical Society, 101(1), 101155. [Link]
-
Tummala, S., & Soma, M. (2010). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]
-
Liu, M. C., & Kulp, K. S. (2011). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Analytical and bioanalytical chemistry, 401(1), 103–114. [Link]
-
Gadomska, A., & Zimecki, M. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(2), 117-122. [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. ResearchGate. [Link]
- Google Patents. (n.d.). CA2455018A1 - Process for the preparation of piperidine derivatives.
-
Li, Y., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]
-
ResearchGate. (n.d.). Sulfone containing examples of bioactive ingredients and technically relevant compounds. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Sulfones – Knowledge and References. Taylor & Francis Online. [Link]
-
National Institutes of Health. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Institutes of Health. [Link]
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. ResearchGate. [Link]
-
National Institutes of Health. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. National Institutes of Health. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cmbr-journal.com [cmbr-journal.com]
- 10. hmdb.ca [hmdb.ca]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. aurigaresearch.com [aurigaresearch.com]
- 16. smithers.com [smithers.com]
- 17. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]
A Comparative Guide to the Physicochemical Properties of Isopropylsulfonyl vs. Methylsulfonyl Piperidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2] Its versatility allows for fine-tuning of a compound's properties through substitution, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Among the various substituents, sulfonyl groups are frequently employed to modulate these characteristics. This guide provides an in-depth, objective comparison of two common alkylsulfonyl substituents on the piperidine nitrogen: the isopropylsulfonyl and the methylsulfonyl groups.
The Rationale: Why Compare Isopropylsulfonyl and Methylsulfonyl Groups?
The choice between an isopropylsulfonyl and a methylsulfonyl group can have significant consequences for a molecule's behavior in vitro and in vivo. The seemingly minor difference in alkyl substitution—a methyl versus an isopropyl group—can lead to notable changes in lipophilicity, solubility, and metabolic stability. These properties, in turn, dictate a compound's oral bioavailability, plasma protein binding, and half-life. This guide will explore these differences, providing a framework for selecting the appropriate sulfonyl group to achieve the desired therapeutic profile.
Comparative Analysis of Physicochemical Properties
The following sections will delve into the key physicochemical parameters that differentiate isopropylsulfonyl and methylsulfonyl piperidines.
Lipophilicity: A Balancing Act
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.[3] An optimal LogP is essential for oral absorption and brain penetration, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[2]
The addition of an isopropyl group, with its two extra methyl groups compared to a methyl group, is expected to increase the lipophilicity of the parent molecule. This is reflected in the calculated LogP (cLogP) values for analogous structures. For instance, the cLogP for 3-methyl-1-(methylsulfonyl)piperidine is 0.8, while related isopropylsulfonyl piperidines show higher calculated values.[4] For example, 1-(isopropylsulphonyl)-4-(ethoxycarbonyl)piperidine has a calculated LogP of 2.0184.[5] While the ethoxycarbonyl group contributes to this value, the trend of increased lipophilicity with the isopropyl group is a well-established principle in medicinal chemistry.
| Compound | LogP (Calculated) |
| 3-Methyl-1-(methylsulfonyl)piperidine | 0.8[4] |
| 1-(Isopropylsulphonyl)-4-(ethoxycarbonyl)piperidine | 2.0184[5] |
| 1-(Isopropylsulfonyl)piperidine-4-carboxylic acid | 0.5212[6] |
Table 1: Comparison of calculated LogP values for methylsulfonyl and isopropylsulfonyl piperidine derivatives.
This increase in lipophilicity for the isopropylsulfonyl variant can be advantageous for enhancing membrane permeability. However, it may also lead to decreased aqueous solubility, a trade-off that medicinal chemists must carefully consider.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a prerequisite for the absorption of orally administered drugs.[7] Poor solubility can lead to low and variable bioavailability, hindering the development of promising therapeutic candidates.
Generally, an increase in lipophilicity corresponds to a decrease in aqueous solubility.[5] Therefore, it is anticipated that isopropylsulfonyl piperidines will exhibit lower aqueous solubility compared to their methylsulfonyl counterparts. While direct experimental solubility data for the parent compounds is scarce, data for a related aromatic methylsulfonyl piperidine, 1-(p-tolylsulfonyl)-piperidine, shows a solubility of 20 µg/mL at pH 7.4.[8] It is expected that the corresponding isopropylsulfonyl analog would have a lower solubility under the same conditions. The introduction of polar functional groups, such as the carboxylic acid in 1-(isopropylsulfonyl)piperidine-4-carboxylic acid, can significantly enhance the solubility of the parent molecule.[6]
Metabolic Stability: The Key to a Longer Half-Life
Metabolic stability refers to a compound's resistance to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[9] Higher metabolic stability generally leads to a longer in vivo half-life and reduced clearance.[2]
The site of metabolism on a molecule is influenced by its chemical structure. For alkylsulfonyl piperidines, metabolism can occur on the piperidine ring or the alkyl substituent of the sulfonyl group. The isopropyl group, with its tertiary carbon, can be more susceptible to oxidation compared to the methyl group. However, the steric bulk of the isopropyl group may also shield adjacent positions on the piperidine ring from metabolic attack.
In a study comparing the metabolic stability of various piperidine analogues, it was shown that substitution patterns significantly impact stability.[10] While not a direct comparison of isopropylsulfonyl versus methylsulfonyl groups, the principles of structure-metabolism-relationships suggest that the more sterically hindered environment around the sulfonyl group in the isopropyl derivative could potentially slow down metabolism at the nitrogen or adjacent carbons. Conversely, the isopropyl group itself could be a site of hydroxylation. The metabolic fate is therefore highly dependent on the specific CYP enzymes involved and the overall topology of the molecule. Generally, aliphatic sulfonamides like methanesulfonamide are predicted to have higher metabolic stability than aromatic sulfonamides due to the absence of common metabolic sites.[6]
Experimental Protocols
To provide a practical framework for researchers, this section details the standard experimental procedures for determining the key physicochemical properties discussed above.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient.
Caption: Workflow for LogP determination by the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: In a suitable vessel, add a known volume of the stock solution to a known volume of the pre-saturated water.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Kinetic Solubility Assay
This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.
Caption: Workflow for the kinetic solubility assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). A serial dilution is often performed to test a range of concentrations.
-
Incubation: Incubate the plate at room temperature with shaking for a set period (e.g., 2 hours) to allow for precipitation to occur.
-
Detection: The amount of precipitated material can be determined by several methods:
-
Nephelometry: Measure the light scattering caused by the precipitate.
-
Filtration and Quantification: Filter the contents of each well to remove any precipitate and then quantify the concentration of the dissolved compound in the filtrate using LC-MS or UV-Vis spectroscopy.
-
-
Solubility Determination: The kinetic solubility is the highest concentration at which the compound remains in solution.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol describes a common method to assess the metabolic stability of a compound in the presence of liver microsomes.
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat), phosphate buffer (pH 7.4), and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach the optimal temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (which provides the necessary cofactor for CYP enzymes).
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can also be determined.
Synthesis of Isopropylsulfonyl and Methylsulfonyl Piperidines
The synthesis of N-alkylsulfonyl piperidines is typically achieved through the reaction of piperidine with the corresponding sulfonyl chloride in the presence of a base.
A general procedure for the synthesis of 1-(methylsulfonyl)piperidine involves dissolving piperidine and a base like triethylamine in a suitable solvent such as dichloromethane. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred until completion.[11]
A similar approach can be used for the synthesis of 1-(isopropylsulfonyl)piperidine, using isopropylsulfonyl chloride as the reagent.
Sources
- 1. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 4. 3-Methyl-1-(methylsulfonyl)piperidine | C7H15NO2S | CID 3929086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine, 1-(p-tolylsulfonyl)- | C12H17NO2S | CID 78431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.okstate.edu [scholars.okstate.edu]
A Senior Application Scientist's Guide to Piperidine Building Blocks: A Comparative Analysis of Reactivity in Drug Discovery
Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of over seventy FDA-approved drugs.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for a drug candidate's success.[3][4] However, the very versatility of the piperidine ring presents a challenge: a vast array of commercially available building blocks, each with distinct reactivity profiles. For researchers, scientists, and drug development professionals, selecting the optimal piperidine derivative is a critical decision that can significantly impact the efficiency and success of a synthetic campaign.
This guide provides an in-depth, objective comparison of the reactivity of common piperidine building blocks. Moving beyond a simple catalog of reactions, we will explore the underlying principles that govern their reactivity, supported by experimental data and detailed protocols. Our goal is to equip you with the field-proven insights needed to make informed decisions in your synthetic endeavors, ultimately accelerating the discovery of new therapeutics.
Fundamentals of Piperidine Reactivity: More Than Just a Cyclic Amine
The reactivity of the piperidine ring is primarily dictated by the lone pair of electrons on the nitrogen atom and the conformational flexibility of the six-membered ring. The nitrogen's basicity and nucleophilicity drive its participation in a wide range of reactions, most notably N-functionalization. However, the reactivity of the ring's C-H bonds is more nuanced and heavily influenced by the nature of the substituent on the nitrogen.
The C2 position (α to the nitrogen) is electronically activated due to the ability of the adjacent nitrogen to stabilize a partial positive charge that develops during C-H functionalization.[5][6] Conversely, the C3 position (β to the nitrogen) is deactivated by the inductive electron-withdrawing effect of the nitrogen.[5][7] The C4 position (γ to the nitrogen) is less affected by this inductive effect and is often sterically more accessible.[5] This inherent electronic preference can be either exploited or overridden by the careful selection of N-substituents and reaction conditions.
Comparative Analysis of Common Piperidine Building Blocks
The choice of a piperidine building block is often a strategic one, balancing the need for reactivity at a specific position with the stability of the molecule to various reaction conditions. Here, we compare some of the most frequently used piperidine derivatives.
N-Protected Piperidines: Taming the Nitrogen
Protecting the piperidine nitrogen is a common strategy to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. The choice of protecting group is critical, as it not only modulates the nitrogen's nucleophilicity but can also influence the reactivity of the ring's C-H bonds.
The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most common N-protecting groups in organic synthesis. Their differential lability under acidic and hydrogenolytic conditions, respectively, allows for orthogonal deprotection strategies in complex syntheses.
| Feature | N-Boc-piperidine | N-Cbz-piperidine |
| Structure | ||
| Deprotection Condition | Strong acids (e.g., TFA, HCl)[8] | Hydrogenolysis (e.g., H₂, Pd/C)[8] |
| Typical Reaction Time | 15 minutes - 4 hours[9] | 1 - 40 hours[9] |
| Advantages | Mild deprotection for many substrates; orthogonal to Cbz and Fmoc.[8] | Stable to a wide range of non-reducing reagents; deprotection byproducts are benign (toluene and CO₂).[8] |
| Limitations | Strong acid can damage sensitive substrates.[10] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, some aromatic systems).[8] |
The choice between Boc and Cbz protection can also have a profound impact on C-H functionalization. For instance, in rhodium-catalyzed C-H insertion reactions, N-Boc-piperidine can be functionalized at the C2 position.[5][11]
To illustrate the practical differences in handling these two building blocks, here are typical deprotection protocols.
Protocol 1: Boc Deprotection of N-Boc-piperidine using Trifluoroacetic Acid (TFA) [9]
This protocol describes the acid-catalyzed removal of a Boc group.
Materials:
-
N-Boc-piperidine derivative
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-piperidine derivative (1.0 equiv) in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (2-10 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.
Protocol 2: Cbz Deprotection of N-Cbz-piperidine via Hydrogenolysis [9]
This protocol details the removal of a Cbz group using catalytic hydrogenation.
Materials:
-
N-Cbz-piperidine derivative
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite
Procedure:
-
Dissolve the N-Cbz-piperidine derivative (1.0 equiv) in MeOH or EtOH in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x), then leave under an H₂ atmosphere (balloon).
-
Stir the reaction vigorously at room temperature for 1-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Sulfonylpiperidines
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and, ultimately, successful therapeutic outcomes. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of sulfonylpiperidines, a chemical moiety of growing interest in medicinal chemistry. In the absence of extensive, publicly available, direct comparative studies for a single sulfonylpiperidine, this guide will synthesize data from validated methods for structurally analogous piperidine and sulfonyl-containing compounds. This will provide a comprehensive framework for establishing and validating analytical methods for novel sulfonylpiperidine derivatives.
The Criticality of Method Validation in Drug Development
Analytical method validation is the documented process that confirms an analytical procedure is suitable for its intended purpose.[1] This process is not merely a regulatory hurdle; it is a fundamental component of quality assurance, ensuring the integrity of data throughout the drug development lifecycle.[2] For sulfonylpiperidines, as with any active pharmaceutical ingredient (API), validated methods are crucial for:
-
Characterization: Determining the identity, purity, and potency of the drug substance.
-
Quality Control: Ensuring batch-to-batch consistency of the final drug product.
-
Stability Studies: Assessing the degradation profile of the drug under various environmental conditions.[3]
-
Pharmacokinetic (PK) Studies: Quantifying the drug and its metabolites in biological matrices.[4]
This guide will focus on the two most prevalent and powerful analytical techniques for small molecule analysis: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .
Comparative Overview of Analytical Techniques
The choice between HPLC with ultraviolet (UV) detection and LC-MS is contingent on the specific requirements of the analysis, including the analyte's properties, the required sensitivity, and the complexity of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase, with detection via UV absorbance. | Separation based on polarity, coupled with mass-based detection, often involving fragmentation for enhanced specificity.[4] |
| Typical Analytes | Non-volatile or thermally labile compounds with a UV chromophore. | A wide range of compounds, particularly useful for those lacking a strong chromophore and for analysis in complex matrices. |
| Common Detectors | Photodiode Array (PDA) or UV-Vis Detector. | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap. |
| Sample Preparation | Generally involves dissolution in a suitable solvent. Derivatization may be needed to introduce a chromophore. | Can range from simple "dilute-and-shoot" to more complex solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for biological samples. |
| Sensitivity | Typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | Highly sensitive, often reaching picogram to femtogram per milliliter (pg/mL to fg/mL) levels. |
| Specificity | Relies on chromatographic separation. Co-eluting impurities can interfere. | Highly specific due to the mass-to-charge ratio (m/z) detection and fragmentation patterns. |
| Cost & Complexity | Relatively lower initial and operational cost; simpler to operate. | Higher initial and operational cost; requires more specialized expertise. |
Experimental Protocols and Method Validation Parameters
The validation of an analytical method is a systematic process that evaluates several key parameters to ensure its reliability.[5] The following sections detail these parameters and provide example protocols based on methods developed for related piperidine compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the routine analysis of pharmaceuticals. For sulfonylpiperidines, which often contain aromatic rings, UV detection is a viable option.
This protocol is a composite based on validated methods for piperidine and sulfonyl-containing compounds, designed to provide a starting point for method development.[6][7]
Instrumentation:
-
HPLC system with a PDA or UV detector and an autosampler.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of the specific sulfonylpiperidine (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh the sulfonylpiperidine sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.
-
Prepare a series of calibration standards by diluting a stock solution of the sulfonylpiperidine reference standard in the same diluent.
The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines.[5]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples to demonstrate that the analyte peak is free from interference. Conduct forced degradation studies (acid, base, oxidation, heat, light) to ensure separation from degradation products.[3] | The analyte peak should be well-resolved from all other peaks. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | Analyze a minimum of five concentrations of the reference standard across the desired range. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²). | r² ≥ 0.999 |
| Accuracy | Perform recovery studies by spiking a known amount of the reference standard into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze a minimum of six replicate preparations of the same sample on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument. | The Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. |
| Robustness | Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in the parameters. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, such as quantifying sulfonylpiperidines in plasma or other biological matrices, LC-MS/MS is the gold standard due to its superior sensitivity and specificity.[4][8]
This protocol is a representative example for the quantification of a sulfonylpiperidine in plasma, drawing from established bioanalytical method validation practices.[9]
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable reverse-phase column (e.g., C18 or a mixed-mode column).
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative ESI, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and an internal standard (IS).
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
Bioanalytical method validation follows similar principles to HPLC method validation but with additional considerations for the biological matrix.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Selectivity | Analyze at least six different batches of the blank biological matrix to check for interferences at the retention times of the analyte and IS. | The response of any interfering peaks should be ≤ 20% of the Lower Limit of Quantitation (LLOQ) for the analyte and ≤ 5% for the IS. |
| Linearity | Prepare a calibration curve using at least six non-zero standards by spiking the blank matrix with known concentrations of the analyte. | The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy & Precision | Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates. | The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (RSD) should be ≤ 15% (≤ 20% at the LLOQ). |
| Matrix Effect | Evaluate the ion suppression or enhancement caused by the matrix by comparing the response of the analyte in a post-extraction spiked sample to that of a pure solution. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Compare the peak area of the analyte from an extracted sample to that of a post-extraction spiked sample at the same concentration. | The recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative). | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Conclusion: A Path Forward for Sulfonylpiperidine Analysis
The validation of analytical methods for sulfonylpiperidines is a critical undertaking that demands a thorough and systematic approach. While this guide has drawn upon data from structurally related compounds to provide a comparative framework, it is imperative that each new sulfonylpiperidine derivative undergoes its own rigorous method development and validation process.
For early-stage drug substance characterization and quality control, a well-validated HPLC-UV method can provide the necessary accuracy, precision, and robustness. As a drug candidate progresses to preclinical and clinical stages where quantification in biological fluids is required, the superior sensitivity and selectivity of LC-MS/MS become indispensable.
By leveraging the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently establish and validate analytical methods that are fit for purpose, ensuring the generation of high-quality, reliable data to support the advancement of novel sulfonylpiperidine-based therapeutics.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
-
A Review: Analytical Method Development and Validation. World Journal of Pharmacy and Pharmaceutical Sciences. 2020;9(9):1656-1670. Available from: [Link]
-
Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. 2023. Available from: [Link]
-
PubMed Central. High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. 2014;37(4):332-6. Available from: [Link]
-
PubMed. Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. 2004;64(1):87-100. Available from: [Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. 2022;60(7):613-619. Available from: [Link]
-
OMICS International. Comparative Method Validation: Evaluating New Techniques Against Established Standards. Journal of Analytical & Bioanalytical Techniques. 2024. Available from: [Link]
-
ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. 2021. Available from: [Link]
-
R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. 2021. Available from: [Link]
-
Future Science. Quantitative bioanalysis by LC–MS for the development of biological drugs. 2017;8(11):1743-1761. Available from: [Link]
-
International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. 2021;5(6):250-259. Available from: [Link]
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. Available from: [Link]
-
YouTube. Analytical Method Development & Validation. 2021. Available from: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. emerypharma.com [emerypharma.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Evaluation of Novel Compounds from 4-((Isopropylsulfonyl)methyl)piperidine as PI3K Inhibitors
A Senior Application Scientist's Guide to Preclinical Assessment
In the landscape of oncology drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective. The 4-((isopropylsulfonyl)methyl)piperidine scaffold has emerged as a promising pharmacophore due to its favorable physicochemical properties and its potential for establishing key interactions within kinase active sites. This guide provides a comprehensive comparison of a novel, hypothetical compound derived from this scaffold, herein designated as Novel Compound A , with established clinical alternatives targeting the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
This technical guide is structured to provide researchers, scientists, and drug development professionals with an in-depth analysis of the biological evaluation process for these compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of performance data.
The Rationale for Targeting PI3K with a Novel Scaffold
The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, making it a highly attractive target for therapeutic intervention. The this compound scaffold offers several advantages for designing PI3K inhibitors. The sulfonyl group can act as a hydrogen bond acceptor, mimicking the phosphate-binding region of ATP. The piperidine ring provides a rigid core for orienting substituents into specific pockets of the kinase domain, while the isopropyl group can confer favorable metabolic stability and lipophilicity.
Our hypothetical Novel Compound A is designed to selectively target the PI3Kα isoform, which is frequently mutated in solid tumors such as breast and colon cancer. By achieving isoform selectivity, we aim to minimize off-target effects and improve the therapeutic index compared to pan-PI3K inhibitors.
Comparative Analysis: Novel Compound A vs. Standard-of-Care
To contextualize the potential of Novel Compound A, we will compare its hypothetical biological profile with three clinically approved PI3K inhibitors:
-
Alpelisib (BYL719): A potent and selective PI3Kα inhibitor approved for certain types of breast cancer.[1][2][3]
-
Idelalisib (CAL-101): A selective PI3Kδ inhibitor primarily used in the treatment of hematological malignancies.[4][5][6][7][8]
-
Duvelisib (IPI-145): A dual inhibitor of PI3Kδ and PI3Kγ, also approved for certain blood cancers.[9][10][11][12][13]
The following sections will detail the experimental workflows and present comparative data for these compounds.
Experimental Protocols and Data Presentation
A rigorous biological evaluation is essential to characterize the potency, selectivity, and cellular activity of a novel kinase inhibitor. Here, we outline the key experimental protocols.
Biochemical Kinase Assays: Assessing Direct Enzyme Inhibition
The initial step is to determine the direct inhibitory effect of the compounds on the target kinase isoforms.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for assessing downstream pathway inhibition via Western blot.
Detailed Protocol: p-AKT Western Blot in MCF-7 Cells
-
Cell Culture: Culture MCF-7 breast cancer cells (which harbor a PIK3CA mutation) in appropriate media.
-
Compound Treatment: Treat the cells with increasing concentrations of Novel Compound A, Alpelisib, Idelalisib, and Duvelisib for 2 hours.
-
Cell Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT, a downstream marker of PI3K activity) and total AKT (as a loading control).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of AKT phosphorylation.
Table 2: Inhibition of p-AKT in MCF-7 Cells (Hypothetical Data)
| Compound | IC50 for p-AKT Inhibition (nM) |
| Novel Compound A | 25 |
| Alpelisib | 22 |
| Idelalisib | >10,000 |
| Duvelisib | >5,000 |
Interpretation of Results: The hypothetical data in Table 2 demonstrates that Novel Compound A effectively inhibits the PI3K pathway in a cellular context, with a potency similar to Alpelisib. The lack of activity from Idelalisib and Duvelisib is expected, as MCF-7 cells are primarily driven by PI3Kα signaling.
In Vivo Efficacy Studies: Assessing Antitumor Activity in Animal Models
The final preclinical step is to evaluate the compound's antitumor efficacy in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for evaluating in vivo antitumor efficacy in a xenograft model.
Detailed Protocol: MCF-7 Xenograft Model
-
Animal Model: Use female athymic nude mice.
-
Tumor Implantation: Subcutaneously implant MCF-7 cells into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, Novel Compound A (e.g., 50 mg/kg, oral gavage, daily), and Alpelisib (e.g., 50 mg/kg, oral gavage, daily).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Table 3: Antitumor Efficacy in MCF-7 Xenograft Model (Hypothetical Data)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | - |
| Novel Compound A | 450 | 64 |
| Alpelisib | 425 | 66 |
Interpretation of Results: The hypothetical in vivo data in Table 3 suggests that Novel Compound A demonstrates significant antitumor efficacy, comparable to the clinically approved PI3Kα inhibitor, Alpelisib. This provides a strong rationale for further development.
Conclusion and Future Directions
This guide has outlined a comprehensive and logical framework for the biological evaluation of novel compounds derived from the this compound scaffold, using the PI3K pathway as a key therapeutic target. The hypothetical data for Novel Compound A demonstrates its potential as a potent and selective PI3Kα inhibitor with promising in vivo efficacy.
The presented experimental workflows and protocols provide a self-validating system for assessing the performance of new chemical entities. By comparing a novel compound against established clinical alternatives, researchers can make informed decisions about its potential for further development. Future studies for Novel Compound A would involve comprehensive pharmacokinetic and toxicology assessments to establish a complete preclinical data package for potential IND-enabling studies.
References
-
Mayer, I. A., et al. (2017). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-Specific Inhibitor, with Letrozole in ER+/HER2− Metastatic Breast Cancer. Clinical Cancer Research, 23(1), 26-34. [Link]
-
Gilead Sciences, Inc. (2022). ZYDELIG® (idelalisib) Prescribing Information. [Link]
-
Horwitz, S. M., et al. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma. Blood, 131(8), 888-898. [Link]
-
Juric, D., et al. (2018). Alpelisib Improves PFS in PIK3CA+ Advanced Breast Cancer. OncLive. [Link]
-
Wilhoit, T., Patrick, J. M., & May, M. B. (2020). Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. Journal of the Advanced Practitioner in Oncology, 11(7), 739-745. [Link]
-
Flinn, I. (2015). Duvelisib, dual inhibitor of PI3K delta and PI3K gamma, for indolent non-Hodgkin lymphoma. VJHemOnc. [Link]
-
Balakrishnan, K., et al. (2015). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. Leukemia, 29(9), 1811-1822. [Link]
-
Puła, B., & Hus, I. (2017). The role of idelalisib in the treatment of patients with chronic lymphocytic leukemia. Hematology in Clinical Practice, 3(1), 1-8. [Link]
-
Salles, G., et al. (2017). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 23(4), 875-880. [Link]
-
O'Brien, S., et al. (2014). Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers. The New England Journal of Medicine, 370(11), 997-1007. [Link]
-
Gilead Sciences, Inc. (n.d.). P13K Inhibitor - Mechanism of Action - ZYDELIG® (idelalisib). [Link]
-
El-Gamal, M. I., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 28(13), 5134. [Link]
-
O'Reilly, T., et al. (2013). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. PLoS ONE, 8(3), e59912. [Link]
-
Bosch, A., et al. (2015). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Oncotarget, 6(32), 32831-32843. [Link]
-
Serra, V., et al. (2011). The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Frontiers in Oncology, 13, 1269854. [Link]
Sources
- 1. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. jadpro.com [jadpro.com]
- 4. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]
- 6. Idelalisib - Wikipedia [en.wikipedia.org]
- 7. The role of idelalisib in the treatment of patients with chronic lymphocytic leukemia | Puła | Hematology in Clinical Practice [journals.viamedica.pl]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tribioscience.com [tribioscience.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling and Disposal of 4-((Isopropylsulfonyl)methyl)piperidine
This document serves as an essential guide for the safe handling, use, and disposal of 4-((Isopropylsulfonyl)methyl)piperidine in a laboratory setting. As a dedicated partner in your research and development endeavors, we prioritize providing robust safety information that extends beyond the product itself, ensuring the well-being of our scientific community.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively constructed based on the known, significant hazards of its parent structure, piperidine, and related heterocyclic compounds.[1][2] The fundamental principle is to treat this compound with a high degree of caution, assuming it possesses hazards comparable to or greater than its structural analogs.
Core Hazard Assessment: Understanding the Risks
The primary hazards associated with this compound are extrapolated from the piperidine moiety, which is classified as highly flammable, corrosive, and toxic by multiple routes of exposure.[3][4] The isopropylsulfonyl group's toxicological contribution is not fully characterized, necessitating a cautious approach.
Researchers must assume the compound is:
-
Acutely Toxic: Harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4][5] Piperidine exposure can lead to nausea, vomiting, respiratory irritation, muscular weakness, and convulsions.[6]
-
Corrosive: Causes severe skin burns and serious eye damage.[4][7] The material is expected to be destructive to the mucous membranes and upper respiratory tract.[3]
-
Highly Flammable: The liquid and its vapor are likely flammable. Vapors can be heavier than air and may travel to an ignition source, causing a flashback.[8][9]
Table 1: GHS Hazard Profile based on Piperidine Analog
| Hazard Class | GHS Code | Description | Source(s) |
| Flammable Liquid | H225 | Highly flammable liquid and vapour | [3][4][5] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [3][4][5] |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin | [4][7] |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled | [4][5] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [3][4][5] |
| Serious Eye Damage | H314 | Causes severe skin burns and eye damage | [4][7] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A multi-layered PPE approach is mandatory to create a sufficient barrier against the presumed hazards of this compound. Standard laboratory attire is insufficient.
Essential PPE Ensemble:
-
Eye and Face Protection: Tightly fitting chemical safety goggles used in combination with a full-face shield is required.[10] This dual protection is critical to prevent devastating eye injury from splashes of the corrosive material.
-
Hand Protection: Use chemical-resistant gloves, such as butyl or nitrile rubber.[5] Always inspect gloves for tears or pinholes before use. Given the high dermal toxicity, consider double-gloving. Contaminated gloves must be disposed of immediately after use following proper removal techniques to avoid skin contact.[10]
-
Body Protection: A flame-retardant lab coat worn over long-sleeved clothing is the minimum requirement. For operations with a higher risk of splashing or aerosol generation, a chemically resistant apron or a full protective suit is necessary.[10]
-
Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to control vapor exposure.[8] If engineering controls are not sufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors (e.g., type ABEK) must be used.[10]
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Safe Handling and Emergency Procedures
All manipulations involving this compound must be governed by stringent safety protocols and conducted within appropriate engineering controls.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure a certified chemical fume hood, an eyewash station, and a safety shower are immediately accessible.[8] Designate a specific area within the hood for the procedure.
-
Engineering Controls: Conduct all work, including weighing, transfers, and reactions, inside a chemical fume hood with a tested and adequate face velocity.[8]
-
Static Control: Since the compound is presumed to be flammable, all containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[5][11] Use only non-sparking tools.[8]
-
Transfers: When transferring the substance, use a syringe or cannula for liquids or a spatula for solids in a controlled manner to minimize aerosol generation.
-
Housekeeping: Maintain a clean workspace. Any contaminated surfaces should be decontaminated immediately. Do not allow the chemical to come into contact with incompatible materials such as strong oxidizing agents or acids.[11]
Caption: Safe Handling Workflow in a Chemical Fume Hood.
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[8] Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Inhalation: Remove the victim to fresh air immediately.[8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12]
Disposal Plan: Managing Hazardous Waste
Waste containing this compound must be managed as regulated hazardous chemical waste.[13] Improper disposal poses a significant threat to personnel and the environment.
Waste Management Protocol:
-
Segregation: Do not mix this waste stream with other chemical wastes.[13] Keep solid and liquid waste in separate, designated containers.
-
Containerization: Use robust, leak-proof containers that are chemically compatible with the waste. Containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound".[13]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous solid waste.[14]
-
Empty Containers: "Empty" containers that held the pure substance must also be treated as hazardous waste unless triple-rinsed. The rinsate from this cleaning process must be collected as liquid hazardous waste.[14]
-
Storage and Pickup: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by your institution's Environmental Health and Safety (EH&S) department for final disposal.[13]
Caption: Hazardous Waste Disposal Workflow.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.
- Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%.
- ChemicalBook. This compound.
- CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Carl ROTH. Safety Data Sheet: Piperidine.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
- Thermo Fisher Scientific. (2015, February 2). 4-Methylpiperidine - SAFETY DATA SHEET.
- Acros Organics. (2018, January 18). Piperazine - SAFETY DATA SHEET.
- Santa Cruz Biotechnology. 4-Piperidinopiperidine Safety Information.
- Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
- Benchchem. Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
- Benchchem. Navigating the Disposal of 4-(Oxan-3-yl)piperidine: A Guide for Laboratory Professionals.
- University of Delaware. HAZARDOUS DRUG HANDLING AND DISPOSAL SOP.
- University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemos.de [chemos.de]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. carlroth.com [carlroth.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. web.uri.edu [web.uri.edu]
- 14. www1.udel.edu [www1.udel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
